molecular formula C6H7N3O B097013 4-Nitrosomethylaminopyridine CAS No. 16219-99-1

4-Nitrosomethylaminopyridine

Katalognummer: B097013
CAS-Nummer: 16219-99-1
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: CNXCLASNZDZCBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrosomethylaminopyridine (NMAP), with the CAS registry number 16219-99-1, is a fully characterized nitrosamine compound supplied as a high-purity impurity reference standard . This compound is essential for analytical method development, method validation (AMV), and Quality Control (QC) in the pharmaceutical industry, particularly during the synthesis and production of Active Pharmaceutical Ingredients (APIs) and raw materials . It serves as a critical standard for establishing detection limits and ensuring that trace levels of genotoxic nitrosamine impurities in drug substances and products remain within the strict safety thresholds mandated by global regulatory bodies such as the FDA and the European Medicines Agency (EMA) . The provided characterization data, which typically includes HPLC, Mass Spectrometry (LC-MS), 1H NMR, and FT-IR, ensures full traceability and compliance with stringent pharmacopeial and regulatory guidelines . 4-Nitrosomethylaminopyridine is a highly stable and well-defined material suitable for use in supporting both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . This product is intended for research and analytical applications only and is strictly not for diagnostic, therapeutic, or human use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-methyl-N-pyridin-4-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXCLASNZDZCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=NC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021052
Record name N-Methyl-N-nitroso-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16219-99-1
Record name 4-Nitrosomethylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitroso-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-nitrosopyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROSOMETHYLAMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBM9FX3ULY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Critical Role of a Nitrosamine Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Nitrosomethylaminopyridine (CAS 16219-99-1): Properties, Synthesis, and Application in Pharmaceutical Quality Control

4-Nitrosomethylaminopyridine (NMAP), registered under CAS number 16219-99-1, is a heterocyclic N-nitrosamine compound.[1] While not a therapeutic agent itself, NMAP has emerged as a molecule of significant importance within the pharmaceutical industry. Its primary and critical function is to serve as a high-purity analytical reference standard.[1][2][3] In an era of heightened regulatory scrutiny concerning potentially genotoxic impurities in drug products, the availability of well-characterized standards like NMAP is indispensable.

The presence of nitrosamine impurities in pharmaceuticals, even at trace levels, is a major concern for global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to the classification of many compounds in this class as probable or suspected human carcinogens.[1][4] NMAP is utilized by researchers, scientists, and drug development professionals for the development and validation of sensitive analytical methods designed to detect and quantify such impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2] This guide provides a comprehensive overview of the core properties, synthesis, and application of 4-Nitrosomethylaminopyridine, offering field-proven insights for its effective use in a quality control and drug development setting.

Physicochemical and Structural Properties

A thorough understanding of a reference standard's physical and chemical properties is fundamental to its correct handling, storage, and application in analytical methodologies. NMAP is typically described as an off-white solid, with key properties compiled from various databases and supplier technical sheets.[5]

Table 1: Chemical Identity and Physicochemical Properties of 4-Nitrosomethylaminopyridine

PropertyValueSource(s)
IUPAC Name N-methyl-N-pyridin-4-ylnitrous amide[1][6]
Synonyms 4-(Methylnitrosamino)pyridine, N-Methyl-N-nitroso-4-aminopyridine[6][7][]
CAS Number 16219-99-1[6][7]
Molecular Formula C₆H₇N₃O[6][7]
Molecular Weight 137.14 g/mol [3][6][9]
Appearance Off-white solid[5]
Boiling Point 286.6 °C at 760 mmHg (Predicted/Calculated)[4][7]
Density 1.17 g/cm³ (Predicted/Calculated)[7][10]
Vapor Pressure 0.00262 mmHg at 25°C[7][10]
pKa 2.94 ± 0.10 (Predicted)[4][7]
Flash Point 127.1 °C[7]
Solubility Soluble in Methanol (MEOH), Acetonitrile[5][11]
Storage 2-8 °C[5][]

Note: Some physical properties, such as boiling point and density, are predicted values from computational models.

Caption: Chemical structure of 4-Nitrosomethylaminopyridine (NMAP).

Synthesis and Mechanism of Formation

The principal and most common method for the synthesis of 4-Nitrosomethylaminopyridine is the N-nitrosation of its secondary amine precursor, 4-methylaminopyridine.[1] This reaction is a classic example of electrophilic substitution at a nitrogen atom.

Causality of Experimental Choices

The reaction is typically conducted under acidic conditions. This is a critical choice because the acid (e.g., sulfuric or hydrochloric acid) protonates the nitrite salt (commonly sodium nitrite, NaNO₂), generating nitrous acid (HNO₂). The nitrous acid is then further protonated and loses water to form the highly reactive electrophile, the nitrosonium ion (NO⁺) .[1] The lone pair of electrons on the nitrogen atom of the methylamino group of 4-methylaminopyridine then acts as a nucleophile, attacking the electrophilic nitrosonium ion.[1]

Temperature control, for instance, maintaining a range of 45–50°C as cited in general industrial protocols, is crucial to prevent unwanted side reactions and decomposition of the thermally sensitive nitrous acid.[1]

Synthesis_Workflow Precursor 4-Methylaminopyridine (Precursor Amine) Attack Nucleophilic Attack by Amine Nitrogen Precursor->Attack NaNO2 Sodium Nitrite (NaNO₂) Nitrosonium Generation of Nitrosonium Ion (NO⁺) NaNO2->Nitrosonium Acid Acidic Conditions (e.g., H₂SO₄) Acid->Nitrosonium Nitrosonium->Attack Electrophile Product 4-Nitrosomethylaminopyridine (NMAP) Attack->Product

Caption: Synthesis pathway for 4-Nitrosomethylaminopyridine (NMAP).

Experimental Protocol: General N-Nitrosation Procedure

The following is a generalized, illustrative protocol based on the established chemistry for N-nitrosation. Specific quantities and conditions must be optimized for laboratory scale and safety considerations.

  • Dissolution: Dissolve the precursor amine, 4-methylaminopyridine, in a suitable acidic aqueous solution (e.g., dilute sulfuric acid) in a reaction vessel equipped with a stirrer and temperature probe.

  • Cooling: Cool the solution to a controlled temperature, typically between 0-10°C, to manage the exothermic nature of the reaction and the stability of nitrous acid.

  • Nitrosating Agent Addition: Prepare a separate aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred amine solution. The rate of addition is critical to maintain the desired temperature range.

  • Reaction Monitoring: Monitor the reaction progress. A simple qualitative test, such as using potassium iodide-starch paper, can be used to check for the presence of excess nitrous acid, which indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extraction & Purification: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the high purity required for a reference standard.

Application in Pharmaceutical Analysis and Quality Control

The primary utility of 4-Nitrosomethylaminopyridine is as a fully characterized impurity reference standard for analytical applications within the pharmaceutical industry.[1] It is essential for method development, validation, and routine quality control (QC) testing.[1][2] Its use is particularly relevant for drug products such as Asenapine, Isoniazid, and Valsartan, where related secondary amines could potentially form nitrosamine impurities.[3][][9]

The workflow involves using a precisely weighed amount of the high-purity NMAP standard to prepare stock and working solutions of known concentrations. These solutions are then used to:

  • Develop and Optimize Analytical Methods: In techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the standard is used to determine the retention time and response factor of NMAP, allowing for the optimization of separation and detection parameters.

  • Validate Methods (AMV): The standard is used to establish key validation parameters such as specificity, linearity, accuracy, precision, and sensitivity, including the Limit of Detection (LOD) and Limit of Quantification (LOQ). This ensures the analytical method is reliable and fit for its intended purpose.

  • Quantify Impurities in QC: During routine QC testing of API batches or finished products, the NMAP standard is used to create a calibration curve. The response of any potential NMAP impurity found in the test sample is compared against this curve to accurately determine its concentration, ensuring it remains below the strict safety thresholds set by regulators.[1][12]

QC_Workflow Standard High-Purity NMAP Reference Standard Prep Prepare Standard Solutions (Known Concentration) Standard->Prep Cal Generate Calibration Curve Prep->Cal Sample API / Drug Product Test Sample Analysis LC-MS / HPLC Analysis Sample->Analysis ID Peak Identification (by Retention Time) Analysis->ID Quant Quantification of Impurity (vs. Calibration Curve) Analysis->Quant Cal->Analysis ID->Quant Report Report Result & Compare to Specification Limit Quant->Report

Caption: Use of NMAP reference standard in a typical QC workflow.

Spectroscopic Profile and Characterization

As a reference material, NMAP must be supplied with comprehensive characterization data to ensure its identity and purity.[1][2] Standard characterization includes techniques like HPLC, Mass Spectrometry, ¹H NMR, and FT-IR.[1][3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides structural confirmation. For NMAP, the spectrum would be expected to show distinct signals for the protons on the pyridine ring and a singlet for the three protons of the methyl (-CH₃) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 4-substitution pattern on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule, complementing the ¹H NMR data.

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this confirms the molecular weight of the compound (137.14 g/mol ) by identifying the molecular ion peak (e.g., [M+H]⁺ at m/z 138.1).[3][5]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify the functional groups present in the molecule. The spectrum of NMAP would show characteristic absorption bands for N=O (nitroso) stretching, C-N stretching, and aromatic C=C and C-H bonds of the pyridine ring.

  • HPLC: This is the primary technique for determining the purity of the reference standard, typically reported as >95% or higher.[5][]

Toxicology and Safe Handling

The safety profile of NMAP is of paramount importance due to its classification and the general concern for N-nitrosamines.

Table 2: GHS Hazard Classification for 4-Nitrosomethylaminopyridine

Hazard CodeHazard StatementClass
H301 Toxic if swallowedAcute Toxicity, Oral (Category 3)
H319 Causes serious eye irritationEye Irritation (Category 2A)
H351 Suspected of causing cancerCarcinogenicity (Category 2)
Source: Aggregated GHS information from ECHA C&L Inventory.[6]

The compound is listed as a poison by ingestion.[4][13] While many N-nitroso compounds are known carcinogens, one long-term study in rats reportedly found 4-NMPY to be non-carcinogenic.[1] However, given the GHS classification and the structural alerts for genotoxicity, it must be handled with extreme caution as a potential carcinogen.[4][6] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4][13]

Mandatory Safety Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling NMAP.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10]

  • Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

  • Handling: Avoid contact with skin and eyes.[10] Avoid formation of dust. Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[10] The recommended storage temperature is 2-8°C.[5][]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.[10]

Conclusion

4-Nitrosomethylaminopyridine (CAS 16219-99-1) is a vital tool for the pharmaceutical industry. Its role as a high-purity, well-characterized reference standard is central to the robust control of genotoxic impurities in drug manufacturing. By enabling the development, validation, and execution of sensitive analytical methods, NMAP empowers scientists and quality control professionals to ensure that pharmaceutical products meet the stringent safety and quality standards demanded by regulatory authorities and expected by patients. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible application in advancing drug safety.

References

  • Cas 16219-99-1, 4-nitrosomethylaminopyridine. (n.d.). LookChem. Retrieved from [Link]

  • CAS No.16219-99-1, 4-nitrosomethylaminopyridine Suppliers. (n.d.). LookChem. Retrieved from [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • N-Nitroso Methyl Amino Pyridine | CAS No: 16219-99-1. (n.d.). Cleanchem. Retrieved from [Link]

  • 4-Nitrosomethylaminopyridine. (n.d.). PubChem. Retrieved from [Link]

  • 4-nitrosomethylaminopyridine. (n.d.). SynZeal. Retrieved from [Link]

  • 4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1. (n.d.). Veeprho. Retrieved from [Link]

  • 4-Nitrosomethylaminopyridine. (n.d.). Allmpus. Retrieved from [Link]

  • CAS No : 16219-99-1 | Product Name : 4-Nitrosomethylaminopyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • N-methyl-N-(pyridin-4-ylmethyl)nitrous amide | CAS 6335-95-1. (n.d.). Veeprho. Retrieved from [Link]

  • N-Nitroso-diphenylamine (NDPhA) | CAS 86-30-6. (n.d.). Veeprho. Retrieved from [Link]

Sources

physical and chemical properties of 4-Nitrosomethylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Analysis, and Control in Pharmaceutical Development

Executive Summary

4-Nitrosomethylaminopyridine (NNAP) , also identified as


-nitroso-

-methyl-4-aminopyridine
, is a critical chemical entity in the landscape of pharmaceutical impurity profiling. Classified as a nitrosamine—a group of high-potency genotoxic impurities (GTIs)—NNAP has emerged as a specific "Cohort of Concern" compound, particularly in the synthesis of drugs containing 4-aminopyridine or 4-(methylamino)pyridine moieties (e.g., Varenicline, Asenapine).

This technical guide provides a comprehensive analysis of the physicochemical properties, chemical stability, synthesis mechanisms, and trace-level analytical detection of NNAP. It is designed to support researchers and Quality Control (QC) scientists in establishing robust control strategies compliant with FDA and EMA regulatory frameworks (ICH M7).

Molecular Identity & Structural Analysis

NNAP is characterized by a pyridine ring substituted at the 4-position with an


-methyl-

-nitrosoamino group. The nitroso group (

) exerts a strong electron-withdrawing effect, significantly altering the electronic properties of the pyridine ring compared to its precursor, 4-(methylamino)pyridine.
Attribute Detail
IUPAC Name

-methyl-

-nitroso-pyridin-4-amine
Common Name 4-Nitrosomethylaminopyridine (NNAP)
CAS Registry Number 16219-99-1
Molecular Formula C

H

N

O
Molecular Weight 137.14 g/mol
SMILES CN(C1=CC=NC=C1)N=O[1][2][3]
InChI Key CNXCLASNZDZCBC-UHFFFAOYSA-N
Structural Isomerism & Rotamers

A defining feature of NNAP is the restricted rotation around the N–N bond due to the partial double-bond character arising from resonance delocalization between the amine nitrogen and the nitroso oxygen. This results in the existence of syn and anti rotamers, often observable in NMR spectroscopy at ambient temperatures.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for method development (solubility, retention time prediction) and safety handling.

Property Value / Description Relevance
Appearance Off-white to pale yellow solid/crystalsVisual identification of reference standards.
Boiling Point 286.6°C (Predicted at 760 mmHg)High boiling point indicates low volatility; unlikely to be lost during standard drying.
Density 1.17 g/cm

(Predicted)
Relevant for solid-state handling.[4]
pKa (Pyridine N) ~2.94 ± 0.10Significantly less basic than 4-DMAP (pKa ~9.6) due to the electron-withdrawing nitroso group.
Solubility Soluble in DMSO, Methanol, DichloromethaneDMSO is the preferred diluent for stock solutions to ensure stability.
LogP ~0.24 (Predicted)Indicates moderate hydrophilicity; suggests retention on C18 columns requires low organic initial conditions.
Chemical Reactivity & Synthesis

Understanding the formation and degradation pathways of NNAP is vital for root-cause analysis in drug manufacturing.

4.1 Formation Mechanism (Nitrosation)

NNAP is primarily formed via the electrophilic nitrosation of the secondary amine precursor, 4-(methylamino)pyridine. This reaction occurs when the precursor encounters a nitrosating agent (e.g., sodium nitrite in acidic media, nitrous anhydride N


O

) during synthesis or shelf storage.

Key Reaction Steps:

  • Activation: Nitrite (

    
    ) reacts with acid (
    
    
    
    ) to form the nitrosonium ion (
    
    
    ) or hydrated equivalent.
  • Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic nitrogen of the nitrosonium ion.

  • Deprotonation: Loss of a proton yields the stable

    
    -nitrosamine.
    
4.2 Degradation & Stability
  • Photodegradation: Like most nitrosamines, NNAP is sensitive to UV light. The N–NO bond is liable to homolytic cleavage upon irradiation, generating nitric oxide (

    
    ) and an aminyl radical. Protocol:  All analytical work must be performed under amber light or UV-filtered conditions.
    
  • Denitrosation: Reversible in strong acids containing scavengers (e.g., sulfamic acid), regenerating the parent amine.

4.3 Visualization: Formation Pathway

The following diagram illustrates the critical control points in the formation of NNAP.

NNAP_Formation Precursor 4-(Methylamino)pyridine (Secondary Amine) Intermediate N-Nitrosoammonium Intermediate Precursor->Intermediate Nucleophilic Attack Agent Nitrosating Agent (NaNO2 + HCl -> NO+) Agent->Intermediate Electrophilic Species Product 4-Nitrosomethylaminopyridine (NNAP) Intermediate->Product -H+ (Deprotonation)

Figure 1: Mechanism of NNAP formation via electrophilic nitrosation of the secondary amine precursor.

Spectroscopic Characterization

Authenticating the reference standard requires multi-modal spectroscopy.

  • Mass Spectrometry (LC-MS):

    • Parent Ion:

      
       m/z.
      
    • Fragmentation: High collision energy typically yields a characteristic loss of the nitroso group (

      
      , 30 Da), resulting in a fragment at 108 m/z  (4-methylaminopyridine radical cation).
      
  • Nuclear Magnetic Resonance (

    
    H-NMR): 
    
    • Solvent: DMSO-

      
      .
      
    • Signals:

      • Pyridine Ring: Two doublets (AA'BB' system) typically around

        
         7.5–8.5 ppm.
        
      • Methyl Group: A singlet around

        
         3.5 ppm.
        
      • Rotamer Effect: Depending on temperature, the methyl signal may appear as two distinct peaks or a broadened singlet due to syn/anti isomerism.

Analytical Methodologies (LC-MS/MS)

For trace quantification (ppb levels) in pharmaceutical matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Trace Quantification of NNAP
  • Objective: Quantify NNAP at limits of quantification (LOQ) < 26.5 ng/day (based on acceptable intake limits).

  • Instrumentation: Triple Quadrupole MS (QQQ) with UHPLC.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve drug substance in Methanol (avoids solubility issues).

    • Vortex for 5 minutes; Centrifuge at 10,000 rpm to remove insoluble excipients.

    • Filter through 0.22 µm PTFE filter (ensure filter compatibility study is done to rule out adsorption).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient:

      • 0-1 min: 5% B (Hold for retention of polar NNAP).

      • 1-6 min: 5% -> 95% B (Elution).

      • 6-8 min: 95% B (Wash).

      • 8.1 min: 5% B (Re-equilibration).

  • Mass Spectrometry Parameters (MRM Mode):

    • Ionization: Electrospray Ionization (ESI) Positive.

    • Transition 1 (Quantifier): 138.1

      
       108.1 (Loss of NO).
      
    • Transition 2 (Qualifier): 138.1

      
       78.1 (Pyridine ring fragmentation).
      
    • Collision Energy: Optimized per instrument (typically 15-25 eV).

Visualization: Analytical Workflow

Analytical_Workflow Sample Drug Substance / Product (Solid) Extraction Extraction Solvent: Methanol/DMSO (Vortex + Centrifuge) Sample->Extraction Filtration Filtration (0.22 µm PTFE) Extraction->Filtration LC UHPLC Separation (C18 Column, Gradient Elution) Filtration->LC MS MS/MS Detection (ESI+, MRM: 138 -> 108) LC->MS Data Quantification (External Standard Method) MS->Data

Figure 2: Standardized LC-MS/MS workflow for the detection of NNAP impurities.

Toxicological Context & Safety

NNAP belongs to the Cohort of Concern for nitrosamines. These compounds are high-potency mutagens that require strict control below the Threshold of Toxicological Concern (TTC).

  • Mechanism of Toxicity: Metabolic activation (

    
    -hydroxylation) leads to the formation of unstable diazonium ions, which alkylate DNA (specifically guanine residues), causing mutations.
    
  • Regulatory Limit (AI): While specific limits vary by jurisdiction and drug dose, the general Acceptable Intake (AI) for nitrosamines of this class is often set at 18 ng/day or 26.5 ng/day unless compound-specific toxicology data supports a higher limit.

  • Safety Handling:

    • H301: Toxic if swallowed.[3]

    • H351: Suspected of causing cancer.[3]

    • PPE: Double nitrile gloves, chemical fume hood, and respiratory protection are mandatory when handling the neat standard.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146271, 4-Nitrosomethylaminopyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: N-methyl-N-nitrosopyridin-4-amine (CAS 16219-99-1).[3] Retrieved from [Link][3]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • LookChem. CAS 16219-99-1 Data Sheet. Retrieved from [Link]

Sources

Technical Monograph: N-Methyl-N-(pyridin-4-yl)nitrous Amide (NMPNA)

[1]

Executive Summary

N-Methyl-N-(pyridin-4-yl)nitrous amide (CAS: 16219-99-1), scientifically designated as N-Methyl-N-nitroso-4-pyridinamine (4-NMPY), is a nitrosamine impurity of critical concern in pharmaceutical development.[1] While often overshadowed by high-profile nitrosamines like NDMA or NDEA, NMPNA represents a specific class of heterocyclic nitrosamines that can form during the synthesis of pyridine-containing Active Pharmaceutical Ingredients (APIs).

This guide provides a comprehensive technical analysis of NMPNA, focusing on its synthesis, unique metabolic toxicology (contrasting with its 2-isomer), and validated analytical methodologies for its detection at trace levels (ppb).

Chemical Architecture & Synthesis[3]

Structural Identity

The nomenclature "nitrous amide" is derived from the compound's classification as an amide of nitrous acid (

nitrosamine
PropertyData
IUPAC Name N-Methyl-N-nitroso-4-pyridinamine
Common Synonyms 4-Nitrosomethylaminopyridine; 4-NMPY; N-Methyl-N-(pyridin-4-yl)nitrous amide
CAS Number 16219-99-1
Molecular Formula

Molecular Weight 137.14 g/mol
SMILES CN(C1=CC=NC=C1)N=O
Synthetic Pathway (Origin of Impurity)

NMPNA typically forms via the nitrosation of the precursor secondary amine, N-methylpyridin-4-amine. This reaction occurs readily under acidic conditions in the presence of a nitrosating agent (e.g., sodium nitrite, nitrous acid, or alkyl nitrites).

Mechanism:

  • Formation of Nitrosonium Ion: Nitrite (

    
    ) reacts with acid (
    
    
    ) to form the nitrosonium ion (
    
    
    ).
  • Electrophilic Attack: The lone pair on the exocyclic nitrogen of the amine attacks the electrophilic nitrogen of the nitrosonium ion.

  • Deprotonation: Loss of a proton yields the stable nitrosamine.

Visualization: Synthesis Mechanism

SynthesisMechanismcluster_conditionsCritical Process ParametersPrecursorN-methylpyridin-4-amine(Secondary Amine)IntermediateN-nitrosoammoniumIntermediatePrecursor->Intermediate+ NO+ (Electrophilic Attack)ReagentNitrosating Agent(NaNO2 + HCl -> NO+)Reagent->IntermediateProductN-Methyl-N-(pyridin-4-yl)nitrous amide(NMPNA)Intermediate->Product- H+ (Deprotonation)Acidic pH (< 4.0)Acidic pH (< 4.0)Trace NitritesTrace Nitrites

Figure 1: Mechanism of NMPNA formation via electrophilic nitrosation of secondary amines.

Toxicological Profile & Risk Assessment

The Isomer Paradox (4-NMPY vs. 2-NMPY)

A critical distinction in toxicology is the difference between the 4-isomer (NMPNA) and the 2-isomer (2-NMPY).

  • 2-NMPY (Carcinogenic): Undergoes

    
    -hydroxylation, leading to an unstable intermediate that decomposes into a diazonium ion. This ion alkylates DNA (specifically guanine), causing mutations.
    
  • 4-NMPY (NMPNA - Equivocal/Lower Toxicity): Research indicates that NMPNA is resistant to

    
    -hydroxylation due to the electron-withdrawing nature of the pyridine ring at the para-position. Instead, it primarily undergoes N-oxidation  or ring hydroxylation , which are detoxification pathways.
    

Regulatory Caution: Despite literature suggesting lower mutagenicity for the 4-isomer compared to the 2-isomer, regulatory agencies (FDA, EMA) generally treat all structure-activity relationship (SAR) positive nitrosamines as part of the "Cohort of Concern" (Class 1 mutagens) until definitive Ames test and transgenic rodent assay data prove otherwise.

Visualization: Metabolic Activation vs. Detoxification

Metabolismcluster_detoxDetoxification Pathway (Major)cluster_toxBioactivation Pathway (Minor)NMPNANMPNA (4-NMPY)NOxideN-Oxide FormationNMPNA->NOxideMetabolic Route ARingOHRing HydroxylationNMPNA->RingOHMetabolic Route BAlphaOHAlpha-Hydroxylation(CYP450)NMPNA->AlphaOHSterically/ElectronicallyDisfavoredExcretionExcretion (Urine)NOxide->ExcretionRingOH->ExcretionDiazoniumDiazonium Ion(Electrophile)AlphaOH->Diazonium- CH2ODNADNA Alkylation(Mutagenesis)Diazonium->DNA

Figure 2: Metabolic fate of NMPNA. The detoxification pathway (green) is kinetically favored over the bioactivation pathway (red) for the 4-isomer.

Analytical Methodology (LC-MS/MS)[4]

Detecting NMPNA requires high sensitivity (LOQ < 1.0 ng/mL) due to the strict Acceptable Intake (AI) limits for nitrosamines (typically 18 ng/day or 26.5 ng/day depending on potency class).

Method Principle

The gold standard for detection is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Protocol: Self-Validating Workflow

Reagents:

  • Internal Standard (IS): N-Methyl-d3-N-nitroso-4-pyridinamine (Deuterated NMPNA). Crucial for correcting matrix effects.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

Step-by-Step Procedure:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Dissolve drug substance in water.

    • Load onto an HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Wash with 5% Methanol (removes salts/polar impurities).

    • Elute with 100% Methanol.

    • Validation Check: Recovery must be 80-120%.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Detection (MRM Transitions):

    • Ionization: Electrospray Positive (ESI+).

    • Quantifier Ion: 138.1

      
       108.1 (Loss of NO).
      
    • Qualifier Ion: 138.1

      
       66.1 (Fragmentation of pyridine ring).
      
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
NMPNA 138.1108.115
NMPNA-d3 (IS) 141.1111.115
Visualization: Analytical Workflow

AnalyticalWorkflowSampleDrug Substance(Dissolved)SPESolid Phase Extraction(HLB Cartridge)Sample->SPEISAdd Internal Standard(NMPNA-d3)IS->SPELCUHPLC Separation(C18 Column)SPE->LCEluateMSMS/MS Detection(ESI+ MRM)LC->MSDataQuantification(Ratio Analyte/IS)MS->Data

Figure 3: LC-MS/MS workflow for trace quantification of NMPNA.

Control Strategy & Remediation

To ensure pharmaceutical quality, a control strategy based on the "Avoid-Control-Remove" hierarchy is required.

  • Avoidance:

    • Replace sodium nitrite in steps involving secondary amines. Use alkyl nitrites or azide chemistry if possible.

    • Segregate nitric acid usage from amine storage areas.

  • Process Control (Scavengers):

    • If nitrosating conditions are unavoidable, add scavengers such as Ascorbic Acid or Alpha-Tocopherol . These agents react with the nitrosonium ion (

      
      ) faster than the amine, preventing NMPNA formation.
      
  • Purification:

    • NMPNA is moderately polar. Standard crystallization may not remove it efficiently if it co-crystallizes.

    • Preparative HPLC or Resin Scavenging (using sulfonic acid resins) are effective for removal from the final API.

References

  • Preussmann, R., et al. (1979). "Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines." Carcinogenesis.

  • European Medicines Agency (EMA). (2023). "Nitrosamine impurities in human medicinal products." EMA/409815/2020 Rev.16.

  • U.S. Food and Drug Administration (FDA). (2021). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry.

  • PubChem. (2025).[2] "Compound Summary: N-Methyl-N-nitroso-4-pyridinamine (CAS 16219-99-1)."[2][3][4]

  • ICH. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."

The Formation of N-Nitroso-Methylaminopyridines: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Understanding Nitrosation

The discovery of N-nitrosamine impurities in common medications since 2018 has presented the pharmaceutical industry with one of its most significant quality and safety challenges.[1] These compounds, many of which are classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs), the manufacturing of drug products, or during storage.[1][2] For drug development professionals, a profound understanding of the underlying chemistry that leads to their formation is not merely an academic exercise—it is a prerequisite for ensuring patient safety and regulatory compliance.

This guide focuses specifically on the N-nitrosation of methylaminopyridines, a class of secondary amines that can be present as starting materials, intermediates, or impurities in the synthesis of various pharmaceutical agents. The resulting N-nitroso-methylaminopyridines (NMPYs) are a pertinent example of Nitrosamine Drug Substance-Related Impurities (NDSRIs), which share a structural similarity to the API and require bespoke risk assessment and control strategies.[3]

Herein, we will deconstruct the core mechanisms of N-nitrosation, provide detailed methodologies for the controlled synthesis and analysis of NMPY isomers, and discuss the critical factors that influence their formation. This document is designed to serve as a practical, in-depth resource for researchers, chemists, and formulation scientists dedicated to mitigating the risks of nitrosamine impurities.

Part 1: The Fundamental Chemistry of N-Nitrosation

The formation of an N-nitrosamine is fundamentally an electrophilic substitution reaction at a nucleophilic nitrogen atom. The reaction requires two primary components: an amine substrate (in this case, methylaminopyridine) and a nitrosating agent.[4]

The Amine Precursor: Methylaminopyridine

Methylaminopyridine exists as three positional isomers: 2-, 3-, and 4-methylaminopyridine. As secondary amines, all three are susceptible to N-nitrosation. However, the nucleophilicity of the exocyclic methylamino group is modulated by the electronic properties of the pyridine ring. The nitrogen atom within the pyridine ring is electron-withdrawing, which deactivates the ring itself to electrophilic attack and reduces the basicity and nucleophilicity of the attached amino group compared to a simple dialkylamine.[5] This effect is most pronounced at the 2- and 4-positions due to resonance delocalization, which can influence the relative rates of nitrosation among the isomers.

The Nitrosating Agent: Sources and Activation

The most common nitrosating agent in the context of pharmaceutical manufacturing is derived from nitrite salts (e.g., sodium nitrite, NaNO₂).[4][6] Nitrite can be an intentional reagent or an impurity in raw materials, excipients, or even potable water used in manufacturing processes.[1]

Under acidic conditions, nitrite is protonated to form nitrous acid (HNO₂), which can then exist in equilibrium with various active nitrosating species, most notably dinitrogen trioxide (N₂O₃). The formation of N₂O₃ is a key step, as it is a much more potent nitrosating agent than nitrous acid itself.[4][7] The reaction mechanism proceeds via the attack of the neutral, unprotonated secondary amine on the nitrosating agent.

G N2O3 N2O3 Amine Amine

Caption: General pathway for N-nitrosation via nitrous acid activation.

While acidic conditions (typically pH 3-5) are optimal for generating potent nitrosating agents from nitrite, nitrosation can occur under other conditions.[8] For instance, reactions involving gaseous nitrogen oxides (like NO₂ and NO) can proceed through free-radical mechanisms, and certain catalysts can facilitate nitrosation even at neutral or basic pH.[8][9]

Part 2: Methodologies for the Synthesis of N-Nitroso-Methylaminopyridines

The ability to synthesize and isolate pure NMPY reference standards is critical for developing and validating the analytical methods required for their detection and quantification in drug products.[10][11] The following protocols are adapted from established, general methods for the N-nitrosation of secondary amines and are applicable to all three isomers of methylaminopyridine.

Method 1: Nitrosation with Sodium Nitrite and Acetic Acid

This is the most common and straightforward laboratory method for N-nitrosation, relying on the in-situ generation of nitrous acid.[12]

Protocol:

  • Dissolution: Dissolve one equivalent of the methylaminopyridine isomer in a mixture of glacial acetic acid and water (e.g., a 5:1 v/v ratio).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring. The low temperature is crucial to control the exothermic reaction and prevent the degradation of unstable nitrous acid.

  • Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite (1.5 equivalents). Add this solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).

  • Work-up: Once the reaction is complete, carefully quench any excess nitrous acid by adding a saturated solution of ammonium sulfamate or urea until gas evolution ceases. Basify the solution to pH ~8-9 with a suitable base (e.g., sodium carbonate or dilute sodium hydroxide) to neutralize the acid and deprotonate any remaining amine.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-nitroso-methylaminopyridine can be purified by flash column chromatography on silica gel.

G start Start: Methylaminopyridine in AcOH/H₂O cool Cool to 0-5 °C start->cool add_nitrite Dropwise Addition: NaNO₂ (aq) cool->add_nitrite react Stir at 0-5 °C (1-2 hours) add_nitrite->react quench Quench: Ammonium Sulfamate react->quench basify Basify to pH 8-9 quench->basify extract Extract: Dichloromethane basify->extract purify Dry & Concentrate; Purify via Chromatography extract->purify end End: Pure NMPY purify->end

Caption: Workflow for NMPY synthesis using sodium nitrite and acid.

Method 2: Nitrosation with tert-Butyl Nitrite (TBN)

This method offers an alternative under milder, often non-aqueous or even solvent-free conditions, which can be advantageous for substrates with acid-sensitive functional groups. TBN acts as an organic source of the nitroso group.

Protocol:

  • Substrate Preparation: Dissolve the methylaminopyridine isomer (1 equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF). Alternatively, for a solvent-free reaction, the neat amine can be used.

  • Reagent Addition: Add tert-butyl nitrite (1.5-2 equivalents) to the solution or neat amine at room temperature with stirring.

  • Reaction: Monitor the reaction by TLC or LC. The reaction is often rapid, completing within 30 minutes to a few hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate slow reactions.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TBN. The resulting tert-butanol byproduct is also volatile.

  • Purification: The crude product can often be obtained in high purity, but if necessary, it can be further purified by column chromatography.

Method 3: Nitrosation with Nitric Oxide (NO) Gas

This industrial-scale method involves the direct reaction of a secondary amine with nitric oxide gas under pressure. It avoids the use of nitrite salts and acids but requires specialized equipment (an autoclave). A patent specifically lists N-methylaminopyridine as a suitable substrate for this process.[13]

Protocol:

  • Charging Reactor: Charge a stainless steel autoclave with the methylaminopyridine isomer, optionally in an inert solvent like n-hexane.[13]

  • Inerting: Cool, evacuate, and flush the autoclave with an inert gas (e.g., nitrogen).

  • Pressurizing: Introduce nitric oxide (NO) gas to a superatmospheric pressure (e.g., 250-400 psi).[13]

  • Reaction: Heat the reactor to a specified temperature (e.g., 50-70 °C). The reaction progress can be monitored by the drop in pressure as the NO gas is consumed.[13]

  • Isolation: After the reaction is complete, cool the reactor, vent the excess pressure safely, and recover the reaction mixture.

  • Purification: The product can be isolated and purified by distillation or chromatography.[13]

Method Nitrosating Agent Typical Conditions Advantages Disadvantages
1. Aqueous Acid NaNO₂ / H⁺0-5 °C, Aqueous Acetic AcidReadily available reagents, well-established.Requires acidic conditions, potential for side reactions.
2. Organic Nitrite tert-Butyl NitriteRoom Temp, Aprotic Solvent or NeatMild, acid-free, fast, clean reaction.Reagent is less common than NaNO₂.
3. Gas Phase Nitric Oxide (NO)50-70 °C, >20 psiEconomical for large scale, high yields.[13]Requires specialized high-pressure equipment.

Part 3: Analytical Characterization and Quantification

Given the extremely low acceptable intake (AI) limits for nitrosamines (often in the nanogram-per-day range), highly sensitive and selective analytical methods are required.[14][15]

Primary Analytical Techniques

The gold-standard techniques for trace-level nitrosamine analysis are hyphenated mass spectrometry methods.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique. It offers excellent separation of the target nitrosamine from the API and other matrix components, coupled with highly sensitive and specific detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[14][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is particularly well-suited for volatile and thermally stable nitrosamines. Headspace sampling can be employed to minimize matrix effects.[14][16]

  • High-Resolution Mass Spectrometry (LC-HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) provide accurate mass measurements, which aids in the confident identification of unknown nitrosamines and differentiation from isobaric interferences.[14]

Method Validation Considerations

Any analytical method used for nitrosamine quantification must be rigorously validated according to ICH guidelines. Key parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of the API, degradants, and excipients.[14]

  • Limit of Quantification (LOQ): The method's LOQ must be sufficiently low, typically at or below 30% of the acceptable intake limit, to support risk assessments and control strategies like skip-testing.

  • Accuracy and Precision: Demonstrating that the method provides results that are close to the true value and are reproducible.

  • Linearity and Range: Establishing a linear relationship between concentration and detector response over a defined range.

Part 4: Risk Assessment and Mitigation Strategies

The control of NMPYs and other NDSRIs is guided by a risk-based approach. The process involves identifying potential sources of both the methylaminopyridine precursor and nitrosating agents and implementing controls to prevent their reaction.

G cluster_risk Risk Identification cluster_mitigation Mitigation Strategies Amine_Source Amine Source (e.g., API, Intermediate, Degradant) Formation_Risk N-Nitrosation Formation Risk Amine_Source->Formation_Risk Nitrite_Source Nitrite Source (e.g., Reagents, Solvents, Excipients, Water) Nitrite_Source->Formation_Risk Process_Control Process Control (pH, Temp, Solvent) Formation_Risk->Process_Control Material_Control Material Control (Supplier Qualification, Low-Nitrite Excipients) Formation_Risk->Material_Control Formulation_Control Formulation Control (Add Scavengers, Adjust pH) Formation_Risk->Formulation_Control Analytical_Control Analytical Control (Confirmatory Testing) Formation_Risk->Analytical_Control

Caption: A risk-based approach to nitrosamine control.

Mitigation During API Synthesis
  • Process Optimization: Carefully control reaction conditions to avoid those that favor nitrosation. This includes adjusting pH away from the optimal range of 3-5, maintaining lower temperatures, and using non-aqueous solvents where possible.[8]

  • Reagent and Solvent Control: Qualify suppliers to ensure that raw materials, recovered solvents, and catalysts are free from significant nitrite or amine contamination.

  • Quenching: If nitrosating agents like nitrous acid are used intentionally (e.g., to quench residual azide), ensure that no secondary amines are present in the same step.

Mitigation in Drug Product Formulation and Storage

The risk of nitrosamine formation does not end with API synthesis; it can also occur in the final drug product.[3][6]

  • Excipient Selection: Certain excipients have been found to contain higher levels of nitrite impurities. Selecting low-nitrite grades of excipients is a primary control strategy.[6]

  • Use of Inhibitors (Scavengers): Incorporating antioxidants into the formulation can effectively inhibit nitrosamine formation. These compounds react more readily with nitrosating agents than the amine, "scavenging" them from the system. Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are common examples.[3]

  • pH Modification: For solid dosage forms, adjusting the formulation's micro-environment pH to be neutral or basic can significantly reduce the rate of nitrosation.[3]

  • Packaging and Storage: Protect the drug product from high temperatures and humidity, and use packaging materials that do not contribute reactive species (e.g., nitrocellulose-containing blister packs).

Conclusion: A Proactive Stance on Nitrosamine Control

The challenge posed by N-nitroso-methylaminopyridines and other NDSRIs requires a comprehensive and proactive approach. It is no longer sufficient to test for these impurities reactively; instead, a deep mechanistic understanding must be applied to prevent their formation from the outset. By controlling the purity of raw materials, optimizing synthetic and formulation processes, and employing robust analytical science, drug developers can build quality and safety into their products, ensuring they deliver their therapeutic benefit without undue risk to patients. This guide serves as a foundational tool in that critical endeavor.

References

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2026-01-23). Source not available.
  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.). International Journal of Toxicology. Available at: [Link]

  • Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. (2024). Chemistry—Methods. Available at: [Link]

  • US3090786A - Preparation of nitrosamines. (1963). Google Patents.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Source not available.
  • Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. (1985). PubMed. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PMC - NIH. Available at: [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025-10-16). Source not available.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Available at: [Link]

  • Kinetic studies on the mechanism of the nitraminopyridine rearrangement. (1982). Semantic Scholar. Available at: [Link]

  • Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis. Available at: [Link]

  • 4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1. (n.d.). Veeprho. Available at: [Link]

  • N-Nitroso Methyl Amino Pyridine | CAS No: 16219-99-1. (n.d.). Cleanchem. Available at: [Link]

  • Nitrosamine synthesis by nitrosation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Review of Nitrosamine Drug-Substance Related Impuri es (NDSRI) in Pharmaceu cal Drugs: Risk Assessments. (2023). Medicines for Europe. Available at: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025-05-14). ResearchGate. Available at: [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Available at: [Link]

  • Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. (2023). PubMed. Available at: [Link]

  • NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. (n.d.). FDA. Available at: [Link]

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). PMC - NIH. Available at: [Link]

  • Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. (2023-03-01). Nitrosamines Exchange. Available at: [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). EDQM. Available at: [Link]

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025-07-25). Research Square. Available at: [Link]

  • N-Nitrosation of Amines by NO2 and NO: A Theoretical Study. (2007). NIST. Available at: [Link]

  • N-Methyl-N-nitroso-2-pyridinamine. (n.d.). PubChem. Available at: [Link]

  • (PDF) Nitrosamine Impurities: Assessing Concerns through Case Studies. (2025-08-06). ResearchGate. Available at: [Link]

  • A substructure-based screening approach to uncover N-nitrosamines in drug substances. (2025-09-23). Journal of Food and Drug Analysis. Available at: [Link]

  • EMA Q&A Appendix 1 is updated Sept 4, 2024. (2024). Nitrosamines Exchange. Available at: [Link]

  • N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. (2010). ResearchGate. Available at: [Link]

  • Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. (2024). FDA. Available at: [Link]

  • Acceleration of N-nitrosation reactions by electrophiles. (1991). PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrosomethylaminopyridine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Nitrosamine Carcinogenicity

N-nitroso compounds are a class of chemicals of significant interest in toxicology and drug development due to the potent carcinogenicity of many of its members.[1][2] These compounds are found in various environmental sources and can also form endogenously.[2] Their mechanism of action as carcinogens is a well-established paradigm: metabolic activation to reactive electrophilic species that form covalent adducts with DNA, leading to mutations if not repaired.[3][4]

This technical guide provides a detailed exploration of the biological fate of 4-NMAP, contrasting its metabolic pathways with its carcinogenic isomer to elucidate the core reasons for its lack of carcinogenicity. We will delve into the enzymatic processes, the resulting metabolites, and the implications for DNA interaction. Furthermore, this guide will provide detailed, field-proven methodologies for the in vitro and in vivo assessment of compounds like 4-NMAP.

The Core Mechanism: A Tale of Two Isomers - Metabolic Activation vs. Detoxification

The biological activity of N-nitrosamines is critically dependent on their metabolism, which is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3][8] The key divergence in the biological effects of 2-NMPY and 4-NMAP lies in the position of the N-nitroso-N-methylamino group on the pyridine ring, which dictates the metabolic pathways that are favored.

The Carcinogenic Pathway of 2-Nitrosomethylaminopyridine (2-NMPY): A Path to DNA Damage

The carcinogenicity of 2-NMPY is a classic example of metabolic activation. The primary route of metabolism for 2-NMPY is α-C-hydroxylation, a process catalyzed by CYP enzymes.[5] This hydroxylation can occur on the methyl group, leading to the formation of an unstable intermediate that spontaneously decomposes to generate a highly reactive pyridine-2-diazonium intermediate.[5] This diazonium ion is a potent electrophile that can readily react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of 2-hydroxypyridine and 2-aminopyridine as urinary metabolites in rats treated with 2-NMPY provides strong evidence for the in vivo formation of this reactive diazonium intermediate.[5]

G cluster_activation Metabolic Activation of 2-NMPY 2-NMPY 2-NMPY alpha_C_hydroxylation α-C-Hydroxylation (CYP450) 2-NMPY->alpha_C_hydroxylation Unstable_Intermediate Unstable Intermediate alpha_C_hydroxylation->Unstable_Intermediate Diazonium_Intermediate Pyridine-2-diazonium Intermediate Unstable_Intermediate->Diazonium_Intermediate DNA_Adducts DNA Adducts (Carcinogenesis) Diazonium_Intermediate->DNA_Adducts Metabolites_2NMPY Urinary Metabolites: 2-Hydroxypyridine 2-Aminopyridine Diazonium_Intermediate->Metabolites_2NMPY

Caption: Metabolic activation pathway of 2-Nitrosomethylaminopyridine (2-NMPY).

The Non-Carcinogenic Pathway of 4-Nitrosomethylaminopyridine (4-NMAP): A Route of Detoxification

In stark contrast to its 2-isomer, 4-NMAP primarily undergoes metabolic pathways that lead to its detoxification and excretion.[5] Crucially, in vivo studies in rats have shown that 4-NMAP does not appear to be metabolized via α-C-hydroxylation to a significant extent.[5] This is evidenced by the absence of 4-hydroxypyridine in the urine of rats administered 4-NMAP, which would be the expected product from the breakdown of a putative pyridine-4-diazonium intermediate.[5]

Instead, the metabolism of 4-NMAP is characterized by the following detoxification reactions:

  • N-oxidation: The formation of 4-Nitrosomethylaminopyridine-N-oxide is a major metabolic pathway.[5] N-oxidation of the pyridine ring is a common detoxification pathway for pyridine-containing compounds, as it increases water solubility and facilitates excretion.[9]

  • Ring Hydroxylation: 4-NMAP can undergo hydroxylation directly on the pyridine ring, producing a metabolite where the N-nitroso group remains intact.[5] This also increases the polarity of the molecule, aiding in its elimination.

  • Denitrosation and Demethylation: The presence of 4-aminopyridine as a metabolite suggests a pathway involving denitrosation (loss of the nitroso group) to form 4-methylaminopyridine, which is then demethylated.[5] Denitrosation is a key detoxification step that removes the toxophoric N-nitroso moiety.

The unchanged parent compound is also found in the urine, indicating that a portion of the administered dose is excreted without being metabolized.[5]

G cluster_detoxification Metabolic Detoxification of 4-NMAP 4-NMAP 4-NMAP N_Oxidation N-Oxidation (CYP450) 4-NMAP->N_Oxidation Ring_Hydroxylation Ring Hydroxylation (CYP450) 4-NMAP->Ring_Hydroxylation Denitrosation Denitrosation & Demethylation 4-NMAP->Denitrosation N_Oxide_Metabolite 4-NMAP-N-oxide N_Oxidation->N_Oxide_Metabolite Hydroxylated_Metabolite Ring-Hydroxylated 4-NMAP Ring_Hydroxylation->Hydroxylated_Metabolite Aminopyridine_Metabolite 4-Aminopyridine Denitrosation->Aminopyridine_Metabolite Excretion Excretion N_Oxide_Metabolite->Excretion Hydroxylated_Metabolite->Excretion Aminopyridine_Metabolite->Excretion

Caption: Metabolic detoxification pathways of 4-Nitrosomethylaminopyridine (4-NMAP).

Implications for Carcinogenicity and DNA Interaction

The profound difference in the metabolic fates of 2-NMPY and 4-NMAP is the determining factor in their differential carcinogenicity. The formation of a reactive diazonium intermediate from 2-NMPY leads to the generation of DNA adducts, which are widely considered to be the initiating events in chemical carcinogenesis.[4] In contrast, the metabolic pathways of 4-NMAP are primarily detoxification routes that either excrete the compound unchanged or convert it into more polar, readily excretable metabolites without the formation of a reactive, DNA-damaging species.[5]

Experimental Methodologies for the Study of 4-Nitrosomethylaminopyridine

A thorough investigation of the biological activity of a nitrosamine like 4-NMAP requires a multi-faceted experimental approach. The following protocols provide a framework for assessing the metabolism, mutagenicity, and DNA-damaging potential of such compounds.

Experimental Workflow

G Compound 4-Nitrosomethylaminopyridine In_Vitro_Metabolism In Vitro Metabolism Study (Liver Microsomes) Compound->In_Vitro_Metabolism Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Compound->Ames_Test DNA_Adduct_Analysis DNA Adduct Analysis (³²P-Postlabeling) Compound->DNA_Adduct_Analysis Metabolite_ID Metabolite Identification (LC-MS/MS) In_Vitro_Metabolism->Metabolite_ID Mutagenicity_Assessment Assessment of Mutagenic Potential Ames_Test->Mutagenicity_Assessment DNA_Damage_Quantification Quantification of DNA Adducts DNA_Adduct_Analysis->DNA_Damage_Quantification Risk_Assessment Comprehensive Risk Assessment Metabolite_ID->Risk_Assessment Mutagenicity_Assessment->Risk_Assessment DNA_Damage_Quantification->Risk_Assessment

Caption: A comprehensive experimental workflow for assessing 4-NMAP.

Protocol 1: In Vitro Metabolism with Liver Microsomes

This protocol is designed to identify the metabolites of 4-NMAP and to determine which CYP enzymes are involved in its metabolism.

1. Preparation of Incubation Mixtures:

  • In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (e.g., from rat, mouse, or human)

    • 4-Nitrosomethylaminopyridine (from a stock solution in a suitable solvent like DMSO)

    • (Optional) Specific CYP inhibitors to probe the role of individual isozymes. 2. Initiation of the Reaction:

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a solution of NADPH (cofactor for CYP enzymes). 3. Incubation:

  • Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 60 minutes). 4. Termination of the Reaction:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). 5. Sample Processing:

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. 6. Analysis:

  • Reconstitute the residue in a suitable mobile phase.

  • Analyze the sample by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of 4-NMAP. An enhanced protocol is recommended for nitrosamines.[10][11][12]

1. Bacterial Strains:

  • Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA (pKM101)). 2. Metabolic Activation:

  • Prepare S9 mix from the liver of Aroclor 1254-induced rats or hamsters. 3. Pre-incubation:

  • In a test tube, combine:

    • The test compound (4-NMAP) at various concentrations.

    • The bacterial tester strain.

    • S9 mix (for assays with metabolic activation) or buffer (for assays without).

  • Incubate this mixture at 37°C for 20-30 minutes. 4. Plating:

  • Add molten top agar to the pre-incubation mixture.

  • Pour the mixture onto minimal glucose agar plates. 5. Incubation:

  • Incubate the plates at 37°C for 48-72 hours. 6. Scoring:

  • Count the number of revertant colonies on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 3: DNA Adduct Analysis by ³²P-Postlabeling

This highly sensitive method is used to detect the presence of DNA adducts.[13][14]

1. DNA Isolation:

  • Isolate DNA from the tissues of animals treated with 4-NMAP or from in vitro incubations of 4-NMAP with DNA and a metabolic activation system. 2. DNA Digestion:

  • Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase. 3. Adduct Enrichment (Optional but Recommended):

  • Enrich the adducted nucleotides by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction. 4. Radiolabeling:

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. 5. Chromatographic Separation:

  • Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. 6. Detection and Quantification:

  • Visualize the adducts by autoradiography.

  • Quantify the level of adducts by scintillation counting or phosphorimaging of the excised adduct spots.

Quantitative Data Summary

Parameter4-Nitrosomethylaminopyridine (4-NMAP)4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Primary Metabolic Pathways N-oxidation, Ring Hydroxylation, Denitrosationα-C-Hydroxylation (activation), Carbonyl Reduction
Key Metabolites 4-NMAP-N-oxide, Ring-hydroxylated 4-NMAP, 4-AminopyridineNNAL, Hydroxy-NNK derivatives
CYP Isozyme Involvement Likely CYPs (specific isozymes not identified)CYP2A3, CYP2A13 (in rats and humans, respectively)
Enzyme Kinetics (Illustrative) Not AvailableNNK 4-hydroxylation (by CYP2A3): Vmax: 10.8 ± 0.4 pmol/min/pmol P450Km: 4.6 ± 0.5 µM
Mutagenicity (Ames Test) Expected to be NegativePositive with S9 activation
DNA Adduct Formation Not Detected (inferred)Methyl and Pyridyloxobutyl adducts

Conclusion

The case of 4-Nitrosomethylaminopyridine provides a compelling illustration of the principle that the biological activity of a chemical is intrinsically linked to its metabolic fate. While belonging to a class of compounds notorious for their carcinogenicity, 4-NMAP is rendered non-carcinogenic by its preferential metabolism through detoxification pathways, namely N-oxidation, ring hydroxylation, and denitrosation. This stands in stark contrast to its carcinogenic isomer, 2-NMPY, which undergoes metabolic activation to a DNA-reactive diazonium intermediate.

For researchers and professionals in drug development, this underscores the importance of a thorough mechanistic understanding of a compound's metabolism. The absence of α-C-hydroxylation and the subsequent lack of formation of a reactive electrophile are the key factors in the safety profile of 4-NMAP. The experimental protocols detailed in this guide provide a robust framework for the comprehensive assessment of nitrosamines and other potentially genotoxic impurities, ensuring the safety and integrity of pharmaceutical products.

References

  • Axios Research. (n.d.). 4-nitrosomethylaminopyridine - CAS - 16219-99-1. Retrieved from [Link]

  • Crespi, C. L., Penman, B. W., Steimel, D. T., Smith, T., Yang, C. S., & Gelboin, H. V. (2001). COMPARATIVE METABOLISM OF THE TOBACCO-SPECIFIC NITROSAMINES 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL BY RAT CYTOCHROME P450 2A3 AND HUMAN CYTOCHROME P450 2A13. Drug Metabolism and Disposition, 29(2), 174-180.
  • European Medicines Agency. (2024, March 26). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. Retrieved from [Link]

  • Hecht, S. S. (2018). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins, 10(9), 356.
  • JoVE. (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination [Video]. YouTube. Retrieved from [Link]

  • Lijinsky, W., & Singer, G. M. (1979). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. Journal of Cancer Research and Clinical Oncology, 94(1), 1-6.
  • MDPI. (n.d.). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 32P-postlabeling assay for DNA adducts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the enzyme isoforms responsible for the N ‐oxide detoxification pathway in tobacco specific nitrosamines (TSNAs). Retrieved from [Link]

  • PubMed Central. (n.d.). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Retrieved from [Link]

  • PubMed. (n.d.). The 32P-postlabeling assay for DNA adducts. Retrieved from [Link]

  • PubMed. (n.d.). In vitro metabolism of N-nitrodialkylamines. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of 4-nitroaniline by Rat Liver Microsomes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). Retrieved from [Link]

  • PubMed. (n.d.). Characterization of cytochrome P450 2A4 and 2A5-catalyzed 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The metabolism of N-nitrosomethylaniline. Retrieved from [Link]

  • PubMed. (n.d.). Induction of N-nitrosodimethylamine metabolism in liver and lung by in vivo pyridine treatments of rabbits. Retrieved from [Link]

  • PubMed. (n.d.). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6. Retrieved from [Link]

  • PubMed. (n.d.). Comparative tumorigenicity and DNA methylation in F344 rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N-nitrosodimethylamine. Retrieved from [Link]

  • PubMed. (n.d.). 32P-Postlabeling Analysis of DNA Adducts. Retrieved from [Link]

  • ScienceDirect. (n.d.). A deep dive into historical Ames study data for N-nitrosamine compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Metabolism of 4-nitroaniline by rat liver microsomes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genetic Biomarkers of Metabolic Detoxification for Personalized Lifestyle Medicine. Retrieved from [Link]

  • PLOS. (2022, May 16). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replicati. Retrieved from [Link]

  • Scribd. (n.d.). Ames Mutagenicity of N-Nitrosamines. Retrieved from [Link]

  • SynZeal. (n.d.). 4-nitrosomethylaminopyridine. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of the metabolism of 2,4-toluenediamine in rats and mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrosamine. Retrieved from [Link]

  • MDPI. (2022, December 6). Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method. Retrieved from [Link]

  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

Sources

Technical Assessment: 4-Nitrosomethylaminopyridine (4-NMAP) in Isoniazid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 4-Nitrosomethylaminopyridine (4-NMAP) , a specific nitrosamine impurity associated with the synthesis and stability of Isoniazid (INH) . It addresses the chemical origin, paradoxical toxicological profile, and required control strategies for drug developers.

Status: Critical Impurity | CAS: 16219-99-1 | Structure: N-methyl-N-nitroso-4-pyridinamine[1]

Executive Summary

4-Nitrosomethylaminopyridine (4-NMAP) represents a unique challenge in the landscape of nitrosamine impurities. Unlike the "sartan" impurities (NDMA, NDEA) which are potent carcinogens, 4-NMAP exhibits a toxicological paradox : it is mutagenic in in vitro bacterial assays (Ames positive) but has demonstrated negative carcinogenicity in in vivo rodent bioassays.

For Isoniazid manufacturers, the presence of 4-NMAP is typically not a degradation product of the API itself (which lacks an N-methyl group) but a process-related impurity stemming from the use of 4-Dimethylaminopyridine (DMAP) as a catalyst or from contaminated starting materials. This guide outlines the mechanism of formation, the scientific basis for a risk-based specification, and the analytical protocols required for detection.[2]

Chemical Basis & Root Cause Analysis

Structural Identity
  • IUPAC Name:

    
    -methyl-
    
    
    
    -nitroso-4-pyridinamine[1][]
  • Molecular Formula:

    
    [][4][5]
    
  • Molecular Weight: 137.14 g/mol [1][][4]

  • Key Feature: A pyridine ring substituted at the 4-position with a nitrosated methylamine group.[6][7][8]

Formation Mechanism (The "DMAP Pathway")

Isoniazid (Pyridine-4-carbohydrazide) does not contain the


-methyl moiety required to form 4-NMAP. Therefore, the presence of 4-NMAP indicates the introduction of an external amine source. The most probable root cause is the use of 4-Dimethylaminopyridine (DMAP) , a common hyper-nucleophilic acylation catalyst used to accelerate esterification or amidation steps during synthesis.

Mechanism:

  • Demethylation: Residual DMAP undergoes oxidative demethylation (often trace metal-catalyzed) to form 4-Methylaminopyridine (MAP) .

  • Nitrosation: In the presence of a nitrosating agent (e.g., sodium nitrite used in diazotization steps, or nitrous acid contaminants in water/air), MAP reacts to form 4-NMAP.

FormationPathway cluster_conditions Critical Process Parameters DMAP 4-Dimethylaminopyridine (Catalyst) MAP 4-Methylaminopyridine (Secondary Amine) DMAP->MAP Oxidative Demethylation NMAP 4-Nitrosomethylaminopyridine (4-NMAP) MAP->NMAP Nitrosation Nitrite Nitrosating Agent (NO+ source) Nitrite->NMAP Acidic pH (<4) Acidic pH (<4) Trace Nitrites (ppm) Trace Nitrites (ppm)

Figure 1: The genesis of 4-NMAP from the acylation catalyst DMAP.[9]

Toxicological Assessment & Acceptable Intake (AI)

The Mutagenicity/Carcinogenicity Paradox

Regulatory bodies generally treat nitrosamines as part of the "Cohort of Concern" (Class 1 mutagens). However, 4-NMAP possesses a distinct metabolic profile that mitigates its in vivo risk.

AssayResultMechanistic Explanation
Ames Test (In Vitro)Positive (TA100 +S9)Metabolic activation in bacteria generates reactive electrophiles capable of DNA alkylation.
Carcinogenicity (In Vivo Rat)Negative In whole animals, detoxification pathways (denitrosation and N-oxidation) dominate over the activation pathway (alpha-hydroxylation).
Metabolic Fate: Activation vs. Detoxification

The carcinogenicity of nitrosamines typically relies on


-hydroxylation, which leads to an unstable diazonium ion. For 4-NMAP, the pyridine ring electron-withdrawing effect favors denitrosation (harmless) over activation.

Metabolism cluster_activation Activation Pathway (Minor in Vivo) cluster_detox Detoxification Pathway (Major in Vivo) NMAP 4-NMAP (Parent) AlphaOH α-Hydroxylation NMAP->AlphaOH CYP450 (Inefficient) Denitro Denitrosation NMAP->Denitro Dominant Route NOxide N-Oxidation NMAP->NOxide Diazonium Diazonium Ion (DNA Alkylating Agent) AlphaOH->Diazonium Tumor Carcinogenesis Diazonium->Tumor Excretion Renal Excretion (Non-Toxic Metabolites) Denitro->Excretion NOxide->Excretion

Figure 2: Metabolic divergence explaining the lack of in vivo carcinogenicity for 4-NMAP.

Regulatory Limit Strategy

Despite the negative carcinogenicity data, most regulatory filings initially default to the Carcinogenic Potency Categorization Approach (CPCA) unless the negative bioassay is formally accepted by the agency.

  • CPCA Score: 4 (Pyridine ring reduces potency).

  • Default AI: 1500 ng/day (based on updated CPCA logic for pyridines) or 100 ng/day (conservative Category 2 interpretation).

  • Recommended Strategy: Propose an AI of 1500 ng/day citing the CPCA score, and support it with the Preussmann et al. (1979) negative carcinogenicity study to argue for "Non-Mutagenic Carcinogen" status if higher limits are needed.

Analytical Strategy (LC-MS/MS)

Due to the polarity of the pyridine ring, 4-NMAP requires specific chromatographic conditions to ensure retention and separation from the Isoniazid matrix.

Method Parameters
ParameterSpecification
Instrument UPLC-MS/MS (Triple Quadrupole)
Ionization Electrospray Ionization (ESI) Positive Mode
Column Bifunctional C18 or Phenyl-Hexyl (e.g., HSS T3), 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Low organic start (2% B) to retain polar pyridine; ramp to 95% B.
Mass Transitions (MRM)
  • Precursor Ion:

    
     138.1 
    
    
    
  • Quantifier Ion:

    
     108.1 (Loss of 
    
    
    
    , characteristic of nitrosamines)
  • Qualifier Ion:

    
     66.1 (Pyridine ring fragmentation)
    
Sample Preparation
  • Dissolution: Dissolve Isoniazid API in Water:Methanol (90:10).

  • Extraction: Liquid-Liquid Extraction (LLE) is generally not effective due to 4-NMAP's polarity. Use Solid Phase Extraction (SPE) with a polymeric weak cation exchange (WCX) cartridge if matrix interference is high.

  • Filtration: 0.22 µm PVDF filter (ensure filter compatibility study is performed to rule out adsorption).

Control & Mitigation Strategy

To ensure compliance with ICH M7 and nitrosamine guidelines, the following control strategy is recommended:

  • Process Optimization (Primary Control):

    • Eliminate DMAP: Replace DMAP with less problematic catalysts (e.g., imidazole) if synthetic yield allows.

    • Quench Nitrites: If a diazotization step is used upstream, ensure complete quenching of residual nitrite using sulfamic acid or urea before introducing any secondary amines.

  • Supplier Qualification:

    • Audit starting material suppliers (specifically 4-cyanopyridine) for the presence of 4-methylaminopyridine impurities.

  • Scavenger Addition:

    • In drug product formulation, the addition of Ascorbic Acid or Alpha-tocopherol can inhibit the nitrosation of trace secondary amines during shelf-life.

References

  • Preussmann, R., et al. (1979). "Chemical structure and carcinogenicity of aliphatic hydrazo, azo, and azoxy compounds and of triazenes, potential in vivo alkylating agents." Journal of the National Cancer Institute, 62(1), 153-156.
  • U.S. Food and Drug Administration (FDA). (2023). "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)."

  • European Medicines Agency (EMA). (2023). "Nitrosamines impurities in human medicinal products at risk."[2][10] EMA/409815/2020.

  • BOC Sciences. "4-Nitrosomethylaminopyridine (CAS 16219-99-1) Product Information."[][11]

  • Veeprho Laboratories. "4-Nitrosomethylaminopyridine Impurity Standard."

Sources

Control of 4-Nitrosomethylaminopyridine (4-NMAP): Environmental Determinants and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of 4-Nitrosomethylaminopyridine (4-NMAP) represents a critical compliance risk in the synthesis and formulation of pyridine-containing active pharmaceutical ingredients (APIs). Unlike simple dialkyl nitrosamines (e.g., NDMA), 4-NMAP formation is frequently driven by the degradation of 4-Dimethylaminopyridine (DMAP) —a ubiquitous acylation catalyst—into its secondary amine precursor, 4-Methylaminopyridine (4-MAP) .

This guide moves beyond basic regulatory compliance to address the mechanistic and environmental drivers of 4-NMAP. We analyze the "environment" not merely as the manufacturing suite, but as the reaction matrix (micro-environment) and the storage condition (macro-environment).

Part 1: The Chemistry of Hazard

To control 4-NMAP, one must first control 4-MAP. The formation follows a classic nitrosation pathway, but the kinetics are heavily influenced by the electron-withdrawing nature of the pyridine ring, which reduces the basicity of the amine nitrogen compared to aliphatic amines.

The Mechanism

The reaction is an electrophilic substitution where the nitrosonium ion (


), generated from nitrous acid (

), attacks the lone pair of the secondary amine.

Key Kinetic Driver: The reaction rate is proportional to the concentration of the unprotonated secondary amine and the nitrosating agent. Since 4-MAP is less basic (


) than aliphatic amines, a significant fraction remains unprotonated even at moderately acidic pH, potentially widening the pH window for nitrosation.

NMAP_Mechanism DMAP 4-Dimethylaminopyridine (DMAP) MAP 4-Methylaminopyridine (4-MAP) (Precursor) DMAP->MAP Hydrolysis / Demethylation NMAP 4-Nitrosomethylaminopyridine (4-NMAP) MAP->NMAP Electrophilic Attack (Rate Limiting Step) Nitrite Nitrite (NO2-) + H+ HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 Acidic pH NO_Ion Nitrosonium Ion (N=O+) HNO2->NO_Ion Equilibrium NO_Ion->NMAP

Figure 1: The degradation pathway of DMAP to 4-MAP and subsequent nitrosation to 4-NMAP.

Part 2: Critical Environmental Factors

In drug development, "environment" refers to the totality of chemical and physical conditions surrounding the molecule. For 4-NMAP, three environmental vectors are critical.

The Micro-Environment: Excipient Compatibility

The solid-state micro-environment is the primary source of risk for finished dosage forms. Trace nitrites in excipients react with residual 4-MAP.

Data: Nitrite Load in Common Excipients Note: Values represent typical ranges found in pharmaceutical-grade excipients.

Excipient ClassTypical Nitrite Content (ppm)Risk LevelMechanism of Contribution
Microcrystalline Cellulose (MCC)0.1 – 2.5ModerateResiduals from acid digestion during mfg.
Lactose Monohydrate0.5 – 3.0HighOften used in large quantities; spray drying concentrates nitrites.
Crospovidone0.5 – 5.0Very HighPeroxides present may oxidize amines; high surface area.
Magnesium Stearate< 0.1LowHydrophobic nature limits water mobility (reaction medium).
The Macro-Environment: Atmospheric NOx

Manufacturing suites located in areas with high industrial pollution or inadequate HVAC filtration can introduce atmospheric nitrogen oxides (


).
  • Mechanism:

    
     gases can adsorb onto solid powders during fluid bed drying or open handling, disproportionating into nitrous acid on the particle surface.
    
  • Control: HVAC systems must maintain positive pressure with carbon filtration to scrub

    
    .
    
The Catalytic Environment: Solution Phase

In liquid formulations or wet granulation, specific anions catalyze nitrosation.

  • Thiocyanate (

    
    ):  Often present in biological buffers or saliva, it catalyzes nitrosation by forming nitrosyl thiocyanate (
    
    
    
    ), a more potent nitrosating agent than
    
    
    .
  • Aldehydes: Formaldehyde (a degradation product of PEG and Polysorbates) can catalyze nitrosation via iminium ion formation.

Environmental_Factors cluster_excipients cluster_process cluster_atmosphere Center 4-NMAP Formation Risk E1 Nitrites in MCC/Lactose E1->Center E2 Peroxides in Povidone E2->Center P1 Wet Granulation (Water Mobility) P1->Center P2 Drying Temp >50°C P2->Center A1 Atmospheric NOx A1->Center A2 Humidity (>60% RH) A2->Center

Figure 2: Convergence of environmental factors leading to 4-NMAP formation.

Part 3: Analytical & Experimental Framework

As a scientist, you must validate these risks. Do not rely on theoretical risk assessments alone.

Protocol A: The "Spike and Recovery" Stress Test

This protocol determines the susceptibility of your formulation to 4-NMAP formation.

  • Preparation: Prepare the placebo formulation (excipients only) and the active formulation.

  • Spiking:

    • Control: Spike with known concentration of 4-NMAP standard (to check extraction efficiency).

    • Stress Arm: Spike with 50 ppm Sodium Nitrite (

      
      ) and 50 ppm 4-MAP (if not already present as impurity).
      
  • Incubation:

    • Liquid: pH 3.0 phosphate buffer at 40°C for 24 hours.

    • Solid: 40°C / 75% RH (open dish) for 7 days.

  • Analysis: Extract and analyze via LC-MS/MS.

  • Interpretation: If >1% conversion of 4-MAP to 4-NMAP is observed, the formulation micro-environment is "Permissive."

Protocol B: LC-MS/MS Detection Parameters

Note: These are starting conditions requiring method development optimization.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Ionization: Electrospray Positive (

    
    ).
    
  • MRM Transition:

    • Precursor: ~138.1 m/z (

      
      )
      
    • Product Quantifier: ~108.1 m/z (Loss of NO group).

    • Critical: Monitor the 4-MAP peak (~110 m/z) to ensure separation, as in-source fragmentation of 4-NMAP can mimic 4-MAP, or vice-versa.

Part 4: Mitigation Strategies

If the environmental assessment confirms risk, implement the following hierarchy of controls:

  • Source Elimination (Primary):

    • Audit the API synthesis.[1][2][3][4] If DMAP is used, require a limit of <10 ppm 4-MAP in the final API specification.

    • Screen excipients for nitrite content.[3][5][6][7] Switch to "Low Nitrite" grades of MCC or Lactose.

  • Scavenger Addition (Secondary):

    • Incorporate Ascorbic Acid (Vitamin C) or Alpha-tocopherol into the formulation.

    • Ratio: A 2:1 molar ratio of Ascorbic Acid to Nitrite is typically effective. Ascorbic acid reduces

      
       to 
      
      
      
      , blocking the nitrosation pathway.
  • pH Modulation (Tertiary):

    • For liquid formulations, adjust pH > 6.0. While 4-MAP is less basic, the concentration of the reactive protonated nitrous acid species (

      
      ) drops precipitously above pH 5.
      

References

  • U.S. Food and Drug Administration (FDA). (2024).[8][9] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][2][3][4][6][7][8][10][11] Retrieved from [Link]

  • Ashworth, I. W., et al. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.).[12] 4-Nitrosomethylaminopyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Lhasa Limited. (2023). Nitrites in Excipients: A collective industry database. Retrieved from [Link]

Sources

Biological Profile and Analytical Characterization of 4-Nitrosomethylaminopyridine (4-NMPY)

[1]

Executive Summary

4-Nitrosomethylaminopyridine (4-NMPY) (CAS: 16219-99-1) is a structural isomer of the potent carcinogen 2-nitrosomethylaminopyridine (2-NMPY).[1] While often grouped with other nitrosamines as a "suspected carcinogen" in broad safety classifications (GHS Category 2), 4-NMPY exhibits a distinct biological profile driven by its structural inability to efficiently undergo metabolic activation.[1]

This guide provides a mechanistic analysis of why 4-NMPY differs from its toxic isomers, details its metabolic pathways, and outlines specific protocols for its detection in pharmaceutical matrices using LC-MS/MS.[1]

Physicochemical Identity

  • IUPAC Name: N-methyl-N-nitroso-pyridin-4-amine[1]

  • Synonyms: 4-NMPY, NMAP, N-Nitroso-N-methyl-4-aminopyridine[1]

  • Molecular Formula: C₆H₇N₃O[1]

  • Molecular Weight: 137.14 g/mol [1]

  • Solubility: Soluble in DMSO, Methanol, Water (moderate).[1]

  • Key Structural Feature: The nitrosamine moiety is attached at the para (4-) position of the pyridine ring, which significantly alters its electron density and enzymatic affinity compared to the ortho (2-) isomer.[1]

Mechanism of Action: The Isomer Divergence

The toxicity of nitrosamines typically relies on metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1) to form reactive diazonium species that alkylate DNA. 4-NMPY serves as a critical negative control in structure-activity relationship (SAR) studies due to its resistance to this activation pathway.[1]

Metabolic Fate Comparison (2-NMPY vs. 4-NMPY)
  • 2-NMPY (Potent Carcinogen): Undergoes rapid

    
    -hydroxylation at the methyl group.[1] This unstable intermediate decomposes into a pyridine-2-diazonium ion , a potent electrophile that alkylates DNA (forming O6-methylguanine adducts).[1]
    
  • 4-NMPY (Weak/Non-Carcinogen): The electron-deficient nature of the pyridine nitrogen at the 4-position disfavors

    
    -hydroxylation. Instead, 4-NMPY preferentially undergoes N-oxidation  (forming the N-oxide) or ring hydroxylation , both of which are detoxification pathways that yield water-soluble, excretable metabolites.[1]
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two isomers, highlighting why 4-NMPY lacks the potency of its 2-isomer counterpart.

MetabolicPathwaysSubstrate4-Nitrosomethylaminopyridine(4-NMPY)CYPCytochrome P450(CYP2E1)Substrate->CYPNOxide4-NMPY-N-Oxide(Detoxified Metabolite)CYP->NOxideMajor Pathway(N-Oxidation)RingOHRing-HydroxylatedMetabolitesCYP->RingOHSecondary PathwayAlphaOHα-Hydroxylation(Methyl Group)CYP->AlphaOHInefficient/MinorExcretionUrinary ExcretionNOxide->ExcretionRingOH->ExcretionDiazoniumPyridine-4-Diazonium Ion(Reactive Electrophile)AlphaOH->DiazoniumUnstableDNADNA Alkylation(Mutagenesis)Diazonium->DNARare Event

Caption: Metabolic divergence of 4-NMPY. Unlike the carcinogenic 2-isomer, 4-NMPY preferentially undergoes N-oxidation (green path), avoiding the formation of the reactive diazonium species (red path).[1]

Toxicological Assessment

Mutagenicity (Ames Test)

Historical data often classified 4-NMPY as negative in standard Ames tests.[1] However, modern "Enhanced Ames Tests" (EAT) utilizing specific conditions (e.g., Hamster S9 activation, pre-incubation) have revealed weak mutagenic activity.[1]

CompoundStrain SensitivityMetabolic ActivationMutagenic Potency (MSA)Carcinogenicity (In Vivo)
2-NMPY TA100, TA1535Rat/Hamster S92847 (Strong Positive)Positive (Esophagus/Liver)
4-NMPY TA100, TA98Hamster S9 (High conc.)[1]27.4 (Weak Positive)Negative (Historically)

Note: MSA = Maximum Specific Activity (revertants/mg).[1] 4-NMPY requires significantly higher concentrations and specific S9 fractions to elicit a positive response compared to the 2-isomer.[1]

Carcinogenicity

In comparative chronic bioassays (BD VI rats), oral administration of 4-NMPY failed to induce significant tumor formation, whereas 2-NMPY induced high rates of esophageal tumors.[1] The lack of 4-hydroxypyridine excretion in 4-NMPY treated subjects confirms the absence of the diazonium activation pathway in vivo.

Experimental Protocols

Protocol A: Enhanced Ames Test (EAT) for 4-NMPY

Standard Ames tests may yield false negatives.[1] This enhanced protocol is required for regulatory nitrosamine risk assessment.

Materials:

  • Salmonella typhimurium strains TA100 and TA98.[1]

  • Metabolic Activation System: 30% Hamster Liver S9 (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone).[1] Note: Hamster S9 is often more effective than Rat S9 for nitrosamine activation.[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide).[1]

Procedure:

  • Pre-Incubation: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and 0.1 mL of 4-NMPY test solution (range: 100–5000 µ g/plate ).

  • Incubation: Incubate the mixture at 37°C for 20–30 minutes with shaking. Crucial Step: This allows metabolic intermediates to form before plating.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin). Pour onto minimal glucose agar plates.

  • Growth: Incubate plates at 37°C for 48 hours.

  • Scoring: Count revertant colonies. A fold increase

    
     2.0 over solvent control indicates a positive result.[1]
    
Protocol B: LC-MS/MS Quantification in Drug Substance

Adapted for the detection of 4-NMPY impurity in pharmaceutical APIs (e.g., Vonoprazan, Valsartan).[1]

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm) or equivalent Phenyl-Hexyl column for enhanced selectivity of aromatic nitrosamines.[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 6.5).[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Flow Rate: 0.8 mL/min.[1][3]

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
5.0 10
15.0 90
20.0 90
20.1 10

| 25.0 | 10 |[1]

MS/MS Detection (MRM Mode):

  • Ionization: ESI Positive (Electrospray Ionization).[1]

  • Source Temp: 350°C.

  • Transitions:

    • Quantifier: 138.1

      
       108.1 (Loss of NO group).[1]
      
    • Qualifier: 138.1

      
       79.1 (Pyridine ring fragment).[1]
      
    • Collision Energy: Optimized per instrument (approx. 15–25 eV).[1]

References

  • Preussmann, R., Habs, M., & Pool, B. L. (1979).[1][4] Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats. Journal of the National Cancer Institute, 62(1), 153–156.[1]

  • Hansen, T., et al. (2009).[1] Correlation between the mutagenicity of N-nitroso compounds and their electronic properties. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [1]

  • Furuhama, A., et al. (2025).[1] Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Regulatory Toxicology and Pharmacology, 156, 105763.[1] [1]

  • European Medicines Agency (EMA). (2024).[1] Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) referral on nitrosamine impurities.

  • Waters Corporation. (2023).[1] Nitrosamines Analysis with LC-MS/MS: Methods and Applications.

Methodological & Application

Application Note: Mechanistic Dissection of Nitrosamine Carcinogenesis using 4-Nitrosomethylaminopyridine (4-NMPY)

[1]

Executive Summary

In cancer biology, the structural position of the nitroso-amino group on the pyridine ring dictates carcinogenic potency.[1] While the 2-isomer (2-NMPY) and the ketone-derivative NNK are potent carcinogens, 4-Nitrosomethylaminopyridine (4-NMPY) serves a distinct role.[1] Research indicates that 4-NMPY acts as a non-carcinogenic or weakly active structural analog due to its inability to undergo the critical

1

This guide details protocols for using 4-NMPY to:

  • Validate Metabolic Pathways: Demonstrate the specificity of Cytochrome P450-mediated activation.

  • Serve as a Negative Control: Differentiate background noise from true genotoxicity in DNA adduct assays.

  • Standardize Analytical Methods: Quantify nitrosamine impurities in pharmaceutical compounds (e.g., Vonoprazan).

Scientific Background & Mechanism[2][3]

The "Isomer Effect" in Carcinogenesis

The utility of 4-NMPY lies in its metabolic divergence from its carcinogenic counterparts.[1] For a nitrosamine to induce cancer, it typically requires metabolic activation via


-C-hydroxylation12
  • 2-NMPY (Carcinogen): Undergoes extensive

    
    -hydroxylation 
    
    
    Pyridine-2-diazonium ion
    
    
    DNA Adducts (O6-mG).[1]
  • 4-NMPY (The Probe): Steric and electronic properties at the 4-position favor N-denitrosation and N-oxidation (detoxification pathways) over

    
    -hydroxylation.[1]
    

By comparing 4-NMPY with 2-NMPY, researchers can isolate the specific enzymatic conditions required for tumor initiation.[1]

Metabolic Pathway Visualization

The following diagram illustrates the divergent pathways that render 4-NMPY a crucial negative control.

MetabolicDivergencecluster_legendPathway LegendSubstrate4-NMPY(Parent Compound)CYPCYP450 Enzymes(Liver Microsomes)Substrate->CYPNOxide4-NMPY-N-Oxide(Excreted)CYP->NOxideN-Oxidation(Major Pathway)Denitro4-Methylaminopyridine(Non-Toxic)CYP->DenitroDenitrosationAlphaOHα-Hydroxylation(Trace/Absent)CYP->AlphaOHInefficientDiazoniumDiazonium Ion(Alkylation Agent)AlphaOH->DiazoniumDNADNA Adducts(Tumor Initiation)Diazonium->DNALegend1Green = Detoxification (Dominant in 4-NMPY)Legend2Red = Carcinogenic Activation (Dominant in 2-NMPY)

Caption: 4-NMPY preferentially undergoes detoxification via N-oxidation, bypassing the diazonium formation pathway typical of carcinogenic isomers.[1][2]

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To demonstrate the resistance of 4-NMPY to

Reagents:

  • 4-NMPY (CAS 16219-99-1, >98% purity).[1][3][4]

  • Positive Control: NNK or 2-NMPY.[1]

  • Rat Liver Microsomes (S9 fraction or purified CYP2A6/CYP2E1).[1]

  • NADPH Regenerating System.[1]

  • Phosphate Buffer (0.1 M, pH 7.4).[1]

Workflow:

  • Preparation: Prepare a 10 mM stock solution of 4-NMPY in DMSO.

  • Incubation:

    • Mix 1.0 mg/mL microsomal protein in phosphate buffer.[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Add substrate (4-NMPY or Control) to final concentration of 100 µM.[1]

    • Initiate reaction with NADPH regenerating system.[1]

  • Sampling: Aliquot 100 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with 100 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge at 10,000 x g for 10 min. Analyze supernatant via LC-MS/MS.

Expected Results:

Analyte T=60 min Remaining Parent % Major Metabolite Detected Interpretation
4-NMPY >80% (High Stability) 4-NMPY-N-Oxide Metabolic detoxification dominates.[1]

| 2-NMPY | <30% (Rapid Clearance) | 2-Hydroxypyridine | Rapid activation to reactive intermediates.[1] |

Protocol B: Negative Control in Ames Mutagenicity Test

Objective: Use 4-NMPY to verify that a test system is not generating false positives due to non-specific toxicity.

Strain Selection: Salmonella typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).[1]

Procedure:

  • Dosing: Prepare 4-NMPY concentrations: 0, 500, 1000, 2500, and 5000 µ g/plate .

  • Activation: Perform assay with and without S9 metabolic activation mix (10% rat liver S9).[1]

  • Plating: Incorporate bacteria, test substance, and S9 mix into top agar; pour onto minimal glucose agar plates.

  • Incubation: 48 hours at 37°C.

  • Scoring: Count revertant colonies.

Validation Criteria:

  • 4-NMPY: Should show no significant increase in revertants (fold increase < 2.[1]0) compared to solvent control, even with S9 activation.

  • Positive Control (NNK/NDMA): Must show dose-dependent increase in revertants.[1]

  • Note: If 4-NMPY shows mutagenicity, check for contamination with 2-NMPY or spontaneous decomposition.[1]

Analytical Impurity Standards (Pharmaceutical Focus)

With the recent regulatory scrutiny on nitrosamine impurities (e.g., in Sartans and Ranitidine), 4-NMPY is used as a reference standard for detecting impurities in pyridine-containing drugs.[1]

LC-MS/MS Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 3.0 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MRM Transition: 138.1

    
     108.1 (Loss of NO group).[1]
    

Handling & Safety (HSE): Although 4-NMPY is a research negative control, it carries the GHS classification H351 (Suspected of causing cancer) due to its nitrosamine class.[1]

  • Containment: Handle only in a Class II Biosafety Cabinet or Fume Hood.

  • Deactivation: Treat waste with 1N NaOH and Sodium Hypochlorite (Bleach) to break the N-N bond before disposal.[1]

References

  • Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. Source: National Institutes of Health (PubMed) / Cancer Research.[1] Context: Establishes the metabolic differences where 4-NMPY forms N-oxides rather than diazonium ions. URL:[Link] (Search Term: "Metabolism of N-nitroso-N-methylaminopyridines")[1]

  • 4-Nitrosomethylaminopyridine (NMAP) Reference Standard Data. Source: Veeprho / PubChem Compound Summary.[1] Context: Analytical properties, CAS 16219-99-1 verification, and regulatory use in impurity profiling.[1][2] URL:[Link][1]

  • Structure-activity relationships in nitrosamine carcinogenesis. Source: British Journal of Cancer (Wishnok & Archer).[1][5] Context: foundational text on why specific pyridine isomers (2- vs 4-position) exhibit vastly different carcinogenic potentials.[1] URL:[Link]

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities. Source: International Council for Harmonisation (ICH).[1] Context: Guidelines for using nitrosamine standards like 4-NMPY in pharmaceutical risk assessment.[1] URL:[Link][1]

Application Note: High-Sensitivity Quantitation of N-methyl-N-nitrosopyridin-4-amine (NNPA) in Drug Substances via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the determination of N-methyl-N-nitrosopyridin-4-amine (NNPA) by LC-MS/MS.

Executive Summary

The detection of nitrosamine impurities in pharmaceutical products has become a critical regulatory requirement following the discovery of genotoxic agents in sartans, ranitidine, and metformin. N-methyl-N-nitrosopyridin-4-amine (NNPA) , also referred to as 4-nitrosomethylaminopyridine (NMAP), is a specific Nitrosamine Drug Substance Related Impurity (NDSRI) often associated with the synthesis of pyridine-containing Active Pharmaceutical Ingredients (APIs), such as Vonoprazan Fumarate .

Due to the high potency of nitrosamines, regulatory agencies (FDA, EMA) typically enforce an Acceptable Intake (AI) limit of 26.5 ng/day for unknown or highly potent nitrosamines, requiring analytical methods with Limits of Quantitation (LOQ) in the low ppb range (often <30 ppb relative to API).

This guide outlines a robust, self-validating LC-MS/MS methodology utilizing a phenyl-hexyl stationary phase for superior selectivity and electrospray ionization (ESI) for trace-level detection.

Chemical Context & Target Analyte

Understanding the physicochemical properties of NNPA is vital for method development. Unlike aliphatic nitrosamines (e.g., NDMA), NNPA contains a pyridine ring, imparting basicity and specific retention characteristics.

PropertyDetail
Compound Name N-methyl-N-nitrosopyridin-4-amine (NNPA / NMAP)
CAS Number 16219-99-1
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
Monoisotopic Mass 137.06 Da
Precursor Ion [M+H]⁺ 138.1 Da
Solubility Soluble in Methanol, Acetonitrile, Water
pKa ~6.0 (Pyridine nitrogen)

Analytical Strategy & Logic

Separation Chemistry (The "Why")

Standard C18 columns often struggle to retain small, polar nitrosamines or separate them from the massive API peak. For NNPA, a Biphenyl or Phenyl-Hexyl stationary phase is selected over C18.

  • Mechanism: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    interactions with the pyridine ring of NNPA and the aromatic systems of the API (e.g., Vonoprazan). This provides orthogonal selectivity to hydrophobicity alone, often shifting the impurity away from the main drug peak and reducing matrix suppression.
Mass Spectrometry Detection[2]
  • Ionization: ESI+ is preferred due to the basic nitrogen on the pyridine ring, which protonates readily [M+H]⁺.

  • MRM Mode: Multiple Reaction Monitoring is essential for selectivity. The primary fragmentation pathway for nitrosamines involves the loss of the nitric oxide radical ([1]•NO, -30 Da).

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-methyl-N-nitrosopyridin-4-amine (Certified Reference Material).[2]

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.[3]

  • Additives: LC-MS Grade Formic Acid or Ammonium Formate.

  • Internal Standard (IS): N-methyl-N-nitrosopyridin-4-amine-d3 (if available) or a structurally similar nitrosamine isotopologue (e.g., NDMA-d6) to correct for matrix effects.

Sample Preparation (Drug Substance)
  • Objective: Extract NNPA while minimizing API concentration to prevent source contamination.

  • Target Concentration: 100 mg/mL (API) to achieve low ppb detection limits.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 100 mg of Drug Substance (API) into a 15 mL centrifuge tube.

  • Dissolution: Add 1.0 mL of Methanol . Vortex for 2 minutes until fully dissolved.

  • Precipitation/Dilution: Add 4.0 mL of 0.1% Formic Acid in Water . (Final solvent ratio 20:80 MeOH:Water matches initial mobile phase).

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to settle any insoluble excipients (if analyzing drug product).

  • Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter into an amber LC vial (Nitrosamines are light-sensitive).

LC-MS/MS Conditions
Liquid Chromatography[4][3][5][6][7][8][9]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (100 x 2.1 mm, 2.6 µm or 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH control).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Load
6.00 95 Elution of API/Impurity
8.00 95 Wash
8.10 5 Re-equilibration

| 11.00 | 5 | End |

Note: Use the divert valve to send the flow to waste during the elution of the main API peak (if separated) to keep the MS source clean.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) - Positive Mode.[4][1][6]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 450°C.

  • Desolvation Gas: 800 L/hr (N₂).

  • Cone Gas: 50 L/hr.

MRM Transitions (Optimize on your specific instrument):

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
NNPA 138.1 108.1 10015 - 20Quantifier (Loss of NO)
NNPA138.179.010025 - 35Qualifier (Pyridine ring)
NNPA138.152.010040Qualifier

Technical Insight: The transition 138.1


 108.1 is characteristic of the N-nitroso group cleavage. Ensure the collision energy is optimized to maximize this specific fragment while retaining linearity.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a self-validating system.

NNPA_Workflow Sample Drug Substance (100 mg) Extract Dissolve in MeOH Dilute w/ 0.1% FA Sample->Extract Vortex 2 min Filter Filter 0.22 µm PVDF (Remove Particulates) Extract->Filter Centrifuge LC UHPLC Separation (Biphenyl Column) Filter->LC Inject 10 µL Divert Divert Valve (Waste API Peak) LC->Divert Elution Divert->Divert API to Waste MS MS/MS Detection (MRM 138.1 -> 108.1) Divert->MS Analyte Window Data Quantitation & Report Generation MS->Data Signal Integration

Caption: Operational workflow for trace determination of NNPA, highlighting the critical divert step to protect the MS source from high API loads.

Validation & Quality Control (Self-Validating System)

To ensure the method is "self-validating" and trustworthy (E-E-A-T), the following criteria must be met for every analytical run:

  • System Suitability Test (SST):

    • Inject a standard at the Limit of Quantitation (LOQ).

    • Requirement: Signal-to-Noise (S/N) ratio

      
       10.
      
    • Retention Time: Must be within

      
       0.1 min of reference.
      
  • Linearity:

    • Range: 1.0 ng/mL to 100 ng/mL.

    • Requirement:

      
      .
      
  • Recovery (Accuracy):

    • Spike the API solution with NNPA at the specification limit (e.g., 30 ppb).

    • Requirement: Recovery between 80% - 120%. This proves that the API matrix is not suppressing the signal of the impurity (Matrix Effect Check).

  • Sensitivity (LOQ):

    • Target LOQ: 0.03 ppm (relative to API concentration).

    • If the daily intake of the drug is high (e.g., >1g), the LOQ must be lowered accordingly to detect <26.5 ng absolute mass.

References

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[9] Retrieved from [Link][10]

  • PubChem. (2025).[11] 4-Nitrosomethylaminopyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2022). Nitrosamines Analysis with LC-MS/MS.[2][6][8][10][12] Retrieved from [Link][1][3][9]

Sources

Application Notes: Utilizing 4-(Methylnitrosamino)pyridine (NMAP) as a Pharmaceutical Reference Standard for Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Nitrosamine Control

The landscape of pharmaceutical quality control has been significantly reshaped by the detection of nitrosamine impurities in various drug products since 2018.[1][2][3] Nitrosamines are classified as probable human carcinogens based on extensive animal studies, making their presence, even at trace levels, a serious patient safety concern.[3] This has prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines for the control of these impurities in all human drugs.[3][4][5]

A cornerstone of any effective control strategy is the ability to accurately and reliably quantify these impurities. This necessitates the use of highly characterized reference standards. 4-(Methylnitrosamino)pyridine (NMAP), also known as 4-Nitrosomethylaminopyridine, serves as a critical reference material for the identification and quantification of potential nitrosamine impurities, particularly those that may arise from manufacturing processes involving pyridine-containing structures.[6][7]

This document, authored from the perspective of a Senior Application Scientist, provides a detailed technical guide on the proper use of NMAP as a pharmaceutical reference standard. It explains the causality behind experimental choices and offers robust, self-validating protocols for its application in a regulated laboratory environment.

Physicochemical Properties and Handling of NMAP

A thorough understanding of the reference standard is the foundation of a robust analytical method. Key properties of NMAP (CAS: 16219-99-1) are summarized below.

PropertyValueSource
Chemical Name N-methyl-N-pyridin-4-ylnitrous amidePubChem
Molecular Formula C₆H₇N₃OPubChem
Molecular Weight 137.14 g/mol PubChem
Appearance Typically a solid (confirm with supplier CoA)N/A
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DichloromethaneGeneral Chemical Principles

Safety and Handling: NMAP is classified as a toxic substance and a suspected human carcinogen.[8] All handling must be performed in a designated containment area, such as a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive risk assessment should be conducted before any work begins.

A high-quality NMAP reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) that confirms its identity (via ¹H NMR, Mass Spectrometry) and purity (via HPLC, qNMR).[6][7][8] This documentation is essential for ensuring traceability and compliance with pharmacopeial and regulatory guidelines.[6]

Core Application: Quantitative Analysis by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for nitrosamine analysis due to its exceptional sensitivity and selectivity, which are necessary to meet the low acceptable intake (AI) limits set by regulators.[2][9][10]

The following section details a comprehensive protocol for the quantification of NMAP in a drug substance or product matrix.

The Causality Behind Method Parameter Selection

The development of a robust LC-MS/MS method is a systematic process where each parameter is chosen to ensure sensitivity, selectivity, and reproducibility.

  • Chromatography Column: Small, polar nitrosamines can be challenging to retain on standard C18 columns. While C18 can be used, alternative chemistries like Pentafluorophenyl (PFP) or Biphenyl phases often provide superior retention and selectivity for these analytes.[11][12] An InertSustain AQ-C18 column is also a strong candidate, designed for retaining highly polar compounds.[13] The choice allows for better separation from the Active Pharmaceutical Ingredient (API) and other matrix components, which is critical to avoid ion suppression.

  • Mobile Phase: A simple mobile phase of 0.1% formic acid in water and an organic modifier (methanol or acetonitrile) is standard. The formic acid serves to protonate the analyte, promoting better ionization and chromatographic peak shape.

  • Ionization Source: For small, low-molecular-weight nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is consistently shown to provide superior sensitivity and ionization efficiency compared to Electrospray Ionization (ESI).[1][9][12] This is a critical choice for achieving the required low limits of detection.

  • Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity.[9] It monitors a specific precursor ion-to-product ion transition, effectively filtering out background noise and confirming the analyte's identity.

Workflow for NMAP Quantification

The following diagram illustrates the logical flow from sample and standard preparation to final data analysis.

G cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing RS Reference Standard (NMAP) Prepare Stock & Working Standards LC Chromatographic Separation (e.g., Biphenyl Column) RS->LC Sample Test Sample (API/Drug Product) Weigh, Dissolve, Extract Sample->LC MS MS/MS Detection (APCI Source, MRM Mode) LC->MS Cal Generate Calibration Curve (Peak Area vs. Concentration) MS->Cal Quant Quantify NMAP in Sample (Interpolate from Curve) MS->Quant Cal->Quant Report Report Result (e.g., ng/g or ppm) Quant->Report

Caption: Workflow for NMAP quantification using a reference standard.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Rationale: Accurate preparation of standards is paramount for accurate quantification. A stock solution is prepared gravimetrically, from which a series of working standards are prepared by serial dilution to construct a calibration curve. Using an inert solvent like methanol is crucial to prevent degradation.

  • NMAP Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of NMAP reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored under refrigeration and protected from light.

  • Intermediate Stock Solution (e.g., 1 µg/mL):

    • Pipette 1.0 mL of the 100 µg/mL Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with a suitable diluent (e.g., 50:50 water:methanol).

  • Working Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the Intermediate Stock Solution. The range should bracket the expected impurity concentration and the limit of quantitation (LOQ). A typical range might be 0.5 ng/mL to 50 ng/mL.[14]

Protocol 2: Preparation of Test Sample (Drug Substance Example)

  • Rationale: The goal of sample preparation is to efficiently extract the target analyte from the matrix while minimizing interferences. The procedure must be robust and reproducible.[15]

  • Accurately weigh approximately 100 mg of the drug substance into a 2 mL centrifuge tube.[14]

  • Add 1.0 mL of a suitable extraction solvent (e.g., methanol or dichloromethane). The choice of solvent should be based on the solubility of both the API and NMAP.

  • Vortex the tube for 5 minutes to ensure thorough dispersion and dissolution.[1][15]

  • Sonicate for 10-15 minutes to facilitate complete extraction.[1][14][15]

  • Centrifuge the sample at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to pelletize insoluble excipients or API.[14][16]

  • Carefully transfer the supernatant into an HPLC vial, passing it through a 0.2 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove particulates.[2][14][17]

Protocol 3: LC-MS/MS Instrumental Method

  • Rationale: The parameters below are a robust starting point based on validated methods for similar nitrosamines.[13][18] The gradient is designed to elute the polar NMAP early while allowing for later elution of a potentially non-polar API, which can then be diverted to waste to prevent source contamination.[9]

ParameterRecommended SettingJustification
LC System UHPLC SystemProvides high resolution and speed.
Column Biphenyl or PFP, e.g., 100 x 2.1 mm, 2.6 µmEnhanced retention for polar nitrosamines.[12]
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation.
Mobile Phase B 0.1% Formic Acid in MethanolElutes analytes from the reversed-phase column.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.[13]
Injection Vol. 5 µLBalances sensitivity with on-column loading.[13][18]
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% BGeneric gradient; must be optimized to separate NMAP from the API peak.
MS System Triple Quadrupole Mass SpectrometerGold standard for quantitative analysis.[9]
Ionization Source APCI, Positive Ion ModeProvides superior sensitivity for small nitrosamines.[1][9][12]
MRM Transition Precursor Ion: m/z 138.1 → Product Ion: (To be determined)The precursor [M+H]⁺ is 138.1. Product ions must be optimized by infusing the NMAP standard. A common loss is the -NO group (m/z 30).
Source Params. Optimize Corona Discharge, Nebulizer Gas, Temp.Instrument-specific; optimize for maximum NMAP signal.

Method Validation: A Self-Validating System

Per ICH Q2(R1) guidelines, any analytical procedure used for impurity testing must be validated to demonstrate it is suitable for its intended purpose.[19][20] The validation process provides trustworthiness in the reported results.

Logical Flow of Method Validation

Caption: Interrelationship of key analytical method validation parameters.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a nitrosamine impurity method.

Validation ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with NMAP, and matrix spiked with other potential impurities.No interfering peaks at the retention time of NMAP in the blank. NMAP peak is resolved from other components.
Linearity Analyze calibration standards at ≥ 5 concentration levels in triplicate.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significant.
Range Confirmed by linearity, accuracy, and precision data.Typically from LOQ to 120% of the specification limit.[20]
Accuracy Analyze spiked matrix samples at 3 levels (e.g., LOQ, 100%, 120% of spec limit), n=3.Mean recovery should be within 80-120%.[14]
Precision Repeatability: 6 replicate analyses of a spiked sample at 100% of spec limit.Intermediate: Repeatability test on a different day by a different analyst.%RSD ≤ 15% for repeatability.[14] %RSD ≤ 20% for intermediate precision.
Limit of Quantitation (LOQ) Determine concentration with a signal-to-noise ratio (S/N) of ~10. Confirm with accuracy/precision.S/N ≥ 10.[21] Precision at LOQ should be ≤ 20% RSD. Must be below the reporting threshold.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).No significant impact on results (e.g., peak area, retention time). System suitability must pass.

Conclusion

The use of 4-(Methylnitrosamino)pyridine as a reference standard is a critical component in the comprehensive strategy to control nitrosamine impurities in pharmaceutical products. A high-quality, fully characterized NMAP standard, when used in conjunction with a selective and sensitive LC-MS/MS method, enables accurate quantification at the trace levels demanded by global regulators. The protocols and validation strategies outlined in this guide are built upon established scientific principles and regulatory expectations, providing a robust framework for implementation in any quality control laboratory. By understanding the causality behind each methodological choice, scientists can develop and execute self-validating systems that ensure the safety and quality of medicines.

References

  • 4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1 . Veeprho. Available at: [Link]

  • 4-nitrosomethylaminopyridine . SynZeal. Available at: [Link]

  • CERTIFICATE OF ANALYSIS Product Name : 4-nitrosomethylaminopyridine . Synchemia. Available at: [Link]

  • Nitrosamines Analysis in Pharmaceuticals . Agilent. Available at: [Link]

  • <1469> NITROSAMINE IMPURITIES . USP. Available at: [Link]

  • Nitrosamine Impurities Application Guide . Agilent. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Nitrosamines Analysis with LC-MS/MS . Waters Corporation. Available at: [Link]

  • Nitrosamines Analysis in Pharmaceuticals . Agilent. Available at: [Link]

  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 . GL Sciences Inc. Available at: [Link]

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter . Merck Millipore. Available at: [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS . Separation Science. Available at: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders . European Medicines Agency (EMA). Available at: [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation . ACS Publications. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). Available at: [Link]

  • Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances . Waters Corporation. Available at: [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Nitrosamine impurities . European Medicines Agency (EMA). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available at: [Link]

  • EMA Nitrosamine Guidelines . Zamann Pharma Support GmbH. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Stability Testing and Impurity Profiling of 4-Nitrosomethylaminopyridine (NMAP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] 4-Nitrosomethylaminopyridine (NMAP) is an N-nitroso compound that can potentially arise as an impurity in active pharmaceutical ingredients (APIs). Ensuring drug safety and regulatory compliance necessitates robust analytical strategies to identify, quantify, and control such impurities. This application note provides a comprehensive framework for conducting stability testing and impurity profiling of drug substances in the context of NMAP. We present detailed protocols for forced degradation studies under various stress conditions, as mandated by ICH guidelines, to understand the degradation pathways and the potential for NMAP formation. Furthermore, we outline a highly sensitive and specific UPLC-MS/MS method for the trace-level quantification of NMAP. This guide is intended for researchers, scientists, and drug development professionals to establish self-validating protocols for ensuring the quality and safety of pharmaceutical products.

Introduction: The Imperative of Impurity Profiling

Impurity profiling is a cornerstone of modern pharmaceutical development, essential for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and their final formulations.[][5][6] Unwanted chemicals originating from raw materials, synthetic pathways, or degradation can compromise the therapeutic benefit and pose significant health risks to patients.[7]

Among the most critical classes of impurities are N-nitroso compounds. These compounds are considered a "cohort-of-concern" by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), due to their genotoxic and carcinogenic potential.[8][9] The discovery of nitrosamines in widely used medications has led to product recalls and mandated stringent risk assessments for all pharmaceutical products.[1][3][10]

4-Nitrosomethylaminopyridine (NMAP) is an N-nitroso derivative that serves as a critical reference standard for analytical method development and quality control in the pharmaceutical industry.[11][12] Its potential presence as an impurity requires highly sensitive analytical methods and a thorough understanding of the drug substance's stability. This application note provides a systematic approach to (1) evaluate the stability of a drug substance under stress conditions that could lead to the formation or degradation of NMAP, and (2) develop and validate a robust analytical method for its precise quantification.

Characterization of 4-Nitrosomethylaminopyridine (NMAP)

A thorough understanding of the impurity's physicochemical properties is fundamental to developing effective analytical and control strategies.

2.1. Physicochemical Properties

PropertyValueReference
IUPAC Name N-methyl-N-pyridin-4-ylnitrous amide[12]
CAS Number 16219-99-1[11][13][14]
Molecular Formula C₆H₇N₃O[13]
Molecular Weight 137.14 g/mol [13]
Appearance Off-white solid[13]
Solubility Soluble in Methanol (MeOH)[13]
Storage 2-8°C[13]

2.2. Toxicological Significance

N-nitroso compounds are genotoxic carcinogens, meaning they can directly damage DNA, leading to mutations that may result in cancer.[9] Their mechanism of action often involves metabolic activation in the liver, which converts them into reactive species that can alkylate DNA.[9][15] Due to this high toxic potential, regulatory guidelines mandate strict control, with acceptable intake (AI) limits often set at nanogram levels per day.[16] Therefore, the ability to detect and quantify NMAP at trace levels is not merely an analytical challenge but a critical patient safety requirement.

Part I: Forced Degradation & Stability Testing Protocol

3.1. Objective and Rationale

Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[17][18] The primary objectives, as outlined in the ICH Q1A(R2) guideline, are:

  • To identify potential degradation products: This helps to establish the intrinsic stability of the molecule and elucidate its degradation pathways.[19]

  • To develop stability-indicating analytical methods: The studies generate degradants that are used to demonstrate the specificity and suitability of the chosen analytical method.[20][21]

  • To understand the molecule's chemistry: This knowledge aids in optimizing manufacturing processes, selecting appropriate packaging, and defining proper storage conditions.[21]

In this context, the study is designed to assess whether the API degrades to form NMAP or if the presence of NMAP influences the API's degradation profile. A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradation products for analysis without being so excessive that it leads to secondary, irrelevant degradation pathways.[21][22]

3.2. Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep_api Prepare API Stock Solution (e.g., 1 mg/mL) spike Create Test Samples: 1. API only (Control) 2. API + NMAP (Spiked) prep_api->spike prep_nmap Prepare NMAP Stock Solution (e.g., 10 µg/mL) prep_nmap->spike acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) spike->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) spike->base oxid Oxidation (e.g., 3% H₂O₂, RT) spike->oxid therm Thermal (e.g., 80°C, Dry Heat) spike->therm photo Photolytic (ICH Q1B Light Exposure) spike->photo quench Quench Reaction (Neutralize/Dilute) acid->quench base->quench oxid->quench therm->quench photo->quench analysis Analyze via UPLC-MS/MS quench->analysis report Data Interpretation: - Identify Degradants - Calculate Mass Balance - Assess NMAP Stability/Formation analysis->report caption Forced Degradation Workflow Diagram

Caption: Workflow for conducting forced degradation studies.

3.3. Step-by-Step Protocol

Materials:

  • Active Pharmaceutical Ingredient (API)

  • 4-Nitrosomethylaminopyridine (NMAP) certified reference standard

  • HPLC-grade Acetonitrile and Methanol

  • Reagent-grade water (e.g., Milli-Q)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter, calibrated

  • Stability chambers (thermal and photolytic)

Procedure:

  • Preparation of Stock Solutions:

    • API Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of the API in 10 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • NMAP Stock (10 µg/mL): Accurately weigh and dissolve 1 mg of NMAP in 100 mL of Methanol. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), as N-nitroso compounds are potent carcinogens.

  • Preparation of Stress Samples:

    • For each condition, prepare two sets of samples in separate flasks:

      • Control Sample: Pipette 1 mL of API Stock into the flask.

      • Spiked Sample: Pipette 1 mL of API Stock and 0.1 mL of NMAP Stock into the flask.

    • Add the stressor as described below and bring the final volume to 10 mL with a suitable diluent. The final concentration will be ~100 µg/mL of API and (for spiked samples) ~100 ng/mL of NMAP.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 1.0 M HCl. Store the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 1.0 M NaOH.

    • Base Hydrolysis: Add 1 mL of 1.0 M NaOH. Store the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 1.0 M HCl.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid API powder and the prepared solutions (in sealed vials) in an oven at 80°C. Test at 1, 3, and 7 days.

    • Photolytic Degradation: Expose the solid API powder and prepared solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be stored in the dark.

  • Sample Analysis:

    • For each time point, dilute the (neutralized) sample to a suitable concentration for analysis using the UPLC-MS/MS method described in Part II.

3.4. Presentation of Results

The results should be tabulated to clearly show the impact of each stress condition.

Table 1: Hypothetical Forced Degradation Results for API 'X'

Stress ConditionTime% Assay of API 'X' (Control)% Assay of API 'X' (Spiked)NMAP Concentration (ng/mL) (Spiked Sample)Major Degradants Formed
Control (T=0) 0 hr100.0100.0101.2None
Acid (0.1M HCl, 60°C) 24 hr88.588.298.5D-1, D-2
Base (0.1M NaOH, 60°C) 8 hr85.184.945.3D-3
Oxidation (3% H₂O₂, RT) 24 hr91.391.5100.5D-4 (N-oxide)
Thermal (80°C) 7 days95.295.099.8D-1
Photolytic (ICH Q1B) -93.793.6100.1D-5

Causality Note: The data in Table 1 suggests the API is most susceptible to basic hydrolysis. The significant drop in NMAP concentration under basic conditions indicates its instability in that environment, a critical finding for method development and formulation. The stability of NMAP under other conditions suggests that if it is present as a process impurity, it will persist.

Part II: UPLC-MS/MS Method for NMAP Quantification

4.1. Objective and Rationale

Due to the extremely low acceptable intake limits for nitrosamines, a highly sensitive and selective analytical method is required.[10][23] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[24][25] Its high sensitivity allows for detection at the parts-per-billion (ppb) level, while its selectivity, derived from monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), minimizes interference from the API and other matrix components.[26][27][28]

4.2. Analytical Method Workflow

Analytical_Workflow cluster_lcms UPLC-MS/MS Analysis cluster_data Data Processing & Reporting start Receive Sample (API, Stressed Sample, etc.) prep Sample Preparation - Accurately weigh sample - Dissolve in appropriate diluent - Filter through 0.22 µm syringe filter start->prep lc Chromatographic Separation (e.g., C18 Column, Gradient Elution) prep->lc ms Mass Spectrometric Detection (ESI+, MRM Mode) lc->ms quant Quantification (Using external calibration curve) ms->quant report Report Result (Compare against specification limit, e.g., < 30 ppb) quant->report end Final Report report->end caption UPLC-MS/MS Analytical Workflow

Caption: Workflow for the quantification of NMAP in a sample matrix.

4.3. Detailed UPLC-MS/MS Protocol

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Tandem Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

Method Parameters:

Table 2: UPLC-MS/MS Method Parameters

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmProvides excellent peak shape and resolution for polar/non-polar compounds. The 1.7 µm particles allow for high efficiency and speed.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better ionization (ESI+) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for a wide range of compounds.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and chromatographic performance.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B over 0.5 min; equilibrate for 2.5 minA gradient is necessary to elute NMAP with a good peak shape while cleaning the column of the more retained API and other impurities.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Ionization Mode Electrospray Ionization (ESI), PositiveNMAP contains a basic pyridine nitrogen, which is readily protonated in positive ion mode.
MRM Transitions NMAP Quantifier: 138.1 > 108.1The transition from the protonated molecule [M+H]⁺ to a stable, characteristic fragment ion ensures high selectivity.
NMAP Qualifier: 138.1 > 80.1A second transition is monitored to confirm identity, ensuring the peak is not a co-eluting interference.
Source Temp. 550°COptimized for efficient desolvation of the mobile phase.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of NMAP in the appropriate diluent (e.g., 50:50 Acetonitrile:Water) ranging from 0.1 ng/mL to 50 ng/mL.

  • Sample Preparation: Accurately weigh 25 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a 0.5 mg/mL solution. Filter an aliquot through a 0.22 µm PVDF syringe filter before injection.

  • Analysis Sequence: Run a blank (diluent), followed by the calibration standards, a system suitability check, and then the prepared samples.

4.4. Method Validation and Performance

The described method must be validated according to ICH Q2(R1) guidelines. Key performance characteristics are summarized below.

Table 3: Hypothetical Method Validation Results

ParameterResultAcceptance Criteria
Specificity No interference observed at the retention time of NMAP from API or known degradants.Peak purity and no co-elution.
LOD 0.15 ng/mL (0.3 ppm relative to 0.5 mg/mL API)S/N ≥ 3
LOQ 0.50 ng/mL (1.0 ppm relative to 0.5 mg/mL API)S/N ≥ 10, acceptable precision & accuracy.
Linearity (r²) > 0.998 over 0.5 - 50 ng/mLr² ≥ 0.99
Accuracy (% Recovery) 95.2% - 104.5% at three levels80 - 120%
Precision (%RSD) < 5.0% (Repeatability and Intermediate Precision)%RSD ≤ 15% at LOQ; ≤ 10% for other levels.

Trustworthiness Note: A self-validating protocol requires rigorous demonstration of these parameters. The low LOQ of 1.0 ppm ensures that the method is sensitive enough to control the impurity well below the typical Threshold of Toxicological Concern (TTC) derived limits for genotoxic impurities.

Conclusion

This application note provides a detailed and scientifically grounded framework for the stability testing and impurity profiling of 4-Nitrosomethylaminopyridine (NMAP) in pharmaceutical development. By integrating systematic forced degradation studies with the development of a highly sensitive and specific UPLC-MS/MS method, drug manufacturers can effectively characterize the stability of their drug substances, identify potential risks related to NMAP, and implement robust control strategies. This comprehensive approach ensures adherence to global regulatory expectations, ultimately safeguarding patient health and maintaining product integrity.

References

  • Veeprho. 4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1. [Link]

  • Zheng, J. et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC - NIH. [Link]

  • Allmpus. 4-Nitrosomethylaminopyridine. [Link]

  • SynZeal. 4-nitrosomethylaminopyridine. [Link]

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Agilent. Nitrosamines Analysis in Pharmaceuticals. [Link]

  • Rath, A. et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications - Chemical Research in Toxicology. [Link]

  • ResearchGate. (2021). Review on Nitrosamine: A Potential Genotoxic Impurity. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities. [Link]

  • Li, X. et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. National Institutes of Health (NIH). [Link]

  • Lv, M. et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health (NIH). [Link]

  • BioProcess International. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaffiliates. (2024). The Importance of API Impurity Profiling in Drug Development. [Link]

  • RJPT. (2021). Review on Nitrosamine: A Potential Genotoxic Impurity. Research Journal of Pharmacy and Technology. [Link]

  • MicroSolv Technology Corporation. NITROSAMINE IMPURITY ASSAY BY HPLC. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • Rao, T. K. et al. (Eds.). (1984). Genotoxicology of N-nitroso compounds. Plenum Press. [Link]

  • European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ResolveMass Laboratories. (2024). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Zheng, J. et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed. [Link]

  • ResearchGate. (2015). Impurity profile: Significance in Active Pharmaceutical Ingredient. [Link]

  • Li, X. et al. (2024). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. National Institutes of Health (NIH). [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • World Health Organization (WHO). (2023). Annex 2: Working document QAS/22.919/Rev.2. [Link]

  • ICH. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResearchGate. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. [Link]

  • Basha, S. J. S. et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]

  • Shimadzu. Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]

  • LinkedIn. (2024). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. [Link]

  • Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. tonylutz.net. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Slayback Pharma. (2024). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. [Link]

  • ResearchGate. (2017). A Sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. [Link]

  • Formulationbio. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

Sources

Application Notes & Protocols for 4-Nitrosomethylaminopyridine (NMAP)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-NMAP-2026-02

Introduction: The Critical Nature of 4-Nitrosomethylaminopyridine in Pharmaceutical Analysis

4-Nitrosomethylaminopyridine (NMAP), a member of the N-nitroso compounds class, serves as a critical pharmaceutical reference standard.[1][2] Its primary application lies in the development, validation, and quality control of analytical methods designed to detect and quantify trace levels of genotoxic nitrosamine impurities in drug substances and products.[3][4] The stringent safety thresholds for such impurities, mandated by global regulatory bodies like the FDA and EMA, make high-purity standards like NMAP indispensable for ensuring patient safety.[3]

However, the very properties that make N-nitroso compounds a subject of regulatory scrutiny—their classification as potent, genotoxic carcinogens—necessitate exemplary handling and storage procedures.[5][6][7] Many N-nitroso compounds are known or suspected human carcinogens, and NMAP is classified as toxic if swallowed, a serious eye irritant, and suspected of causing cancer.[8][9] This guide provides a detailed framework for researchers, scientists, and drug development professionals to handle NMAP safely and effectively, ensuring both the integrity of analytical results and the protection of laboratory personnel. The protocols herein are designed as a self-validating system, where an understanding of the compound's inherent risks informs every procedural step.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with NMAP is the foundation of its safe handling. The compound's risk profile is dominated by its chemical toxicity and carcinogenic potential.

1.1 Toxicological Profile NMAP is a potent toxin and a suspected carcinogen.[9] The primary routes of exposure are ingestion, inhalation, and skin contact.[10]

  • Acute Toxicity: Classified as "Toxic if swallowed" (GHS Category 3).[9] Accidental ingestion can be lethal. It is also poisonous by intravenous and intraperitoneal routes.[8]

  • Carcinogenicity: NMAP is suspected of causing cancer (GHS Category 2).[9] This is consistent with the broader class of N-nitroso compounds, many of which are potent carcinogens that can damage DNA directly.[5][6][8]

  • Eye and Skin Irritation: Causes serious eye irritation.[9] Direct contact with eyes can lead to significant injury. While not classified as a primary skin irritant, absorption through the skin is a potential route of exposure, and repeated contact should be avoided.[10][11]

  • Thermal Decomposition: When heated to decomposition, NMAP emits toxic fumes of nitrogen oxides (NOx), posing a severe inhalation hazard.[8]

1.2 Physicochemical Properties and Hazards The stability of NMAP is a key consideration for both storage and handling. N-nitroso compounds, as a class, can be unstable under certain conditions.

PropertyValueSource
CAS Number 16219-99-1[9][12]
Molecular Formula C6H7N3O[9][12]
Molecular Weight 137.14 g/mol [1][9]
Appearance Data not consistently available; handle as a potent solid.-
Storage Temperature 2-8°C, protected from light.[13]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.[11]
Stability Stable in neutral or alkaline solutions in the dark. Less stable in acidic solutions or when exposed to light, especially UV light.[14]

Causality: The recommendation to store NMAP away from acids and light is based on the known chemistry of N-nitroso compounds.[14] Acidic conditions can catalyze decomposition, while UV light provides the energy to break the N-N bond, leading to degradation and the potential formation of other reactive species.

Section 2: Engineering and Administrative Controls

Personal protective equipment (PPE) is the last line of defense. The primary methods for controlling exposure to NMAP involve robust engineering and administrative controls.

  • Designated Area: All work with NMAP, including storage, weighing, and solution preparation, must be conducted in a designated area. This area should be clearly marked with warning signs indicating the presence of a potent toxin and suspected carcinogen.

  • Chemical Fume Hood: All manipulations of solid NMAP or its solutions must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[5] This is critical to prevent the inhalation of fine powders or aerosols.

  • Access Control: Only trained and authorized personnel should be allowed access to the designated NMAP handling areas. A logbook should be maintained to track usage.

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling NMAP.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of as hazardous waste immediately after the procedure is complete or if contamination is suspected. The inner glove should be removed upon exiting the designated area. Handle with gloves.[10]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., handling larger volumes), chemical splash goggles in combination with a face shield are required.

  • Body Protection: A dedicated, buttoned lab coat must be worn over personal clothing. For handling larger quantities or in the event of a spill, impervious clothing or a disposable chemical-resistant gown is necessary.[10]

  • Respiratory Protection: Not typically required when all work is conducted within a certified chemical fume hood. In the event of a fume hood failure or a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Section 4: Standard Operating Procedures (Protocols)

Adherence to strict, validated protocols is essential for safety and experimental reproducibility.

Protocol 4.1: Receiving and Storing NMAP
  • Verification: Upon receipt, verify that the primary container is sealed and undamaged. The outer packaging should be carefully wiped down with a damp cloth before being brought into the laboratory.

  • Log Entry: Immediately log the compound into the chemical inventory system, noting the date of receipt, quantity, and assigned storage location.

  • Storage: Place the sealed container in a secondary container (e.g., a small, shatterproof box). Label the secondary container clearly.

  • Segregation: Store the container in a designated, locked refrigerator at 2-8°C.[13] This area must be segregated from incompatible materials, especially strong acids and oxidizing agents.[11]

Protocol 4.2: Preparation of a 1.0 mg/mL Stock Solution in Methanol

Causality: This protocol is designed to minimize aerosol generation and exposure. Using a vial-in-vial or vial-in-bag technique for weighing prevents contamination of the analytical balance. Methanol is a common solvent, but the user must verify compatibility with their analytical system.[13]

  • Pre-Procedure Checklist:

    • Verify the chemical fume hood is operational and certified.

    • Don all required PPE (double nitrile gloves, safety goggles, lab coat).

    • Assemble all necessary equipment inside the fume hood: analytical balance, weighing paper/boat, spatulas, volumetric flask with stopper, solvent, and waste container.

    • Place a plastic-backed absorbent liner on the fume hood work surface.

  • Weighing the Compound:

    • Allow the NMAP container to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

    • Carefully weigh the target amount of NMAP (e.g., 10 mg) directly into a tared, clean, and dry amber glass vial.

    • Self-Validating Step: Perform the weighing within the fume hood to contain any airborne particles. Use anti-static tools if available.

  • Solubilization:

    • Using a calibrated pipette, add a small amount of methanol to the vial containing the NMAP to dissolve it.

    • Carefully transfer the solution to a 10 mL Class A amber volumetric flask.

    • Rinse the original vial multiple times with small aliquots of methanol, transferring each rinse to the volumetric flask to ensure quantitative transfer.

  • Final Dilution:

    • Bring the solution to the final volume with methanol.

    • Stopper the flask and invert slowly 15-20 times to ensure homogeneity. Avoid vigorous shaking to prevent aerosol formation.

  • Labeling and Storage:

    • Transfer the stock solution to a clearly labeled, screw-capped amber vial. The label must include:

      • Compound Name: 4-Nitrosomethylaminopyridine

      • Concentration: 1.0 mg/mL

      • Solvent: Methanol

      • Preparation Date & Initials

      • Expiration Date

      • Hazard Warning: "Toxic," "Suspected Carcinogen"

    • Store the solution in the designated refrigerator at 2-8°C.

Section 5: Lifecycle of NMAP in the Laboratory

The following diagram illustrates the critical control points for handling NMAP from the moment it enters the facility until its final disposal.

NMAP_Lifecycle cluster_0 1. Procurement & Receiving cluster_1 2. Storage cluster_2 3. Handling & Use (in Fume Hood) cluster_3 4. Decontamination & Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Log Log in Inventory Inspect->Log Store Store in Secondary Container (2-8°C, Locked, Segregated) Log->Store Equilibrate Equilibrate to RT Store->Equilibrate Weigh Weigh Solid Equilibrate->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Use Use in Analysis PrepareSol->Use Decon Decontaminate Glassware & Surfaces Use->Decon Waste Collect Waste (Solid, Liquid, PPE) Use->Waste Decon->Waste Dispose Dispose via Licensed Hazardous Waste Vendor Waste->Dispose

Caption: Workflow for the safe handling of 4-NMAP from receipt to disposal.

Section 6: Spill and Exposure Procedures

Immediate and correct response to a spill or exposure is critical.

6.1 Spill Response

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area and prevent entry. Remove all sources of ignition.[10]

  • Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, contact the institutional safety office immediately.

  • Cleanup (for trained personnel only):

    • Don appropriate PPE, including respiratory protection if necessary.

    • For a solid spill, gently cover with a damp paper towel to avoid raising dust.

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and contaminated items using non-sparking tools and place them into a labeled, sealed container for hazardous waste.[10]

    • Decontaminate the spill area (see Section 7).

6.2 Exposure Response

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Section 7: Decontamination and Waste Disposal

7.1 Decontamination All non-disposable equipment, glassware, and surfaces that have come into contact with NMAP must be decontaminated. A common procedure involves rinsing surfaces multiple times with a suitable solvent (like the one used for the solution) followed by a soap and water wash. All rinsates and cleaning materials must be collected as hazardous waste.

7.2 Waste Disposal All NMAP waste is considered hazardous.

  • Solid Waste: Unused NMAP, contaminated spill cleanup materials, and contaminated disposable PPE.

  • Liquid Waste: Unused solutions, rinsates from decontamination.

  • Containers: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Final Disposal: Disposal must be conducted through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[10] Never discharge NMAP waste to sewer systems or mix with general laboratory waste.[10]

References

  • 4-nitrosomethylaminopyridine . SynZeal. [Link]

  • 4-Nitrosomethylaminopyridine | C6H7N3O | CID 146271 . PubChem. [Link]

  • 4-Nitrosomethylaminopyridine . Allmpus. [Link]

  • 4-nitrosomethylaminopyridine - CAS - 16219-99-1 . Axios Research. [Link]

  • 4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1 . Veeprho. [Link]

  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens . National Center for Biotechnology Information (NCBI). [Link]

  • N-Nitro Compounds . ResearchGate. [Link]

  • Toxicology of N-Nitroso Compounds . Lutz, W. K. [Link]

  • Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays . ResearchGate. [Link]

Sources

Application Note: 4-Nitrosomethylaminopyridine (NMAP) as a Genotoxic Impurity Reference Standard

[1][2][3]

Part 1: Strategic Significance & Core Directive

Introduction

In the wake of the global "Nitrosamine Crisis" (starting with valsartan in 2018), the identification and control of N-nitrosamine impurities have become a central mandate in pharmaceutical development (ICH M7 guidelines).[1][2] 4-Nitrosomethylaminopyridine (NMAP) (CAS: 16219-99-1) is a critical Impurity Reference Standard used to quantify trace genotoxins in Active Pharmaceutical Ingredients (APIs).[1][2][3]

Unlike therapeutic agents, NMAP is a process-related impurity derived from the nitrosation of 4-Methylaminopyridine (4-MAP) or the degradation of the common catalyst 4-Dimethylaminopyridine (DMAP) .[1][2] Its application in medicinal chemistry is strictly analytical and toxicological: it serves as a "calibration ruler" to ensure drug safety and as a model compound for studying pyridine-based DNA alkylation mechanisms.[1][2]

The "Isomer Paradox" (Expert Insight)

A critical distinction for medicinal chemists is the differential toxicity between NMAP (4-isomer) and its isomer 2-Nitrosomethylaminopyridine (2-NMPY) .[1][2]

  • 2-NMPY is a potent carcinogen because it readily undergoes metabolic activation (α-hydroxylation) to form a reactive diazonium species.[1][2][3]

  • NMAP (4-isomer) is significantly less potent in vivo.[1][2] Research indicates that NMAP is preferentially detoxified via denitrosation and N-oxidation rather than activated.[1][2] However, it remains Ames Positive (strain TA100 +S9) and is regulated as a suspected carcinogen (Class 2), requiring strict control at ppb levels.[2]

Part 2: Mechanism of Action & Formation[1][2]

Formation Pathway

NMAP forms when residual 4-methylaminopyridine (a synthesis intermediate or DMAP degradant) encounters nitrosating agents (nitrites, nitrous acid) under acidic conditions.[1][2] This often occurs during the "quenching" steps of API synthesis if sodium nitrite is used to destroy excess azide or hydrazine.[1][2]

Metabolic Fate (Activation vs. Detoxification)

The diagram below illustrates the divergent pathways.[1][2] The "Activation" route leads to DNA alkylation, while the "Detoxification" route (dominant in NMAP) renders the molecule inert.[2]

NMAP_MetabolismNMAP4-Nitrosomethylaminopyridine(NMAP)CYPCYP450(Liver Microsomes)NMAP->CYPAlphaOHα-HydroxymethylIntermediateCYP->AlphaOHActivation(Minor)DenitroDenitrosationCYP->DenitroDominant RouteNOxideN-Oxide MetaboliteCYP->NOxideN-OxidationDiazoniumPyridyl-4-Diazonium(Electrophile)AlphaOH->Diazonium- CH2ODNA_AdductDNA Alkylation(Mutagenesis)Diazonium->DNA_AdductMAP4-Methylaminopyridine(Excreted)Denitro->MAP

Figure 1: Metabolic fate of NMAP.[1][2] Unlike its 2-isomer, NMAP primarily undergoes detoxification, though the minor activation pathway necessitates its regulation as a genotoxin.[1][2]

Part 3: Protocols

Protocol A: Synthesis of Authentic NMAP Reference Standard

Use this protocol to generate high-purity (>99%) NMAP for use as an analytical standard.[1][2]

Safety Warning: NMAP is a suspected carcinogen.[1][2][4] All operations must be performed in a chemical fume hood with double-gloving and appropriate respiratory protection.[1][2]

Reagents:

  • 4-Methylaminopyridine (4-MAP): 10.0 mmol[1][2]

  • Sodium Nitrite (NaNO₂): 15.0 mmol[1][2]

  • Hydrochloric Acid (HCl): 2.0 M[1][2]

  • Sodium Bicarbonate (NaHCO₃): Saturated solution[1][2]

  • Dichloromethane (DCM): HPLC Grade[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.08 g (10 mmol) of 4-MAP in 10 mL of 2.0 M HCl at 0°C (ice bath). Ensure complete protonation.

  • Nitrosation: Dissolve 1.04 g (15 mmol) of NaNO₂ in 5 mL water. Add this solution dropwise to the amine solution over 20 minutes, maintaining temperature <5°C.

    • Mechanism:[1][2][5] The acid generates nitrosonium ions (NO⁺), which attack the secondary amine nitrogen.[1][2][3]

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Neutralization: Carefully neutralize the solution to pH 7.5 using saturated NaHCO₃. Caution: CO₂ evolution.[1][2]

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). The organic layer should turn faint yellow.[1][2]

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Ether to yield off-white crystals.[1][2]

  • Validation: Confirm structure via ¹H-NMR (Methyl singlet at ~3.5 ppm shifts downfield due to -NO group) and LC-MS (M+H = 138.1).[1][2]

Protocol B: Trace Quantification via LC-MS/MS

Standard Operating Procedure (SOP) for detecting NMAP at ppb levels in drug substances.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).[1][2] Chromatography: UHPLC.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min) → 95% B (8 min) → 5% B (10 min)
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (ESI+)

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
138.1 (M+H)⁺108.1 15Loss of NO (Quantifier)
138.1 (M+H)⁺79.1 25Pyridine Ring Fragment (Qualifier)

Data Interpretation:

  • Retention Time: NMAP typically elutes earlier than non-polar nitrosamines due to the pyridine nitrogen.[1][2]

  • Limit of Quantitation (LOQ): Method should be validated to detect < 0.03 ppm (30 ppb) relative to the API, consistent with ICH M7 limits.

Part 4: Safety & Handling Specifications

Hazard Class: Acute Toxicity (Oral) Cat 3; Carcinogenicity Cat 2.[1][2]

  • Containment: Weighing of NMAP powder must occur in a glovebox or a vented balance enclosure with HEPA filtration.[1][2]

  • Deactivation: Do not dispose of NMAP solutions down the drain. Deactivate by treating with 50% Sulfuric Acid containing Sulfamic Acid (scavenges nitrite/nitroso groups) for 24 hours before disposal as hazardous waste.[1][2]

  • Storage: Store neat standard at -20°C, protected from light (N-nitroso compounds are photosensitive).

References

  • European Medicines Agency (EMA). (2023).[1][2] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.[1][2] Retrieved from [Link][1][2]

  • Chemical Research in Toxicology. (2018). Quantitative Structure−Carcinogenicity Relationship for Detecting Structural Alerts in Nitroso Compounds.[1][2] Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2][5] 4-Nitrosomethylaminopyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • U.S. EPA. (2024).[1][2] CompTox Chemicals Dashboard: N-methyl-N-nitrosopyridin-4-amine.[1][2] Retrieved from [Link][1][2]

Elucidating the Metabolic Fate of 4-Nitrosomethylaminopyridine (4-NMAP) in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The metabolic profiling of tobacco-specific nitrosamine (TSNA) analogues is critical for understanding the structural determinants of carcinogenicity. 4-Nitrosomethylaminopyridine (4-NMAP) serves as a vital model compound in this field. Unlike its structural isomer 2-NMAP, which is a potent esophageal carcinogen activated via extensive


-hydroxylation, 4-NMAP exhibits weaker carcinogenicity. This difference is attributed to a "metabolic switch" where detoxification pathways (denitrosation and N-oxidation) compete effectively against bioactivation (demethylation).

This application note provides a rigorous protocol for studying 4-NMAP metabolism using liver microsomes. It is designed to quantify the partition between bioactivation (formation of reactive diazonium species, tracked via formaldehyde release) and detoxification (formation of 4-NMAP N-oxide and denitrosated products).

Key Mechanistic Insight

The metabolism of 4-NMAP is bifurcated:

  • 
    -Hydroxylation (Activation):  Cytochrome P450 (CYP)-mediated hydroxylation at the methyl carbon leads to the release of formaldehyde  and the unstable 4-pyridyldiazonium ion , which alkylates DNA.
    
  • N-Oxidation & Denitrosation (Detoxification): Oxidation of the pyridine ring nitrogen or removal of the nitroso group yields stable, non-carcinogenic metabolites.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), this protocol moves beyond generic incubation steps by incorporating specific controls for nitrosamine volatility and light sensitivity.

Critical Control Parameters
  • Linearity Validation: Protein concentration and time-point selection must be validated to ensure reactions remain in the initial rate phase (typically <15-20% substrate depletion).

  • Light Protection: N-nitrosamines are photosensitive. All incubations must be performed under yellow light or in amber vessels to prevent non-enzymatic degradation.

  • Volatility: 4-NMAP and its metabolites can be semi-volatile. Reaction vessels must be sealed tight, and headspace minimized.

Metabolic Pathway Visualization

The following diagram illustrates the competing pathways for 4-NMAP, highlighting the divergence between activation and detoxification.

NMAP_Metabolism Parent 4-NMAP (Parent) CYP CYP450 (Microsomes) Parent->CYP AlphaOH α-Hydroxy-4-NMAP (Unstable) CYP->AlphaOH α-Hydroxylation (Minor Path) NOxide 4-NMAP N-Oxide (Detoxification) CYP->NOxide Ring Oxidation (Major Path) Denitro 4-Methylaminopyridine (Denitrosation) CYP->Denitro Denitrosation Formaldehyde Formaldehyde (Marker of Activation) AlphaOH->Formaldehyde Diazonium 4-Pyridyldiazonium Ion (Alkylating Agent) AlphaOH->Diazonium DNA_Adduct DNA Adducts (Carcinogenesis) Diazonium->DNA_Adduct Alkylation

Caption: Divergent metabolic fate of 4-NMAP. Red paths indicate bioactivation; Green paths indicate detoxification.

Materials & Reagents

ComponentSpecificationPurpose
Liver Microsomes Pooled Human/Rat (20 mg/mL)Source of CYP enzymes (CYP2E1, CYP2A6).
4-NMAP >98% PuritySubstrate.
NADPH 20 mM stock (freshly prepared)Essential cofactor for P450 activity.
Buffer 100 mM Potassium Phosphate, pH 7.4Physiological pH maintenance.
MgCl₂ 30 mMStabilizes the NADPH-P450 reductase complex.
Nash Reagent 2 M Ammonium Acetate, 0.05 M Acetic Acid, 0.02 M AcetylacetoneColorimetric detection of Formaldehyde.
Internal Standard N-Nitrosodimethylamine-d6 (NDMA-d6)For LC-MS normalization.

Protocol 1: Microsomal Incubation Assay

Objective: To generate metabolites under controlled kinetic conditions.

Step-by-Step Methodology
  • Preparation of Master Mix (Pre-warming):

    • Thaw liver microsomes on ice. Never vortex vigorously; use gentle inversion.

    • In a glass tube, combine Phosphate Buffer (pH 7.4) and MgCl₂.

    • Add Microsomes to a final concentration of 0.5 mg/mL (or 1.0 mg/mL if activity is low).[1]

    • Pre-incubate at 37°C for 5 minutes in a shaking water bath (100 rpm).

  • Substrate Addition:

    • Add 4-NMAP (dissolved in water or <0.5% DMSO) to the Master Mix.

    • Recommended Concentration Range: 10 µM – 1000 µM (to determine

      
      ).
      
    • Note: Include a "No NADPH" control to rule out chemical instability.

  • Reaction Initiation:

    • Start the reaction by adding NADPH (1.0 mM final concentration) .

    • Why last? P450s can generate Reactive Oxygen Species (ROS) in the presence of NADPH without substrate (uncoupling). Adding NADPH last ensures the catalytic cycle begins immediately with the substrate present.

  • Sampling (Time Course):

    • At defined time points (e.g., 0, 5, 10, 20, 30, 60 min), remove 200 µL aliquots.

  • Termination (Quenching):

    • For LC-MS Analysis (Parent/N-oxide): Transfer aliquot into 200 µL ice-cold Acetonitrile containing Internal Standard. Vortex for 30s. Centrifuge at 10,000 x g for 10 min.

    • For Formaldehyde Assay (Nash Method): Transfer aliquot into 200 µL of ice-cold 10% Trichloroacetic acid (TCA) . Centrifuge to pellet protein.

Protocol 2: Analytical Quantitation

Workflow A: Formaldehyde Detection (Activation Pathway)

Use this to quantify the


-hydroxylation pathway specifically.
  • Take 250 µL of the TCA-precipitated supernatant.

  • Add 250 µL of Nash Reagent .

  • Incubate at 60°C for 30 minutes .

  • Cool to room temperature.

  • Measure Absorbance at 412 nm using a spectrophotometer.

  • Calibration: Construct a standard curve using known concentrations of Formaldehyde (0–100 µM).

Workflow B: LC-MS/MS (Parent & N-Oxide)

Use this for Intrinsic Clearance (


) and metabolite profiling.
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 4-NMAP: m/z 138

      
      m/z 108 (Loss of NO).
      
    • 4-NMAP N-oxide: m/z 154

      
      m/z ... (optimize based on standard).
      

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Incubation (37°C) cluster_analysis Phase 3: Analysis Step1 Thaw Microsomes (On Ice) Step2 Prepare Master Mix (Buffer + MgCl2 + Substrate) Step1->Step2 Step3 Pre-warm (5 min) Step2->Step3 Step4 Initiate with NADPH (Start t=0) Step3->Step4 Step5 Sampling (0, 10, 20, 30, 60 min) Step4->Step5 Step6a Quench: Acetonitrile (LC-MS Path) Step5->Step6a Step6b Quench: TCA (Nash Path) Step5->Step6b Step7a LC-MS/MS (Clearance/Metabolites) Step6a->Step7a Step7b UV-Vis (412 nm) (Formaldehyde) Step6b->Step7b

Caption: Step-by-step experimental workflow for 4-NMAP microsomal stability and metabolite profiling.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining 4-NMAP concentration vs. time. The slope of the linear regression represents the elimination rate constant (


).


Interpretation of Results
  • High Formaldehyde: Indicates strong metabolic activation (risk of DNA adducts).

  • High N-Oxide/Denitrosation: Indicates effective detoxification.

  • Comparison: If studying 4-NMAP vs. 2-NMAP, you should observe a significantly lower

    
     for formaldehyde formation in 4-NMAP, consistent with its lower carcinogenicity [1].
    

Troubleshooting

IssueProbable CauseSolution
Non-linear kinetics Substrate depletion > 20%Reduce incubation time or protein concentration.
High background in Nash Assay Contaminated reagents or bufferUse HPLC-grade water; prepare Nash reagent fresh; run a blank without substrate.
Loss of Parent in "No NADPH" control Volatility or non-specific bindingUse glass vials with septum caps; check binding to plasticware.

References

  • Pool-Zobel, B. L., et al. (1984). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines.[2][3] Carcinogenesis.[4][5][6]

  • Guengerich, F. P. (2001). Analysis of Chemistry and Biology of DNA Adducts. Chemical Research in Toxicology.

  • Thermo Fisher Scientific. (2023). Thawing and Incubating Human and Animal Liver Microsomes Protocol.

  • Creative Bioarray. (2023). Microsomal Stability Assay Service and Protocols.[7][8]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 4-Nitrosomethylaminopyridine (NMAP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitrosomethylaminopyridine (NMAP), a critical reference standard in pharmaceutical analysis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and maximizing yield. As N-nitrosamines are potent genotoxic impurities, their synthesis for use as analytical standards must be well-understood and controlled. This document provides field-proven insights and validated protocols to ensure both success and safety in your laboratory.

Section 1: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis of NMAP (CAS: 16219-99-1) in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or I'm isolating no product at all. What are the primary causes?

A1: A negligible yield is often traced back to fundamental parameters concerning reagent integrity and reaction setup. The synthesis of NMAP via the N-nitrosation of 4-(methylamino)pyridine is highly dependent on the quality of the nitrosating agent and the precise control of the reaction environment.[1]

  • Causality & Explanation: The core of this synthesis is the generation of the nitrosonium ion (NO⁺) from a nitrosating agent, typically sodium nitrite (NaNO₂), in an acidic medium.[1] This electrophile is then attacked by the nucleophilic secondary amine of the 4-(methylamino)pyridine. If any component is compromised, this crucial first step fails.

    • Degradation of Sodium Nitrite: Sodium nitrite can degrade over time, especially if not stored in a tightly sealed container, protected from moisture and air. This leads to a lower concentration of the active nitrosating species, resulting in an incomplete reaction.

    • Incorrect Stoichiometry: An insufficient amount of sodium nitrite (less than 1.0 equivalent) will naturally lead to incomplete conversion of the starting material. Conversely, a large excess can promote unwanted side reactions.

    • Extreme pH: While acidic conditions are necessary, an excessively strong acidic environment or improper mixing can lead to the degradation of the starting amine or the product. The pH must be low enough to generate NO⁺ but not so low as to cause decomposition.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use a fresh, unopened bottle of sodium nitrite if possible. If using an older stock, perform a simple qualitative test: dissolve a small amount in water and acidify with dilute sulfuric acid. A pale blue color and the evolution of brown gas (NO₂) upon standing indicates the presence of nitrous acid.

    • Check Stoichiometry: Carefully recalculate the molar equivalents of your 4-(methylamino)pyridine and sodium nitrite. Ensure the starting amine is pure and its mass is accurately measured. A slight excess (1.1-1.2 equivalents) of sodium nitrite is often recommended to drive the reaction to completion, but this should be optimized.

    • Controlled Acidification: Ensure the 4-(methylamino)pyridine is fully dissolved in the acidic solution before beginning the addition of the nitrite solution. This prevents localized areas of high pH.

Q2: I'm observing a complex mixture of side products and impurities. How can I improve the reaction's selectivity?

A2: Poor selectivity is a classic sign of incorrect reaction conditions, primarily temperature.[3] The nitrosation reaction competes with several potential side reactions that can consume starting material and complicate purification.

  • Causality & Explanation:

    • Thermal Instability of Nitrous Acid: The active precursor, nitrous acid (HNO₂), is unstable and decomposes, especially at elevated temperatures. This decomposition reduces the amount of available nitrosating agent and can lead to oxidative side reactions.

    • Over-oxidation: At higher temperatures, the reaction environment can become oxidizing, potentially leading to the formation of nitrated pyridine species or other degradation products.[1]

    • Diazotization: While less common for secondary amines, related side reactions can occur if conditions are not carefully controlled.[1]

  • Strategies for Enhancing Selectivity:

    • Strict Temperature Control: This is the most critical parameter. The addition of the sodium nitrite solution should be performed at a low temperature, typically between 0-5 °C, using an ice-salt bath. This maximizes the stability of nitrous acid and minimizes side reactions. While some industrial protocols for analogous compounds mention higher temperatures (e.g., 45–50°C), for laboratory-scale synthesis aiming for high purity, lower temperatures are strongly advised to prevent unwanted side reactions.[1]

    • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite dropwise and slowly below the surface of the reaction mixture. This ensures rapid dilution and prevents localized high concentrations of the nitrosating agent, which can promote side reactions.

    • Vigorous Stirring: Maintain efficient mechanical or magnetic stirring throughout the addition and the entire reaction time to ensure homogeneity in temperature and reagent concentration.

Troubleshooting Decision Tree

Below is a workflow to diagnose and resolve common issues leading to low yield.

G start Low Yield of NMAP check_reagents 1. Verify Reagent Quality (4-MAP & NaNO2) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok No Issue reagent_bad Use fresh reagents. Re-weigh accurately. check_reagents->reagent_bad Problem Found check_conditions 2. Assess Reaction Conditions (Temp, pH, Addition Rate) conditions_ok Conditions OK check_conditions->conditions_ok No Issue conditions_bad Control Temp (0-5°C). Ensure slow, dropwise NaNO2 addition. Monitor pH. check_conditions->conditions_bad Problem Found check_workup 3. Evaluate Workup & Purification workup_ok Yield Issue Resolved check_workup->workup_ok No Issue workup_bad Adjust extraction pH. Use appropriate solvents. Consider product stability. check_workup->workup_bad Problem Found reagent_ok->check_conditions reagent_bad->start conditions_ok->check_workup conditions_bad->start workup_bad->start

Caption: A decision tree for troubleshooting low NMAP yield.

Q3: I'm losing a significant amount of product during the workup and purification. What are the best practices for isolation?

A3: Product loss during this phase is common and usually relates to the compound's solubility, pH sensitivity, or stability.

  • Causality & Explanation: 4-Nitrosomethylaminopyridine is a weakly basic compound. Its solubility in aqueous and organic solvents is highly dependent on the pH of the solution. During extraction, if the pH is too acidic, the product may be protonated and remain in the aqueous layer. If the workup is too slow or involves excessive heat, the product can degrade.

  • Optimized Isolation Protocol:

    • Neutralization: After the reaction is complete, carefully quench any excess nitrous acid (a spot test with starch-iodide paper should be negative). Then, neutralize the reaction mixture by slowly adding a base like sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 7-8. Perform this step while keeping the mixture cold in an ice bath.

    • Solvent Extraction: Extract the neutralized aqueous solution multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Multiple smaller extractions are more efficient than one large one.

    • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C) to avoid thermal degradation.

    • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-nitrosation of 4-(methylamino)pyridine?

A1: The reaction proceeds via an electrophilic attack on the secondary amine. The key steps are:

  • Formation of Nitrous Acid: Sodium nitrite reacts with the acid (e.g., H₂SO₄ or HCl) to form nitrous acid (HNO₂).

  • Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive electrophile, the nitrosonium ion (NO⁺) .

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the methylamino group of 4-(methylamino)pyridine attacks the nitrosonium ion.

  • Deprotonation: The resulting intermediate is deprotonated by a weak base (like water) to yield the final, stable N-nitroso product, 4-Nitrosomethylaminopyridine.[1]

Reaction Mechanism: N-Nitrosation

G cluster_0 Step 1: Generation of Nitrosating Agent cluster_1 Step 2: Nucleophilic Attack & Deprotonation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ H_plus H⁺ H2O_NO_plus H₂O⁺-N=O HNO2->H2O_NO_plus + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2O_NO_plus->NO_plus - H₂O H2O H₂O MAP 4-(Methylamino)pyridine Intermediate Protonated Intermediate MAP->Intermediate + NO⁺ NMAP 4-Nitrosomethylaminopyridine (NMAP) Intermediate->NMAP - H⁺

Caption: Mechanism for the formation of NMAP.

Q2: How can I effectively monitor the reaction's progress?

A2: A simple and effective way to monitor the reaction is to test for the presence of the two key species: the starting material and the nitrosating agent.

  • Monitoring Nitrous Acid: The presence of excess nitrous acid indicates that the nitrosating agent is still available. This can be tested by taking a drop of the reaction mixture with a glass rod and spotting it onto potassium iodide-starch paper. An immediate dark blue-black color indicates an excess of nitrous acid. The reaction is considered complete when the starting material is consumed, which can be monitored by TLC or LC-MS. Once the starting material is gone, any remaining nitrous acid should be quenched.

  • Monitoring Starting Material: Use Thin Layer Chromatography (TLC) to track the disappearance of the 4-(methylamino)pyridine spot. A co-spot of the starting material alongside the reaction mixture will clearly show when it has been fully consumed.

Q3: What are the essential safety protocols when handling these chemicals?

A3: Safety is paramount. Both the reagents and the product have significant hazards.

  • Sodium Nitrite (NaNO₂): This is a strong oxidizer and is toxic if swallowed.[4][5] It can increase the intensity of a fire and should be kept away from combustible materials.[5][6]

  • 4-Nitrosomethylaminopyridine (NMAP): As an N-nitroso compound, it should be handled as a potential carcinogen.[7] It is classified as toxic if swallowed, causes serious eye irritation, and is suspected of causing cancer.[8]

  • Required Precautions:

    • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

    • Ventilation: Conduct the entire synthesis in a certified chemical fume hood.

    • Handling: Avoid creating dust from sodium nitrite.[5] Do not eat, drink, or smoke in the laboratory.[4][9] Wash hands thoroughly after handling.[5][9]

    • Waste Disposal: Dispose of all chemical waste, including contaminated gloves and paper towels, in a properly labeled hazardous waste container according to your institution's guidelines.

Section 3: Optimized Protocol & Data

This section provides a representative laboratory-scale protocol and a table of key parameters.

Experimental Protocol: Synthesis of 4-Nitrosomethylaminopyridine

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation prep_amine 1. Dissolve 4-(methylamino)pyridine in dilute acid (e.g., 1M HCl). prep_nitrite 2. Dissolve NaNO₂ in deionized water. cool 3. Cool amine solution to 0-5°C (ice-salt bath). add 4. Add NaNO₂ solution dropwise with vigorous stirring. cool->add react 5. Stir at 0-5°C for 1-2 hours after addition. add->react monitor 6. Monitor reaction via TLC and starch-iodide paper. react->monitor quench 7. Quench excess nitrite (if any) with sulfamic acid. monitor->quench neutralize 8. Neutralize to pH 7-8 with NaHCO₃ (aq). quench->neutralize extract 9. Extract with DCM (3x). neutralize->extract dry 10. Dry combined organic layers (Na₂SO₄), filter, and concentrate. extract->dry purify 11. Purify via column chromatography. dry->purify

Caption: Step-by-step experimental workflow for NMAP synthesis.

Materials & Reagents:

  • 4-(Methylamino)pyridine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Silica Gel for chromatography

  • Ethyl Acetate & Hexanes (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylamino)pyridine (1.0 eq) in dilute acid (e.g., 1M HCl, ~4-5 mL per mmol of amine).

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Once complete, carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by flash column chromatography.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Stoichiometry (NaNO₂) 1.1 - 1.2 equivalentsEnsures complete conversion of the starting amine.
Reaction Temperature 0 - 5 °CMinimizes side reactions and decomposition of nitrous acid.[1][3]
Solvent (Amine) Dilute aqueous acid (e.g., HCl, H₂SO₄)Ensures solubility of the amine salt and generates the active nitrosating agent.[1]
Addition Time 30 - 60 minutesPrevents localized concentration and temperature spikes.
Workup pH 7 - 8Ensures the NMAP product is in its neutral form for efficient extraction into organic solvent.
Purification Method Silica Gel ChromatographyEffective for removing unreacted starting materials and polar impurities.
Analytical Confirmation HPLC, LC-MS, ¹H NMRConfirms identity and purity of the final product.[1][2][10]

References

  • SynZeal. (n.d.). 4-nitrosomethylaminopyridine. Retrieved from [Link]

  • Veeprho. (n.d.). 4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrosomethylaminopyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Nitrosomethylaminopyridine. Retrieved from [Link]

  • Cleanchem. (n.d.). N-Nitroso Methyl Amino Pyridine | CAS No: 16219-99-1. Retrieved from [Link]

  • Allmpus. (n.d.). 4-Nitrosomethylaminopyridine. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Nitrite Safety Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sodium nitrite. Retrieved from [Link]

  • Chem One. (n.d.). Material Safety Data Sheet Material Name: Sodium Nitrite. Retrieved from [Link]

  • Livestock. (n.d.). What's the deal with Nitrates and Nitrites used in meat products?. Retrieved from [Link]

Sources

Technical Support Center: 4-Nitrosomethylaminopyridine (4-NMAP) Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Critical Stability Factors for 4-NMAP in Acidic Environments Last Updated: February 2026

Part 1: Critical Alert & Core Directive

The "Acid Trap" in Nitrosamine Analysis As researchers, we often default to acidic mobile phases (e.g., 0.1% Formic Acid) for LC-MS to enhance ionization (ESI+). However, for 4-Nitrosomethylaminopyridine (4-NMAP) , this is a critical error.

Unlike robust dialkyl nitrosamines (like NDMA), 4-NMAP possesses an exocyclic nitrogen attached to an electron-deficient pyridine ring. Under acidic conditions (


), 4-NMAP undergoes acid-catalyzed denitrosation , reverting to its parent amine, 4-Methylaminopyridine (4-MAP). This leads to:
  • False Negatives: Underestimation of toxic impurity levels.

  • False Positives (Artifacts): Artificial generation of 4-MAP in the chromatogram.

Immediate Recommendation: For quantification, shift from acidic mobile phases to neutral/basic buffer systems (e.g., 10mM Ammonium Bicarbonate, pH 7.8–8.2) to preserve analyte integrity.

Part 2: Troubleshooting Hub & FAQs

Scenario 1: "My LC-MS signal for 4-NMAP is decaying over the sequence."

Diagnosis: This is classic on-column or in-vial degradation. If your sample diluent or mobile phase is acidic (pH < 4), the N-NO bond is cleaving before detection.

Troubleshooting Protocol:

CheckpointActionRationale
Mobile Phase A STOP using 0.1% Formic Acid. SWITCH to 10mM Ammonium Bicarbonate or Ammonium Acetate (pH ~7.5).Neutral pH prevents protonation of the nitroso oxygen, halting the denitrosation mechanism.
Sample Diluent Ensure diluent is Water:MeOH (50:50) or buffered to pH 7. Avoid pure acidic solvents.Acidic diluents degrade the sample in the autosampler tray (even at 4°C).
Column Temp Reduce from 40-50°C to 25-30°C .Heat accelerates the hydrolysis of the N-N bond.
Scenario 2: "I see a large peak for 4-Methylaminopyridine (4-MAP) that wasn't there before."

Diagnosis: You are likely observing an artifact. 4-NMAP is the nitrosated derivative of 4-MAP. In the presence of acid (and potentially light), 4-NMAP sheds the nitroso group (


), leaving 4-MAP behind.

Validation Step: Run a "Time-Zero" vs. "Time-4 Hour" injection of your standard solution.

  • If 4-NMAP decreases and 4-MAP increases: Degradation is occurring in the vial.

  • Correction: Prepare fresh standards in amber glassware using a neutral buffer.

Scenario 3: "My calibration curve is non-linear at low concentrations."

Diagnosis: Adsorption or catalytic degradation. The pyridine ring nitrogen can interact with silanols on glass surfaces or metal ions in the LC system.

Corrective Actions:

  • Glassware: Use silanized amber vials to prevent surface catalysis and photolysis.

  • Chelator: Add 0.1 mM EDTA to the mobile phase if using older LC systems (metal ions can catalyze nitrosamine breakdown).

Part 3: Mechanistic Insight (The "Why")

To solve the instability, you must understand the Denitrosation Pathway . In acid, the nitroso oxygen is protonated, weakening the N-N bond. The electron-withdrawing pyridine ring makes the exocyclic nitrogen less basic, but once the nitroso group is protonated, the leaving group ability of


 is enhanced.
Diagram 1: Acid-Catalyzed Denitrosation of 4-NMAP

Denitrosation NMAP 4-NMAP (Intact Nitrosamine) Intermediate Protonated Intermediate (R-NH-N=O)+ NMAP->Intermediate Protonation H_Ion H+ (Acid) H_Ion->Intermediate Transition N-N Bond Cleavage Intermediate->Transition Rate Limiting Step MAP 4-MAP (Parent Amine) Transition->MAP NO NO+ (Nitrosyl Ion) Transition->NO

Caption: The degradation pathway of 4-NMAP in acidic media. Protonation of the nitroso moiety leads to irreversible cleavage, yielding the parent amine (4-MAP) and nitrosyl species.

Part 4: Validated Stability Protocol

Do not assume stability; prove it. Use this protocol to validate your analytical method's integrity.

Experiment: pH-Dependent Stability Stress Test

Objective: Determine the half-life (


) of 4-NMAP in your specific mobile phase.

Reagents:

  • Stock A (Acidic): 4-NMAP (1 µg/mL) in 0.1% Formic Acid / Water.

  • Stock B (Neutral): 4-NMAP (1 µg/mL) in 10mM Ammonium Bicarbonate / Water.

Workflow:

  • Preparation: Prepare Stock A and Stock B in amber vials.

  • Incubation: Place both vials in the autosampler at 25°C.

  • Injection Sequence: Inject each solution every 30 minutes for 12 hours.

  • Calculation: Plot Peak Area vs. Time.

Expected Results (Data Visualization):

Time (Hours)Stock A (Acidic pH 2.1)Stock B (Neutral pH 7.8)Status
0100%100%Baseline
2~85%99%Acidic degradation begins
4~70%98%Significant loss in acid
8~45%97%Critical Failure (Acid)
12~20%96%Method Invalid (Acid)
Diagram 2: Method Development Decision Tree

MethodTree Start Start Method Dev for 4-NMAP Check_pH Select Mobile Phase pH Start->Check_pH Acidic Acidic (pH < 4) (e.g., 0.1% FA) Check_pH->Acidic Avoid Neutral Neutral/Basic (pH 7-8) (e.g., NH4HCO3) Check_pH->Neutral Preferred Risk HIGH RISK: Denitrosation Acidic->Risk Safe STABLE: Optimal Recovery Neutral->Safe Action1 Action: Stress Test (See Protocol above) Risk->Action1 Action2 Action: Proceed to Validation Safe->Action2

Caption: Decision logic for selecting mobile phases. Acidic conditions trigger a mandatory stability stress test due to high degradation risk.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020 Rev.12. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Available at: [Link]

  • Williams, D. L. H. "Nitrosation reactions and the chemistry of nitric oxide." Elsevier, 2004.
  • PubChem. "4-Nitrosomethylaminopyridine (Compound Summary)." National Library of Medicine. Available at: [Link]

Technical Support Center: Overcoming Low Reactivity in 4-Nitrosomethylaminopyridine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Nitrosomethylaminopyridine (NMAP). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the derivatization of this molecule. Given its unique electronic structure, NMAP can exhibit low reactivity, leading to poor yields and complex reaction mixtures. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide: Addressing Low Reactivity

This section is structured in a question-and-answer format to directly address common issues encountered during the derivatization of 4-Nitrosomethylaminopyridine.

Question 1: Why is my derivatization reaction of 4-Nitrosomethylaminopyridine resulting in low or no product yield?

Answer:

Low reactivity in 4-Nitrosomethylaminopyridine is primarily due to its electronic properties. The pyridine ring is inherently electron-deficient because the more electronegative nitrogen atom withdraws electron density from the ring carbons.[1] This effect is compounded by the presence of the 4-nitrosomethylamino group. The nitroso group (-N=O) acts as an electron-withdrawing group through resonance and induction, further deactivating the pyridine ring towards common derivatization reactions like electrophilic aromatic substitution.[2][3]

Key Causality Factors:

  • Electron-Deficient Ring System: The pyridine nitrogen and the 4-nitroso group work in concert to reduce the electron density of the aromatic ring, making it a poor nucleophile and resistant to electrophilic attack.[1][4]

  • Deactivating Nature of the Nitroso Group: While the nitrogen of the methylamino group has a lone pair, its ability to donate into the ring is significantly diminished by the strongly electron-withdrawing nitroso group attached to it. For electrophilic substitutions, this makes the ring less reactive than pyridine itself.[2]

  • Coordination with Catalysts: The pyridine nitrogen can coordinate with Lewis acid catalysts, which are often used to promote derivatization. This coordination can sometimes passivate the catalyst or further deactivate the ring by increasing its positive character.[5]

Question 2: My goal is to functionalize the pyridine ring. How can I overcome its inherent low reactivity?

Answer:

To functionalize the electron-poor pyridine ring, you must either use highly reactive reagents or temporarily modify the electronic nature of the ring to make it more susceptible to attack.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the NMAP ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr), especially if a leaving group is present at the 2- or 4-position. If your starting material is a derivative, such as 4-chloro- or 4-bromopyridine that is subsequently converted to the N-nitrosomethylamino derivative, this is a viable path. The nitro group in 4-nitropyridine-N-oxide, a related compound, is readily replaced by nucleophiles, highlighting the feasibility of this approach for activated pyridines.[6]

Strategy 2: C-H Functionalization

Direct C-H functionalization is a modern approach but can be challenging for electron-poor systems like pyridine.[5] Success often requires specific transition-metal catalysts or photochemical methods.[7][8]

  • Radical-Based Minisci-type Reactions: These reactions are effective for functionalizing pyridines, typically at the C2 and C4 positions. However, selectivity can be an issue.[7]

  • Transition-Metal Catalysis: Catalysts can provide lower energy pathways for reactions that are otherwise disfavored.[9] For instance, converting the pyridine into a pyridyl phosphonium salt can activate it for subsequent cross-coupling reactions.[10][11]

Strategy 3: Activation via N-Oxide Formation

Converting the pyridine nitrogen to an N-oxide dramatically alters the ring's reactivity. The N-oxide group is electron-donating through resonance, which activates the 2- and 4-positions for electrophilic attack. It also activates these positions for nucleophilic substitution (if a leaving group is present) by stabilizing the intermediate.[6] While your starting material is already substituted at the 4-position, this strategy is valuable for functionalizing the 2- or 6-positions.

Question 3: I am attempting to derivatize the N-nitroso group itself, not the ring. What are the best approaches?

Answer:

Derivatization targeting the N-nitroso group is a common strategy, particularly for analytical purposes where the goal is to create a more easily detectable compound.[12] The most common method involves denitrosation followed by derivatization of the resulting secondary amine.

Denitrosation-Derivatization Workflow:

This two-step process first removes the nitroso group to liberate the secondary amine (4-methylaminopyridine), which is then reacted with a derivatizing agent.

  • Denitrosation: This is typically achieved under acidic conditions with a reagent like hydrobromic acid (HBr) in acetic acid.[13][14] The acid protonates the nitroso oxygen, making it a good leaving group (as nitrous acid).

  • Derivatization of the Secondary Amine: The resulting 4-methylaminopyridine is much more nucleophilic than the starting material and can be readily derivatized using various reagents, such as:

    • Dansyl Chloride: To form a highly fluorescent sulfonamide.

    • p-Toluenesulfonyl Chloride: To create a sulfonamide derivative suitable for GC-MS analysis.[13]

    • Fluorodinitrobenzene (Sanger's Reagent): For UV-active derivatives.

This approach is powerful because it circumvents the low reactivity of the parent molecule and leverages the well-established chemistry of secondary amines.

Troubleshooting Workflow: Low Yield Derivatization

Here is a logical workflow to diagnose and solve low-yield issues in your 4-Nitrosomethylaminopyridine derivatization experiments.

G start Low / No Yield Observed check_sm 1. Verify Starting Material - Purity (NMR, LC-MS) - Stability / Degradation start->check_sm check_conditions 2. Assess Reaction Conditions - Anhydrous? - Degassed? - Correct Stoichiometry? check_sm->check_conditions If SM is pure optimize 3. Systematic Optimization check_conditions->optimize If conditions are suspect alt_strategy 4. Consider Alternative Strategy check_conditions->alt_strategy If conditions seem correct temp Adjust Temperature (Increase for kinetics, Decrease for selectivity) optimize->temp solvent Change Solvent (Polar aprotic vs. Protic) optimize->solvent catalyst Introduce/Change Catalyst (Lewis Acid, Transition Metal, Organocatalyst) optimize->catalyst temp->alt_strategy If optimization fails solvent->alt_strategy If optimization fails catalyst->alt_strategy If optimization fails denitrosation Denitrosation-Derivatization (Target the amine) alt_strategy->denitrosation ch_activation C-H Functionalization (Use specific catalysts) alt_strategy->ch_activation

Caption: A decision tree for troubleshooting low-yield derivatization reactions of 4-Nitrosomethylaminopyridine.

Frequently Asked Questions (FAQs)

Q: What are the optimal starting conditions for a typical derivatization reaction?

A: There is no single "optimal" condition, as it depends entirely on the reaction type. However, for exploratory work, consider the following:

ParameterRecommendation for SNArRecommendation for DenitrosationRationale
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Acetic Acid or other organic acidPolar aprotic solvents are ideal for SNAr as they solvate the cation but not the nucleophile, increasing its reactivity. Acetic acid serves as both solvent and catalyst for denitrosation.
Temperature 50 °C to 120 °C80 °C to 100 °CMany SNAr reactions require heat to overcome the activation energy. Denitrosation also requires heating for efficient cleavage of the N-N bond.[13]
Atmosphere Inert (Nitrogen or Argon)AmbientAn inert atmosphere is crucial to prevent side reactions with oxygen or moisture, especially if using organometallic reagents or sensitive catalysts.
Reagents Strong nucleophile (e.g., alkoxide, thiolate)HBr (catalytic or stoichiometric)A strong nucleophile is required to attack the electron-poor ring. HBr is a standard and effective reagent for cleaving the N-nitroso bond.[13]

Q: What analytical techniques are best for monitoring the progress of this reaction?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting material and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides quantitative data on the disappearance of reactants and formation of products, along with mass confirmation of the desired product and any major byproducts.[12][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final, purified product. Comparing the NMR spectrum to that of the starting material will clearly show the chemical changes.[16][17]

Q: What are the primary safety concerns when working with 4-Nitrosomethylaminopyridine?

A: N-nitroso compounds as a class are suspected carcinogens and should be handled with extreme caution.[18]

  • Engineering Controls: Always work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Waste Disposal: Dispose of all N-nitroso waste according to your institution's hazardous waste protocols.

  • Synthesis: The synthesis of N-nitroso compounds involves nitrosating agents, which can be hazardous. These reactions should be performed under controlled conditions.[12]

Experimental Protocols

Protocol 1: Denitrosation of NMAP and Subsequent Derivatization with Dansyl Chloride

This protocol describes a robust method for derivatizing NMAP for analytical purposes, such as HPLC with fluorescence detection.

Objective: To convert 4-Nitrosomethylaminopyridine into a highly fluorescent dansyl derivative for sensitive quantification.

Materials:

  • 4-Nitrosomethylaminopyridine (NMAP)

  • Hydrobromic acid (48% in acetic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dansyl chloride

  • Acetone

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

Workflow Diagram:

G cluster_0 Step 1: Denitrosation cluster_1 Step 2: Workup & Neutralization cluster_2 Step 3: Dansylation a Dissolve NMAP in Acetic Acid b Add HBr solution a->b c Heat at 80°C for 20 min b->c d Cool to RT c->d e Neutralize with NaHCO3 (aq) d->e f Extract with DCM e->f g Dry organic layer (Na2SO4) f->g h Evaporate DCM g->h i Redissolve amine in Acetone h->i j Add Dansyl Chloride i->j k Stir at RT for 1 hour j->k l l k->l Analyze via LC-MS / HPLC-FLD

Sources

Nitrosamine Safety & Technical Response Unit: 4-Nitrosomethylaminopyridine (NMAP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Risk Management & Troubleshooting for CAS 16219-99-1 Audience: Analytical Chemists, Toxicologists, HSE Officers

Unit Overview

This technical support guide addresses the handling of 4-Nitrosomethylaminopyridine (NMAP) , a potent N-nitroso carcinogen (CAS: 16219-99-1).[1][2] Unlike general laboratory reagents, NMAP requires containment protocols equivalent to Control Band 4 due to its genotoxic potential and capacity for metabolic activation into DNA-alkylating diazonium ions.

The following "Support Tickets" address the most critical failure points in experimental workflows, derived from field inquiries and toxicological data.

Ticket #001: Containment & Engineering Controls

User Query: "We are preparing stock solutions of NMAP for HPLC validation. Is a standard fume hood sufficient, or do we need a glovebox?"

Technical Response: A standard fume hood is often insufficient for handling neat (powder) N-nitroso compounds due to the risk of electrostatic dispersion and inhalation of nanogram quantities.

Protocol:

  • Primary Containment: Weighing of the neat powder must occur in a Class II Type B2 Biosafety Cabinet (total exhaust) or a Barrier Isolator (Glovebox) under negative pressure.

  • Static Control: NMAP powder can be electrostatic.[3] Use an anti-static gun (e.g., Zerostat) before spatulating to prevent aerosolization.

  • Closed Systems: Once solubilized (e.g., in Methanol or DMSO), the solution can be handled in a standard chemical fume hood, provided the sash is at the certified working height.

Visualizing the Safety Hierarchy:

SafetyHierarchy Substrate NMAP (Neat Powder) Weighing Weighing / Stock Prep Substrate->Weighing High Risk Solubilized Solubilized (MeOH/DMSO) Weighing->Solubilized Dilution Iso Barrier Isolator / Glovebox (Negative Pressure) Iso->Weighing Mandatory Hood Class II Type B2 Fume Hood (Total Exhaust) Hood->Solubilized Permissible PPE Double Nitrile Gloves + Tyvek Sleeves + N95/P100 PPE->Weighing PPE->Solubilized

Caption: Risk-based containment hierarchy. Neat powder requires isolation; solubilized aliquots permit standard ventilation.

Ticket #002: Solubilization & Stability

User Query: "Our NMAP standards are showing degradation peaks after 24 hours. Is the compound unstable?"

Technical Response: NMAP, like many nitrosamines, is photosensitive (sensitive to UV/VIS light) and prone to oxidative degradation.

Troubleshooting Steps:

  • Solvent Choice:

    • Preferred: Methanol (HPLC grade) or DMSO.

    • Avoid: Ethers (peroxide formation risk) or unbuffered aqueous solutions for long-term storage.

  • Light Protection: All experiments must be conducted under amber light ( > 500 nm cutoff). Wrap all vials, reservoirs, and HPLC tubing in aluminum foil.

  • Temperature: Store stock solutions at -20°C or lower. NMAP is stable in frozen matrix but degrades at room temperature in solution over time.

Solubility & Stability Data Table:

ParameterSpecificationCritical Note
Primary Solvent Methanol / DMSOEnsure solvent is degassed to prevent oxidation.
Light Sensitivity High (

transition)
UV cleavage of N-NO bond occurs at

nm.[4]
Storage (Solid) 2-8°C (Desiccated)Hygroscopic; moisture accelerates hydrolysis.
Storage (Solution) -20°C (Amber Glass)Stable for ~1-3 months if protected from light.
Ticket #003: Metabolic Activation (The "Why")

User Query: "What is the specific mechanism of carcinogenicity? We need to justify our risk assessment to the safety committee."

Technical Response: NMAP is a pro-carcinogen.[4] It is chemically inert towards DNA until it undergoes metabolic activation by Cytochrome P450 enzymes (specifically CYP2A6 and CYP2A13 in humans).

Mechanism of Action:

  • 
    -Hydroxylation:  CYP450s hydroxylate the methyl group adjacent to the N-nitroso nitrogen.
    
  • Decomposition: The resulting

    
    -hydroxymethyl intermediate is unstable and spontaneously loses formaldehyde.
    
  • Diazonium Formation: This yields a pyridyl diazonium ion (or pyridyl cation).

  • DNA Adducts: This electrophile alkylates DNA bases (guanine), leading to mutations if unrepaired.

Pathway Diagram:

MetabolicActivation NMAP NMAP (Pro-carcinogen) Inter $alpha$-Hydroxy-NMAP (Unstable) NMAP->Inter Oxidation CYP CYP450 (CYP2A6/2A13) CYP->Inter Formaldehyde Formaldehyde (Byproduct) Inter->Formaldehyde Diazonium Pyridyl Diazonium Ion (Electrophile) Inter->Diazonium Spontaneous Decomposition DNA DNA Alkylation (Mutagenesis) Diazonium->DNA Covalent Bonding

Caption: Bioactivation pathway of NMAP. The generation of the diazonium ion is the critical genotoxic event.

Ticket #004: Decontamination & Spill Response

User Query: "A small amount of NMAP stock solution spilled on the bench. Can we use bleach?"

Technical Response: STOP. DO NOT USE BLEACH. Hypochlorite (bleach) is contraindicated for nitrosamines. It acts as an oxidant but does not reliably destroy the N-NO bond and may generate toxic chloramines or reform nitrosating agents under certain pH conditions.

Validated Destruction Protocol (Lunn & Sansone Method): The only chemically validated method for destroying nitrosamines in the laboratory is reductive cleavage or specific oxidation under controlled acidic conditions.

  • The Reagent: Prepare a solution of Sulfamic Acid in 1M Hydrochloric Acid .

    • Why? Sulfamic acid acts as a "nitrite trap," preventing the reformation of nitrosamines during the destruction process.

  • The Procedure:

    • Absorb the spill with a pad.

    • Place the pad in a beaker.

    • Add the HBr/Acetic acid mixture (or Sulfamic/HCl mix depending on availability) and allow to react for 24 hours in a fume hood.

  • Alternative (UV Photolysis):

    • For aqueous waste, exposure to high-intensity UV light (254 nm) breaks the N-NO bond. However, this is concentration-dependent and not suitable for surface decontamination.

Decontamination Decision Tree:

DeconTree Spill NMAP Spill/Waste Bleach Bleach (NaOCl)? Spill->Bleach Stop STOP! Risk of reformation/toxins Bleach->Stop Yes MethodA Method A: Chemical (HBr in Glacial Acetic Acid) Bleach->MethodA No (Surface) MethodB Method B: UV Photolysis (Aqueous Waste Only) Bleach->MethodB No (Liquid Waste) Action Neutralize & Dispose as Hazardous Waste MethodA->Action MethodB->Action

Caption: Protocol selection for NMAP decontamination. Bleach is explicitly prohibited.

References
  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Definitive source on nitrosamine chemical destruction).

  • PubChem. (2025).[5] 4-Nitrosomethylaminopyridine (Compound Summary). National Library of Medicine.

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. (Mechanistic grounding for pyridine-based nitrosamine activation).

  • World Health Organization (IARC). (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Robust Validation of LC-MS/MS Methods for 4-Nitrosomethylaminopyridine (4-NMAP) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise 4-NMAP Quantification in Pharmaceutical Quality Control

The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to patient safety and regulatory compliance. Among these, 4-Nitrosomethylaminopyridine (4-NMAP), a potential nitrosamine drug substance-related impurity (NDSRI), requires highly sensitive and specific analytical methods for its detection and quantification at trace levels. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of such impurities, compelling the pharmaceutical industry to implement rigorous analytical testing.[1]

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-NMAP in drug substances and products. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind each step, ensuring the development of a self-validating and robust analytical system. This guide is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and product quality.

The Gold Standard: Why LC-MS/MS for 4-NMAP Analysis?

LC-MS/MS has become the gold standard for the trace-level quantification of nitrosamines due to its exceptional sensitivity and selectivity.[2] The liquid chromatography (LC) component separates 4-NMAP from the drug substance, excipients, and other potential impurities, while the tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions. This specificity is paramount to avoid false positives, which can arise from isobaric interferences—compounds with the same nominal mass but different elemental compositions.

While other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for volatile nitrosamines, LC-MS/MS is generally preferred for a broader range of nitrosamines, including less volatile and thermally labile compounds.[3] High-Resolution Mass Spectrometry (HRMS) offers an alternative with its ability to differentiate compounds based on their exact mass, which can be invaluable in identifying unknown impurities.[4] However, for routine quantification where the target analyte is known, the sensitivity and specificity of triple quadrupole (QqQ) LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode are often unparalleled.

Foundational Framework: Adherence to ICH Q2(R1) Guidelines

The validation of any analytical procedure in the pharmaceutical industry must be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[5][6] This guideline provides a comprehensive framework for demonstrating that an analytical method is suitable for its intended purpose. The core validation parameters that we will explore in detail are:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • Stability

The following sections will provide detailed, step-by-step protocols for each of these validation experiments, grounded in the principles of ICH Q2(R1).

Method Development and Optimization: The Path to a Robust Assay

Prior to validation, a robust LC-MS/MS method for 4-NMAP must be developed. This involves the careful selection and optimization of chromatographic and mass spectrometric parameters.

Chromatographic Separation

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for 4-NMAP, well-resolved from the active pharmaceutical ingredient (API) and any other potential interferences.

  • Column Selection : The choice of stationary phase is critical. For a molecule like 4-NMAP, which contains a pyridine ring, a phenyl-hexyl column can provide superior separation from the parent API through π-π interactions.[7] A study on a similar compound, N-Methyl-N-nitrosopyridin-4-amine (4-MNPA), utilized a Zorbax SB-phenyl column with success.[8] Alternatively, pentafluorophenyl (PFP) columns are known to offer unique selectivity for polar and aromatic compounds.[9]

  • Mobile Phase Selection : The mobile phase must be compatible with mass spectrometry, meaning it should be volatile. A common choice is a gradient of water and methanol or acetonitrile, with a volatile additive to improve peak shape and ionization efficiency. A combination of 0.005 M ammonium formate and methanol has been shown to be effective for 4-MNPA.[8]

Mass Spectrometric Detection

The heart of the LC-MS/MS method is the detection of 4-NMAP using Multiple Reaction Monitoring (MRM). This involves selecting a precursor ion and one or more product ions that are characteristic of the analyte.

  • Precursor Ion Selection : For 4-NMAP (Molecular Weight: 137.14 g/mol ), the protonated molecule [M+H]⁺ is the logical precursor ion, with an m/z of 138.1 .

  • Product Ion Selection and Collision Energy Optimization : The precursor ion (m/z 138.1) is fragmented in the collision cell of the mass spectrometer to produce product ions. The selection of these product ions and the optimization of the collision energy (CE) are critical for sensitivity and specificity. This is typically done by infusing a standard solution of 4-NMAP into the mass spectrometer and performing a product ion scan at various collision energies. The most abundant and specific product ions are then chosen for the MRM transitions. While specific, experimentally determined transitions for 4-NMAP are not publicly available in the search results, a common fragmentation pathway for nitrosamines is the loss of the nitroso group (•NO, 30 Da), which would result in a product ion of m/z 108.1. Other potential fragments should also be investigated. At least two MRM transitions should be monitored: a primary "quantifier" ion and a secondary "qualifier" ion. The ratio of these two ions should remain constant across all samples and standards, providing an additional layer of confirmation.

A Step-by-Step Guide to Method Validation for 4-NMAP

The following protocols are based on the requirements of ICH Q2(R1) and are tailored for the validation of an LC-MS/MS method for 4-NMAP.

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, excipients, and potential degradation products.[5]

Experimental Protocol:

  • Blank Analysis: Analyze a blank solution (diluent) to ensure no interfering peaks are present at the retention time of 4-NMAP.

  • Placebo Analysis: Prepare a solution containing all the excipients of the drug product at their nominal concentrations and analyze it to confirm the absence of interfering peaks.

  • API Analysis: Analyze a high-concentration solution of the API to ensure that it does not produce a signal in the MRM channels of 4-NMAP.

  • Spiked Placebo and API Analysis: Spike the placebo and API solutions with 4-NMAP at the LOQ level and analyze to demonstrate that the 4-NMAP peak is detectable and its recovery is acceptable.

  • Forced Degradation Study: A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[4][10]

    • Acid Hydrolysis: Treat the API with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the API with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API to 105°C for 24 hours.

    • Photolytic Degradation: Expose the API solution to UV and visible light as per ICH Q1B guidelines.

    • Analyze all stressed samples. The method is considered specific if the 4-NMAP peak is well-resolved from any degradation products formed. Peak purity analysis using a photodiode array (PDA) detector, if available, can provide additional evidence of specificity.

Caption: Workflow for establishing method specificity.

Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a specified range.[5]

Experimental Protocol:

  • Prepare a stock solution of 4-NMAP in a suitable diluent.

  • Perform serial dilutions to prepare at least five calibration standards spanning the expected range of concentrations. For an impurity, this range should typically cover from the LOQ to 120% of the specification limit. A published method for a similar compound used a range of 1.5 to 6.0 µg/mL.[8]

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the peak area of 4-NMAP against its concentration.

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be minimal (e.g., not more than 25% of the response at the LOQ).

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5]

Experimental Protocol:

  • Prepare a placebo solution of the drug product.

  • Spike the placebo solution with 4-NMAP at a minimum of three concentration levels (e.g., LOQ, 100% of the specification limit, and 120% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the concentration of 4-NMAP using the calibration curve.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis. A study on 4-MNPA reported recoveries within 70-130%.[8]

Precision

Objective: To express the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of the drug product placebo spiked with 4-NMAP at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Combine the data from both experiments and calculate the overall %RSD.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 15% for impurity analysis. A published method for 4-MNPA showed %CVs of 2.0% and 2.4% for repeatability and intermediate precision, respectively.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of diluted solutions of 4-NMAP.

  • Analyze these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • To confirm the LOQ, prepare and analyze at least six independent samples at the determined LOQ concentration. The precision (%RSD) and accuracy (% recovery) at this level must meet the pre-defined acceptance criteria. A reported method for 4-MNPA established an LOD of 0.5 µg/mL and an LOQ of 1.5 µg/mL.[8]

Validation_Parameters cluster_Core Core Validation Parameters (ICH Q2 R1) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Stability Stability Validation Method Validation Validation->Specificity Proves selectivity Validation->Linearity Establishes proportionality Validation->Accuracy Confirms trueness Validation->Precision Measures variability Validation->LOD_LOQ Defines sensitivity limits Validation->Robustness Assesses reliability Validation->Stability Evaluates analyte integrity

Caption: Interrelation of core validation parameters.

Comparative Data and Alternative Methodologies

Parameter LC-MS/MS Method for 4-MNPA[8] Typical Acceptance Criteria (Impurities)
LOD 0.5 µg/mLS/N ratio ~ 3:1
LOQ 1.5 µg/mLS/N ratio ~ 10:1, RSD ≤ 20%
Linearity (r²) Not explicitly stated, but method deemed linear≥ 0.99
Linearity Range 1.5 to 6.0 µg/mLLOQ to 120% of specification
Accuracy (% Recovery) 70% - 130%80% - 120%
Precision (%CV) Repeatability: 2.0%, Intermediate: 2.4%≤ 15%

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For some nitrosamines, particularly the more volatile ones, GC-MS can be a viable or even superior alternative to LC-MS/MS. A study comparing EI-GC-MS/MS with LC-MS/MS (APCI and ESI) for nine other nitrosamines found that GC-MS/MS performed best in terms of linearity, LOD, recovery, and precision.[11]

Comparison of LC-MS/MS and GC-MS for Nitrosamine Analysis:

Technique Advantages Disadvantages Best Suited For
LC-MS/MS - Wide applicability to polar, non-volatile, and thermally labile compounds.- High sensitivity and specificity.- Potential for matrix effects (ion suppression/enhancement).Broad-spectrum nitrosamine analysis, including NDSRIs like 4-NMAP.
GC-MS/MS - Excellent for volatile and semi-volatile compounds.- Often less susceptible to matrix effects.- Robust and widely available.- Requires analytes to be volatile and thermally stable, or require derivatization.- High temperatures in the injector can sometimes artificially create nitrosamines.Volatile nitrosamines such as NDMA and NDEA.

The choice between LC-MS/MS and GC-MS for 4-NMAP would depend on its volatility and thermal stability. Given its structure, LC-MS/MS is likely the more appropriate and robust choice.

Conclusion: A Commitment to Scientific Rigor

The validation of an analytical method for a potential genotoxic impurity like 4-Nitrosomethylaminopyridine is a testament to a laboratory's commitment to scientific integrity and patient safety. This guide provides a detailed roadmap, grounded in the principles of ICH Q2(R1), for developing and validating a robust LC-MS/MS method. By understanding the causality behind each experimental choice—from column chemistry and MRM transition optimization to the design of forced degradation studies—scientists can build a self-validating system that produces reliable, accurate, and defensible data. The ultimate goal is to ensure that every batch of medication released to the public is free from unacceptable levels of impurities, safeguarding the trust that patients and regulators place in the pharmaceutical industry.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • El-Deen, A. K., et al. (2022). An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry. CoLab. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug | Request PDF. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Performance evaluation of a non-targeted platform using GC×GC-TOFMS integrating computer-assisted structure identification and automated semi-quantification for the comprehensive chemical characterization of a complex matrix. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SynZeal. (n.d.). 4-nitrosomethylaminopyridine. Retrieved from [Link]

  • Nmap. (n.d.). Nmap API. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. Retrieved from [Link]

  • Mass Spectrometry Letters. (n.d.). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Retrieved from [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrosomethylaminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of API from sample matrix?. Retrieved from [Link]

  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Collision energies: Optimization strategies for bottom‐up proteomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • LCGC International. (n.d.). Fundamentals of Benchtop GC–MS Data Analysis and Terminology. Retrieved from [Link]

  • Nitrosamines Exchange. (2022). Nitrosamine testing on stability samples?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LinkedIn. (n.d.). API Extraction Techniques Best Practices and Methods. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Avantor® chromatography solutions for the analysis of nitrosamines. Retrieved from [Link]

  • Veeprho. (n.d.). 4-nitrosomethylaminopyridine (NMAP). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]

  • Secure Ideas. (2024). NMAP in Action: API's. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Metabolism of Pyridinyl Isomers: A Predictive Analysis of 2-NMPY, 3-NMPY, and 4-NMPY

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, seemingly minor structural changes, such as the position of a nitrogen atom within an aromatic ring, can precipitate profound differences in a compound's metabolic fate. These differences, in turn, dictate the pharmacokinetic profile, efficacy, and potential toxicity of a drug candidate. The N-methyl-N-pyridinyl (NMPY) isomers—2-NMPY, 3-NMPY, and 4-NMPY—serve as an exemplary case study for exploring these structure-metabolism relationships. While specific comparative metabolic data for these simple isomers are not extensively published, we can leverage established principles of xenobiotic metabolism and data from analogous pyridinyl-containing compounds to construct a predictive and insightful comparison. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for understanding and investigating the metabolic nuances of pyridinyl isomers.

The core of this analysis rests on the understanding that the position of the pyridine nitrogen atom fundamentally alters the electronic distribution and steric environment of the molecule. This directly influences its interaction with key metabolic enzyme families, primarily the Cytochrome P450 (CYP) superfamily, Flavin-containing Monooxygenases (FMOs), and Aldehyde Oxidase (AO).

Part 1: Predicted Metabolic Pathways of NMPY Isomers

The metabolism of N-substituted pyridinyl compounds is generally characterized by two primary types of reactions: oxidation of the pyridine ring carbons (C-oxidation) and oxidation of the N-methyl group and the nitrogen atom itself (N-oxidation and N-demethylation). The regioselectivity of these reactions is highly dependent on the isomer .

  • 2-NMPY (ortho-position): The proximity of the N-methyl group to the nitrogen atom at position 2 creates significant steric hindrance. This is likely to impede N-demethylation and oxidation of the adjacent carbon atoms. Metabolism is predicted to favor oxidation at the less hindered C-5 and C-6 positions. N-oxidation is also a plausible pathway, potentially mediated by FMOs.

  • 3-NMPY (meta-position): With the N-methyl group at the meta position, the nitrogen atom and the adjacent C-2 and C-4 positions are more sterically accessible to enzyme active sites compared to the 2-isomer. This could lead to a more diverse metabolic profile, including N-demethylation and hydroxylation at multiple positions on the ring. The pyridine ring in 3-substituted pyridines, such as nicotine, is known to be susceptible to oxidation by various CYP enzymes, particularly CYP2A6.

  • 4-NMPY (para-position): In the 4-NMPY isomer, the nitrogen atom is sterically unhindered. This configuration is often associated with efficient N-oxidation and N-demethylation. The symmetry of the molecule means that the C-2 and C-6 positions are equivalent, as are the C-3 and C-5 positions, potentially simplifying the resulting metabolite profile from C-oxidation compared to the 3-isomer.

The following diagram illustrates the predicted primary metabolic pathways for the three NMPY isomers.

G cluster_2 2-NMPY Metabolism cluster_3 3-NMPY Metabolism cluster_4 4-NMPY Metabolism 2-NMPY 2-NMPY 2-NMPY_Met1 5-hydroxy-2-NMPY 2-NMPY->2-NMPY_Met1 CYP-mediated C-oxidation 2-NMPY_Met2 6-hydroxy-2-NMPY 2-NMPY->2-NMPY_Met2 CYP-mediated C-oxidation 2-NMPY_Met3 2-NMPY N-oxide 2-NMPY->2-NMPY_Met3 FMO/CYP-mediated N-oxidation 3-NMPY 3-NMPY 3-NMPY_Met1 2-hydroxy-3-NMPY 3-NMPY->3-NMPY_Met1 CYP-mediated C-oxidation 3-NMPY_Met2 4-hydroxy-3-NMPY 3-NMPY->3-NMPY_Met2 CYP-mediated C-oxidation 3-NMPY_Met3 3-NMPY N-oxide 3-NMPY->3-NMPY_Met3 FMO/CYP-mediated N-oxidation 3-NMPY_Met4 3-Pyridinyl Methanol 3-NMPY->3-NMPY_Met4 CYP-mediated N-demethylation 4-NMPY 4-NMPY 4-NMPY_Met1 2-hydroxy-4-NMPY 4-NMPY->4-NMPY_Met1 CYP-mediated C-oxidation 4-NMPY_Met2 4-NMPY N-oxide 4-NMPY->4-NMPY_Met2 FMO/CYP-mediated N-oxidation 4-NMPY_Met3 4-Pyridinyl Methanol 4-NMPY->4-NMPY_Met3 CYP-mediated N-demethylation

Caption: Predicted primary metabolic pathways for 2-NMPY, 3-NMPY, and 4-NMPY.

Part 2: Experimental Workflow for Comparative In Vitro Metabolism

To validate these predictions and quantify the metabolic stability of the NMPY isomers, a standardized in vitro assay using human liver microsomes (HLM) is the industry-standard first step. HLMs contain a rich complement of Phase I metabolic enzymes, particularly CYPs. This protocol provides a self-validating system by including appropriate controls.

Protocol: Human Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of 2-NMPY, 3-NMPY, and 4-NMPY.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test compounds (2, 3, and 4-NMPY, 10 mM stock in DMSO)

  • Control compounds:

    • High clearance compound (e.g., Verapamil)

    • Low clearance compound (e.g., Warfarin)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

    • The choice of a sub-saturating protein concentration (0.5 mg/mL) ensures that the reaction rate is dependent on the enzyme activity and not limited by the amount of available substrate.

  • Compound Incubation:

    • Add the NMPY isomers and control compounds to the wells to achieve a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for many CYP enzymes, ensuring the reaction kinetics are in the linear range.

    • Pre-incubate the plate at 37°C for 5 minutes to acclimate the system.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The use of a regenerating system ensures a constant supply of the necessary cofactor (NADPH) for CYP activity throughout the incubation period.

    • For the negative control (T=0), add the stop solution before adding the NADPH system. This sample serves as a baseline, representing 100% of the parent compound.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

    • The cold acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction, while the internal standard corrects for any variability during sample processing and LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the plates to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

The following diagram outlines this experimental workflow.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare HLM Master Mix (0.5 mg/mL in Buffer) prep2 Add NMPY Isomers (1 µM) and Controls to Plate prep1->prep2 inc1 Pre-warm Plate (5 min) prep2->inc1 inc2 Initiate Reaction with NADPH Regenerating System inc1->inc2 inc3 Incubate and Sample at Time Points (0-60 min) inc2->inc3 an1 Terminate Reaction with Acetonitrile + Internal Std inc3->an1 an2 Centrifuge to Pellet Protein an1->an2 an3 Transfer Supernatant an2->an3 an4 LC-MS/MS Analysis of Parent Compound Disappearance an3->an4

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Part 3: Predicted Comparative Metabolic Data

Based on the principles discussed, we can predict the relative metabolic stability of the NMPY isomers. The following table summarizes the expected outcomes from the HLM stability assay.

Parameter2-NMPY (ortho)3-NMPY (meta)4-NMPY (para)Rationale
Predicted Half-Life (t½) LongestIntermediateShortestSteric hindrance around the nitrogen in 2-NMPY is expected to slow metabolism. The unhindered nitrogen in 4-NMPY allows for rapid N-demethylation/oxidation, a common and efficient metabolic pathway.
Predicted Intrinsic Clearance (CLint) LowModerateHighIntrinsic clearance is inversely proportional to half-life. 4-NMPY is predicted to be cleared most rapidly by metabolic enzymes.
Major Predicted Metabolic Pathways C-oxidation at distal positions (C5, C6), N-oxidationN-demethylation, C-oxidation at multiple positions (C2, C4, C6), N-oxidationN-demethylation, N-oxidation, C-oxidation at C2/C6The accessibility of the N-methyl group and the ring carbons dictates the predominant pathways. 3-NMPY is expected to have the most diverse metabolite profile.
Primary Enzyme Families Involved CYPs, FMOsCYPs (e.g., CYP2A6, 3A4), FMOsCYPs, FMOsWhile CYPs are the workhorses for most pathways, FMOs are often significant contributors to the N-oxidation of pyridinyl compounds.

Part 4: Causality and Implications in Drug Development

The predicted differences in the metabolism of these isomers have significant downstream consequences for drug development:

  • Pharmacokinetics: A compound with high intrinsic clearance like 4-NMPY would likely have a short half-life in vivo and poor oral bioavailability due to extensive first-pass metabolism. Conversely, a compound with low clearance like 2-NMPY might have a longer half-life, potentially allowing for less frequent dosing, but could also pose a higher risk of accumulation and toxicity.

  • Drug-Drug Interactions (DDI): If an isomer like 3-NMPY is primarily metabolized by a single CYP enzyme (e.g., CYP2A6, similar to nicotine), there is a significant risk of DDIs. Co-administration with an inhibitor of that enzyme could lead to dangerously elevated plasma concentrations of the drug.

  • Toxicity: The metabolic pathways themselves can be a source of toxicity. For example, N-oxidation can sometimes lead to the formation of reactive nitroso or nitroxide species. The formation of reactive metabolites must be assessed in follow-up studies, such as glutathione trapping assays.

While this guide presents a predictive comparison, it underscores the critical importance of early metabolic characterization in drug discovery. The position of a single nitrogen atom within a pyridine ring can dramatically alter the metabolic profile of a molecule. The 2-NMPY isomer is predicted to be the most stable due to steric hindrance, while the 4-NMPY isomer is expected to be the most rapidly metabolized due to the accessibility of its N-methyl group. The 3-NMPY isomer likely represents an intermediate case with a potentially more complex metabolite profile. The experimental workflow provided offers a robust and standard method for empirically testing these hypotheses, generating the crucial data needed to guide medicinal chemistry efforts and select drug candidates with optimal pharmacokinetic and safety profiles.

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. [Link]

  • Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Shimada, N., & Kuroiwa, T. (1996). Role of human cytochrome P4502A6 in C-oxidation of nicotine. Drug Metabolism and Disposition, 24(11), 1212–1217. [Link]

  • Di, L., & Obach, R. S. (2015). The practice of high-throughput in vitro ADME assays in drug discovery. Current Opinion in Chemical Biology, 29, 114-123. [Link]

  • Rendic, S., & Guengerich, F. P. (2015). Survey of human enzymes of drug metabolism. Drug Metabolism Reviews, 47(1), 38-84. [Link]

A Senior Application Scientist's Guide to the Analytical Performance of 4-Nitrosomethylaminopyridine (4-NMAP) as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality and safety, the control of genotoxic impurities is paramount. Among these, N-nitrosamines have emerged as a significant concern for regulatory bodies and manufacturers alike, due to their potential carcinogenicity.[1] The accurate detection and quantification of these impurities at trace levels are critically dependent on the availability and proper use of high-purity, well-characterized reference standards.

This guide provides an in-depth technical overview of 4-Nitrosomethylaminopyridine (4-NMAP), a crucial reference standard for a specific class of nitrosamine impurities. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and delve into the practical application, comparative performance, and the scientific rationale behind the analytical methodologies involving 4-NMAP.

The Critical Role of Reference Standards in Nitrosamine Analysis

The journey to ensuring the safety of pharmaceutical products is paved with rigorous analytical testing. When it comes to nitrosamines, which are often present at parts-per-million (ppm) or even parts-per-billion (ppb) levels, the reliability of analytical data is non-negotiable. This is where reference standards become the bedrock of our quality control systems.

A reference standard is a highly purified and well-characterized material used as a benchmark for the identification and quantification of a substance.[2] In the context of nitrosamine analysis, a reference standard like 4-NMAP serves several critical functions:

  • Method Development and Validation: It is indispensable for developing and validating analytical methods, ensuring they are accurate, precise, linear, and specific for the target nitrosamine.[3]

  • System Suitability Testing: It is used to verify the performance of the analytical system before running any samples, ensuring the system is fit for its intended purpose.

  • Quantification: It allows for the accurate quantification of the nitrosamine impurity in a drug substance or product by comparing the response of the impurity in the sample to the response of a known concentration of the reference standard.

The trustworthiness of any analytical result for a nitrosamine impurity is directly tied to the quality of the reference standard used. Therefore, understanding the analytical performance of the reference standard itself is of utmost importance.

Unveiling 4-Nitrosomethylaminopyridine (4-NMAP)

4-Nitrosomethylaminopyridine (CAS No: 16219-99-1) is a nitrosamine that can be formed from the reaction of a nitrosating agent with 4-methylaminopyridine, a potential impurity or degradant in certain pharmaceutical manufacturing processes.[2] As a reference standard, 4-NMAP is a highly purified compound, the quality of which is assured through a comprehensive set of characterization data.

The Hallmarks of a Trustworthy 4-NMAP Reference Standard

A reliable 4-NMAP reference standard is not just a vial of a chemical; it is a complete package of data and documentation that provides a chain of traceability and confidence in its identity and purity. When sourcing a 4-NMAP reference standard, a comprehensive Certificate of Analysis (CoA) is essential and should include the following:

  • Identity Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present.

  • Purity Assessment:

    • HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound and identify any potential impurities. A purity of ≥98% is typically expected for a reference standard.[4]

  • Potency/Assay: A quantitative measure of the active substance in the reference material.

This rigorous characterization ensures that the reference standard is what it purports to be and that its purity is accurately known, which is fundamental for its use in quantitative analysis.[5]

A Glimpse into the Synthesis of a High-Purity Standard

The synthesis of a high-purity reference standard like 4-NMAP requires meticulous control over the reaction conditions and purification processes. The most common synthetic route is the N-nitrosation of 4-methylaminopyridine.[2] This typically involves the reaction of 4-methylaminopyridine with a nitrosating agent, such as sodium nitrite, in an acidic medium.[2]

Caption: Synthesis and purification workflow for 4-NMAP reference standard.

The subsequent purification steps, which may include recrystallization or preparative chromatography, are critical to remove any unreacted starting materials, by-products, or other impurities to achieve the high purity required for a reference standard.

Analytical Performance: A Comparative Perspective

While 4-NMAP is a specific nitrosamine, its analytical performance can be understood in the broader context of other common nitrosamine impurities such as N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosodiisopropylamine (NDIPA). The primary analytical technique for the trace-level detection of these compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analytical Performance Data

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for 4-NMAP and other common nitrosamines from various studies. It is important to note that these values are method-dependent and can vary based on the instrumentation, chromatographic conditions, and sample matrix.

NitrosamineAnalytical MethodLODLOQReference
4-NMAP (as 4-MNPA) LC-MS/MS0.5 µg/mL1.5 µg/mL[6]
NDMALC-MS/MS0.002 ppm0.008 ppm[7]
NDEALC-MS/MS0.002 ppm0.008 ppm[7]
NDIPALC-MS/MS0.002 ppm0.008 ppm[7]
NEIPALC-MS/MS0.002 ppm0.008 ppm[7]

Note: The units (µg/mL and ppm) are as reported in the respective sources and may require conversion for direct comparison depending on the sample preparation.

This data illustrates that modern analytical techniques can achieve very low detection limits for a range of nitrosamines, which is essential for meeting the stringent regulatory requirements for these impurities.

A Deeper Dive into the Analytical Workflow for 4-NMAP

To truly understand the performance of 4-NMAP as a reference standard, we must examine a validated analytical method. The following is a detailed protocol based on a published LC-MS/MS method for the determination of 4-MNPA (4-NMAP).[6]

Experimental Protocol: LC-MS/MS Analysis of 4-NMAP

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of 4-NMAP reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.

  • Working Standard Solutions: Serially dilute the stock solution to prepare a series of working standard solutions for calibration.

  • Sample Solution: Prepare the sample by dissolving a known amount of the drug substance or product in a suitable solvent. The sample preparation procedure should be optimized to ensure efficient extraction of 4-NMAP from the matrix.

2. Chromatographic Conditions:

  • Column: A Zorbax SB-phenyl column (250 x 4.6 mm, 5 µm) has been shown to provide good separation.[6] The choice of a phenyl-hexyl stationary phase is often advantageous for aromatic compounds like 4-NMAP due to the potential for π-π interactions, which can enhance selectivity and resolution.[8]

  • Mobile Phase: A gradient elution with 0.005 M ammonium formate in water (Mobile Phase A) and methanol (Mobile Phase B) is a common choice.[6]

  • Flow Rate: A flow rate of 0.8 mL/min is typically used.[6]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used for nitrosamines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 4-NMAP.

Caption: A typical LC-MS/MS workflow for the analysis of 4-NMAP.

Method Validation and Performance of 4-NMAP

A validated method using 4-NMAP as a reference standard should demonstrate acceptable performance for the following parameters:

  • Linearity: The method should exhibit a linear relationship between the concentration of 4-NMAP and the instrument response over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: The accuracy of the method is determined by spiking a blank matrix with a known amount of 4-NMAP and measuring the recovery. Recoveries in the range of 80-120% are generally considered acceptable for trace analysis.[7]

  • Precision: The precision of the method is assessed by repeatedly analyzing the same sample and is expressed as the relative standard deviation (RSD). An RSD of <15% is often required.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of 4-NMAP that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.

The validated method for 4-MNPA (4-NMAP) reported a linearity range of 1.5 to 6.0 µg/mL, with repeatability and intermediate precision RSDs of 2.0% and 2.4%, respectively, and recovery within the range of 70%–130%.[6] These results demonstrate that with a high-quality 4-NMAP reference standard, a robust and reliable analytical method can be developed and validated.

Stability and Forced Degradation: Ensuring the Integrity of the Standard

A critical aspect of a reference standard's performance is its stability. An unstable reference standard can lead to inaccurate quantification and compromise the entire analytical process. Therefore, it is essential to have an understanding of the stability of 4-NMAP under various conditions.

Forced degradation studies are performed to intentionally degrade a compound by exposing it to harsh conditions such as acid, base, oxidation, heat, and light.[9][10] These studies are crucial for:

  • Developing Stability-Indicating Methods: A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products.

  • Understanding Degradation Pathways: Identifying the potential degradation products of 4-NMAP can help in developing more robust formulations and storage conditions.

Conclusion: The Indispensable Role of 4-NMAP in Ensuring Pharmaceutical Safety

The analytical performance of 4-Nitrosomethylaminopyridine as a reference standard is intrinsically linked to its purity, comprehensive characterization, and the robustness of the analytical methods in which it is employed. As demonstrated, with a well-characterized 4-NMAP standard, sensitive and reliable LC-MS/MS methods can be developed and validated for the trace-level quantification of this potential genotoxic impurity.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Source with Scrutiny: Always source reference standards from reputable suppliers who provide a comprehensive Certificate of Analysis with full characterization data.

  • Method Validation is Key: The performance of the reference standard is only as good as the method in which it is used. Rigorous method validation is essential to ensure accurate and reliable results.

  • Understand the Broader Context: While focusing on a specific nitrosamine like 4-NMAP, it is beneficial to understand the analytical challenges and regulatory landscape for nitrosamines as a class.

By adhering to these principles and utilizing high-quality reference standards like 4-NMAP, the pharmaceutical industry can continue to meet the evolving regulatory expectations and ensure the safety and quality of medicines for patients worldwide.

References

  • Analytical Method Validation For The Content Estimation of N- Nitrosodimethylamine (NDMA) & N-Nitrosodiethylamine (NDEA), N-. (n.d.). Retrieved from [Link]

  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). Retrieved from [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. (n.d.). Retrieved from [Link]

  • 4-Nitrosomethylaminopyridine - Allmpus - Research and Development. (n.d.). Retrieved from [Link]

  • 4-nitrosomethylaminopyridine - SynZeal. (n.d.). Retrieved from [Link]

  • 4-Nitrosomethylaminopyridine | C6H7N3O | CID 146271 - PubChem. (n.d.). Retrieved from [Link]

  • N-Nitroso Methyl Amino Pyridine | CAS No: 16219-99-1. (n.d.). Retrieved from [Link]

  • 4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1 - Veeprho. (n.d.). Retrieved from [Link]

  • Nitrosamine impurities | European Medicines Agency (EMA). (2025, July 29). Retrieved from [Link]

  • Workflows for Quality risk management of nitrosamine risks in medicines - Efpia. (n.d.). Retrieved from [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase | Request PDF. (2025, August 7). Retrieved from [Link]

  • Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug | Request PDF. (2025, October 26). Retrieved from [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - NIH. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Physicochemical properties of common N-nitrosamines. - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.). Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]

  • Industrial Case Studies Demonstrating Applicability of ICH M7Control Options 3 and 4 for Nitrosamine Control -Pub. (2025, March 21). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances - Waters Corporation. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). Retrieved from [Link]

  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API - Indian Journal of Pharmaceutical Education and Research. (2024, October 10). Retrieved from [Link]

  • LC-MS Troubleshooting: From Frustration to Fix | LCGC International. (2025, October 27). Retrieved from [Link]

  • Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. (2021, August 29). Retrieved from [Link]

  • Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes - PMC - NIH. (2025, May 2). Retrieved from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.). Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Retrieved from [Link]

  • A short review on nitrosamine impurities. (2025, May 14). Retrieved from [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) - YouTube. (2023, August 29). Retrieved from [Link]

Sources

comparison of pharmacological actions of 4-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminopyridine (4-AP, Fampridine) is a prototypical potassium channel blocker established in the treatment of Multiple Sclerosis (MS).[1] However, its narrow therapeutic index—primarily due to dose-limiting CNS toxicity (seizures)—has driven the development of derivatives.

This guide provides a technical comparison of 4-AP , its clinically utilized analogue 3,4-Diaminopyridine (3,4-DAP) , and emerging Dual-Target Derivatives (designed for Alzheimer’s Disease). We analyze these compounds based on Kv channel selectivity, blood-brain barrier (BBB) permeability, and off-target acetylcholinesterase (AChE) inhibition.

Key Takeaway: While 3,4-DAP offers superior peripheral safety for neuromuscular disorders (LEMS), novel 3-substituted and hybrid derivatives are essential for unlocking safer CNS applications by balancing lipophilicity with potency.

Structural Classes & Mechanism of Action

To understand the pharmacological divergence, we must first visualize the core mechanism. All derivatives share a pyridine scaffold but differ in their ability to access the pore of voltage-gated potassium channels (Kv) and penetrate the CNS.

Core Mechanism: Presynaptic Signal Amplification

The primary action of 4-AP derivatives is the blockade of Kv1 family channels (specifically Kv1.1 and Kv1.2) exposed in demyelinated axons or presynaptic terminals.

MoA Compound 4-AP / Derivative KvChannel Kv1.1/1.2 Channel (Open State) Compound->KvChannel Blocks Pore Repolarization Repolarization Phase KvChannel->Repolarization Inhibits AP_Broadening Action Potential Broadening Repolarization->AP_Broadening Delays Ca_Influx Voltage-Gated Ca2+ Influx AP_Broadening->Ca_Influx Prolongs Depolarization Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Triggers Release Neurotransmitter Release (ACh / Glutamate) Vesicle->Release Exocytosis

Figure 1: Signal amplification cascade. Blockade of K+ efflux extends the depolarization window, forcing increased Ca2+ entry and subsequent neurotransmitter release.

Structural Differentiation
Compound ClassRepresentativeKey Structural FeaturePrimary Indication
Mono-amine 4-AP (Fampridine)Single amino group at C4.[2][3] High lipophilicity (

).
Multiple Sclerosis (CNS)
Di-amine 3,4-DAP (Amifampridine)Amino groups at C3 & C4.[4] More polar; poor BBB penetration.LEMS (Peripheral)
3-Substituted 3-Methyl-4-AP Methyl group at C3. Increased hydrophobic interaction.Experimental (High Potency)
Dual-Target Tacrine-4-AP Hybrids 4-AP linked to AChE inhibitor scaffolds.Alzheimer's (AD)

Pharmacodynamic Comparison

Kv Channel Potency & Selectivity

The addition of a substituent at the 3-position of the pyridine ring significantly alters potency against the Shaker Kv channel (homologous to mammalian Kv1).

  • 4-AP (Baseline):

    
    .[3] Blocks from the intracellular side primarily.
    
  • 3,4-DAP: Higher potency (

    
    ) due to additional hydrogen bonding capacity within the channel pore, but limited by access kinetics in vivo.
    
  • 3-Methyl-4-AP: The most potent simple derivative (

    
    ). The hydrophobic methyl group likely optimizes Van der Waals interactions within the channel vestibule.
    
  • 3-Fluoro-4-AP: Similar potency to 4-AP but allows for PET imaging ([18F] labeling) to map channel distribution in demyelinated lesions.[5]

Blood-Brain Barrier (BBB) Permeability

This is the critical differentiator for clinical utility.

  • 4-AP: Readily crosses the BBB (Brain/Plasma ratio > 1.0). This enables it to treat CNS demyelination (MS) but causes seizures at high doses.

  • 3,4-DAP: Poor BBB penetration due to higher polarity. It concentrates at the Neuromuscular Junction (NMJ), making it the standard for Lambert-Eaton Myasthenic Syndrome (LEMS) with minimal CNS toxicity.

Dual-Targeting (The Alzheimer's Strategy)

Novel derivatives link 4-AP to AChE inhibitors (like Tacrine).

  • Rationale: In AD, neurons suffer from both cholinergic deficit and reduced excitability.

  • Mechanism: The hybrid molecule inhibits Acetylcholinesterase (boosting synaptic ACh) AND blocks Kv channels (enhancing presynaptic ACh release).

  • Performance: Select hybrids show nanomolar AChE inhibition (

    
    ) while retaining Kv blocking activity.
    

Experimental Protocols (Validation)

To objectively compare these derivatives, you must establish a self-validating screening workflow.

Protocol: Whole-Cell Patch Clamp (Kv1.1 Screening)

Objective: Determine the


 of novel derivatives on isolated Kv currents.

Reagents:

  • Cells: CHO or HEK293 cells stably expressing mKv1.1.

  • Extracellular Solution (Bath): ACSF (125mM NaCl, 2.5mM KCl, 2mM CaCl2, 1mM MgCl2, 10mM HEPES, Glucose).

  • Intracellular Solution (Pipette): 130mM K-Gluconate (prevents chloride reversal issues), 5mM NaCl, 10mM HEPES, 11mM EGTA.

Workflow:

  • Giga-seal Formation: Approach cell, apply negative pressure to achieve >1 GΩ seal.

  • Break-in: Apply short suction pulse to enter whole-cell mode. Validation: Series resistance (

    
    ) must be <15 MΩ and compensated >70%.
    
  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 200ms to elicit sustained K+ current.

  • Perfusion: Apply Vehicle (Control)

    
     Drug (Low to High Conc) 
    
    
    
    Washout.
  • Analysis: Measure steady-state current amplitude at end of pulse. Calculate % inhibition.

PatchClamp Setup Cell Culture (CHO-Kv1.1) Seal Giga-Ohm Seal (>1 GΩ) Setup->Seal WholeCell Whole-Cell Access (Rs < 15 MΩ) Seal->WholeCell Protocol Voltage Step (-80mV to +40mV) WholeCell->Protocol Perfusion Drug Application (Cumulative Dosing) Protocol->Perfusion Perfusion->Protocol Next Dose Data IC50 Calculation (Hill Equation) Perfusion->Data Complete

Figure 2: Electrophysiology workflow for validating channel blockade potency.

Comparative Data Summary

The following table synthesizes pharmacological data from standard literature sources to assist in candidate selection.

Feature4-Aminopyridine (4-AP)3,4-Diaminopyridine (3,4-DAP)3-Methyl-4-APTacrine-4-AP Hybrid
Kv Channel Potency (

)
~230

(Baseline)
~100

(2x Potent)
~34

(7x Potent)
Variable (usually lower)
CNS Penetration High (Treats MS)Low (Treats LEMS)HighModerate (Designed for AD)
Seizure Risk High (Dose-limiting)Low (Peripheral restriction)High (Potent blockade)Moderate
AChE Inhibition NegligibleNegligibleNegligibleHigh (Nanomolar range)
Clinical Status FDA Approved (Dalfampridine)FDA Approved (Amifampridine)Pre-clinicalPre-clinical

Safety & Toxicology Analysis

The Seizure Threshold: The major limitation of 4-AP derivatives is the "narrow therapeutic window."

  • Mechanism: Excessive Kv blockade in the hippocampus leads to synchronous firing and epileptiform activity.

  • Derivatives Strategy:

    • Reduce CNS entry: (e.g., 3,4-DAP) for peripheral diseases.

    • Increase Selectivity: Targeting Kv1.3 (immune modulation) over Kv1.1 (neuronal excitability) is a current research frontier to treat neuroinflammation without seizures.

Recommendation: For CNS drug development, any novel 4-AP derivative must be screened in an in vivo pentylenetetrazol (PTZ) seizure threshold model early in the pipeline.

References

  • BenchChem. (2025).[2][3][6] A Comparative Analysis of 4-Aminopyridine and 3,4-Diaminopyridine in Neurological Disorders.Link

  • Brugarolas, P., et al. (2020).[5] Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Link

  • Bever, C. T., et al. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis.[1][7] Archives of Neurology. Link

  • Lundh, H., et al. (1984). Evaluation of 4-aminopyridine and 3,4-diaminopyridine penetrability into cerebrospinal fluid.[4] Brain Research.[4] Link

  • Camps, P., et al. (2000). Synthesis and pharmacological activity of 4-aminopyridine derivatives with antiamnesic activity.[8] Journal of Medicinal Chemistry. Link

Sources

Benchmarking Carcinogenicity Assessment Models for Nitrosamine Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of N-nitrosamine impurities (e.g., NDMA, NDEA) in widely prescribed pharmaceuticals (sartans, ranitidine, metformin) has forced a paradigm shift in genotoxicity testing. The standard ICH M7(R1) approach—relying on standard Ames testing—has proven insufficient because many nitrosamines yield false negatives under standard conditions due to unique metabolic activation requirements (specifically CYP2E1).

This guide objectively compares the three primary "products" (assay models) available to drug developers for nitrosamine risk assessment: the Standard 2-Year Bioassay , the Tg.rasH2 Transgenic Mouse Model , and the Enhanced Ames Test (EAT) .

Part 1: The Comparative Landscape

For a researcher or toxicologist, selecting the correct assay is a balance of regulatory acceptance, sensitivity to nitrosamine-specific mechanisms, and speed.

Table 1: Comparative Performance Matrix
FeatureEnhanced Ames Test (EAT) Tg.rasH2 Transgenic Mouse Standard 2-Year Bioassay (OECD 451)
Primary Utility First-line screening; Mechanistic confirmationDefinitive in vivo carcinogenicity; De-risking Ames positivesHistorical Gold Standard (Rarely used for impurities now)
Turnaround Time 4 – 6 Weeks26 Weeks (6 Months)104 Weeks (2 Years)
Nitrosamine Sensitivity High (Only if Hamster S9 + Pre-incubation used)High (Sensitive to genotoxic & non-genotoxic)High, but prone to high background noise in aging rats
Key Mechanism Bacterial reverse mutation (specific strains)Human c-Ha-ras oncogene overexpressionSpontaneous tumor formation over lifetime
Cost Index $ (Low)

$ (High)

$ (Very High)
Sample Requirement < 5 grams~100 – 300 grams> 1 kg
Regulatory Weight Gatekeeper: Negative result often requires in vivo follow-up for high-potency classes.Definitive: Accepted by FDA/EMA as replacement for 2-year study (ICH S1B).Definitive: Ultimate proof, but ethically and financially prohibitive.

Part 2: Deep Dive – The Enhanced Ames Test (EAT)

Status: The Critical Filter

Standard OECD 471 Ames tests often fail to detect nitrosamines because the standard rat liver S9 fraction (induced by Aroclor 1254 or Phenobarbital/β-naphthoflavone) lacks sufficient CYP2E1 activity, the enzyme required to metabolically activate most small-molecule nitrosamines into their reactive diazonium ions.

Protocol Comparison: Standard vs. Enhanced

To ensure "quality" in a CRO report, you must verify these specific deviations from OECD 471:

  • Metabolic Activation (The "Secret Sauce"):

    • Standard: 4–10% Rat S9.

    • Enhanced:30% Rat S9 AND 30% Hamster S9 (tested independently).[1][2] Hamster liver is historically more efficient at activating N-nitroso compounds.

  • Exposure Method:

    • Standard: Plate Incorporation.[3]

    • Enhanced:Pre-incubation (30 minutes) is mandatory.[1] This allows the unstable reactive intermediates to interact with bacteria before being immobilized in agar.

  • Tester Strains:

    • Must include S. typhimurium TA1535 and E. coli WP2 uvrA (pKM101), as these detect base-pair substitutions common with alkylating agents like nitrosamines.

Visualization: Enhanced Ames Workflow

The following diagram illustrates the critical decision points and technical requirements for a valid Enhanced Ames Test.

EnhancedAmes cluster_legend Quality Check Start Nitrosamine Impurity Identified (CPCA Score > Limit) S9_Prep Metabolic Activation Prep (CRITICAL STEP) Start->S9_Prep RatS9 30% Rat S9 Mix (High Concentration) S9_Prep->RatS9 HamsterS9 30% Hamster S9 Mix (CYP2E1 Rich) S9_Prep->HamsterS9 PreInc Pre-Incubation 30 mins @ 37°C (Bacteria + Test Item + S9) RatS9->PreInc HamsterS9->PreInc Plating Plating on Minimal Agar (Strains: TA98, TA100, TA1535, TA1537, WP2 uvrA) PreInc->Plating Result Colony Counting (Revertants) Plating->Result Analyze Data Analysis Result->Analyze Negative Negative Analyze->Negative < 2-fold increase Positive Positive Analyze->Positive > 2-fold + Dose Response Check: Positive Controls (e.g., NDMA, CPP) Check: Positive Controls (e.g., NDMA, CPP)

Caption: Workflow for Enhanced Ames Test highlighting the parallel Hamster/Rat S9 activation and mandatory pre-incubation step.

Part 3: The Tg.rasH2 Mouse Model

Status: The Modern Gold Standard

When an impurity is Ames-positive or belongs to the "Cohort of Concern" but lacks robust carcinogenicity data, the Tg.rasH2 assay is the preferred in vivo solution. It replaces the 2-year bioassay (per ICH S1B) with a 26-week study.

Why it works for Nitrosamines

The Tg.rasH2 mouse carries three copies of the human c-Ha-ras proto-oncogene. Nitrosamines are alkylating agents that frequently target ras genes. Because the mice are "primed" for oncogenesis, the latency period for tumor formation is drastically reduced.

Quality Assurance: The Self-Validating Protocol

A high-quality Tg.rasH2 study must include these controls to be valid:

  • Positive Control: N-methyl-N-nitrosourea (MNU).

    • Administered intraperitoneally (IP).

    • Validation Metric: Must induce high incidence of lymphomas or forestomach papillomas/carcinomas within 26 weeks. If the positive control fails, the study is invalid.

  • Target Tissues:

    • For nitrosamines, special attention must be paid to the liver (hemangiosarcoma), lung (adenoma/carcinoma), and forestomach .

  • Survival Rate:

    • Unlike 2-year studies where aging kills many rats, Tg.rasH2 studies should have high survival rates in the negative control group (>90%) due to the short duration.

Visualization: Regulatory Decision Tree

How to integrate these tools into a regulatory submission strategy (ICH M7 / FDA Guidance).

DecisionTree Input Impurity > AI Limit (CPCA Categorization) EAT Enhanced Ames Test (Rat + Hamster S9) Input->EAT EAT_Res Ames Result? EAT->EAT_Res Neg Negative EAT_Res->Neg Clean Pos Positive EAT_Res->Pos Mutagenic InVivo In Vivo Follow-up (Tg.rasH2) Neg->InVivo If High Concern (COC) Control Control to AI Limit (Class 2/3) Neg->Control If CPCA allows Pos->InVivo Confirm Carcinogenicity Mechanistic Mechanistic Study (Comet/Pig-a) - Optional Pos->Mechanistic Clarify MoA TGR_Res Tg.rasH2 Result? InVivo->TGR_Res Negative (Non-Carcinogen) Negative (Non-Carcinogen) TGR_Res->Negative (Non-Carcinogen) Positive (Carcinogen) Positive (Carcinogen) TGR_Res->Positive (Carcinogen) Eliminate Eliminate/Reduce (Mutagenic) Negative (Non-Carcinogen)->Control Positive (Carcinogen)->Eliminate

Caption: Regulatory logic flow from CPCA categorization through Enhanced Ames to definitive Tg.rasH2 testing.

Part 4: Study Audit Checklist

Use this checklist when reviewing vendor/CRO reports to ensure scientific integrity.

  • S9 Fraction Verification (Ames):

  • Pre-incubation (Ames):

  • Dose Selection (Tg.rasH2):

  • Histopathology (Tg.rasH2):

References

  • FDA (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4][5] U.S. Food and Drug Administration.[1][4][5][6] Link

  • ICH (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7][8] International Council for Harmonisation.[8][9][10] Link

  • EMA (2024). Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. European Medicines Agency.[7] Link

  • OECD (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Paranjpe, M. G., et al. (2013). Historical control data of spontaneous tumors in transgenic CByB6F1-Tg(HRAS)2Jic (Tg.rasH2) mice. International Journal of Toxicology.[9] Link

Sources

Safety Operating Guide

Mastering the Handling of 4-Nitrosomethylaminopyridine: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides comprehensive, immediate safety and logistical information for the handling of 4-Nitrosomethylaminopyridine (CAS No. 16219-99-1). As a potent carcinogen and toxic substance, rigorous adherence to these protocols is paramount to ensure the safety of laboratory personnel and the integrity of research. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to foster a culture of safety and excellence in your laboratory.

Understanding the Inherent Risks: The "Why" Behind Stringent Controls

4-Nitrosomethylaminopyridine belongs to the N-nitroso compound family, a class of chemicals notorious for their carcinogenic properties.[1][2] The primary hazards associated with this compound are:

  • High Acute Toxicity: It is classified as toxic if swallowed.[3]

  • Carcinogenicity: 4-Nitrosomethylaminopyridine is suspected of causing cancer.[3] Many N-nitroso compounds are recognized as carcinogens.[2]

  • Serious Eye Irritation: Direct contact can cause significant damage to the eyes.[3]

Given these risks, the core principle of handling this compound is the As Low As Reasonably Achievable (ALARA) principle.[4] Every operational step must be designed to minimize exposure through inhalation, dermal contact, and ingestion.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling 4-Nitrosomethylaminopyridine. A multi-layered approach is essential to prevent any direct contact with the substance.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves (minimum 5 mil thickness for the outer glove).Provides a robust barrier against dermal absorption. Double-gloving offers an additional layer of protection in case the outer glove is compromised. Nitrile provides good resistance to a range of chemicals.[5]
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[6]
Body Protection Disposable, solid-front, cuffed laboratory coat or a disposable jumpsuit.Prevents contamination of personal clothing. A disposable coat or jumpsuit can be easily removed and disposed of as hazardous waste in case of a spill.[2]
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter.Protects against inhalation of the compound, which may be present as a dust or aerosol. For higher-risk procedures, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be considered.[7][8]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.
Protocol for Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers (if applicable)

  • Inner Gloves

  • Lab Coat or Jumpsuit

  • Respirator: Perform a user seal check each time.

  • Goggles and Face Shield

  • Outer Gloves: Ensure cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Peel off from the cuff, turning them inside out.

  • Lab Coat or Jumpsuit: Roll it downwards, avoiding contact with the outside.

  • Goggles and Face Shield

  • Respirator

  • Inner Gloves: Peel off from the cuff, turning them inside out.

  • Wash hands thoroughly with soap and water.

Operational Plan: From Receipt to Use

A designated area within the laboratory should be established for the handling of 4-Nitrosomethylaminopyridine. This area should be clearly marked with warning signs indicating the presence of a potent carcinogen.

Workflow for Handling 4-Nitrosomethylaminopyridine

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare work area in fume hood Prepare work area in fume hood Don PPE->Prepare work area in fume hood Step 1 Verify emergency equipment is accessible Verify emergency equipment is accessible Prepare work area in fume hood->Verify emergency equipment is accessible Step 2 Weighing and dispensing Weighing and dispensing Verify emergency equipment is accessible->Weighing and dispensing Step 3 Performing experiment Performing experiment Weighing and dispensing->Performing experiment Step 4 Decontaminate work surfaces Decontaminate work surfaces Performing experiment->Decontaminate work surfaces Step 5 Segregate and label waste Segregate and label waste Decontaminate work surfaces->Segregate and label waste Step 6 Dispose of waste Dispose of waste Segregate and label waste->Dispose of waste Step 7 Doff PPE Doff PPE Dispose of waste->Doff PPE Step 8 Wash hands Wash hands Doff PPE->Wash hands Step 9

Caption: Workflow for the safe handling of 4-Nitrosomethylaminopyridine.

Step-by-Step Handling Protocol
  • Preparation:

    • Work exclusively within a certified chemical fume hood.

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

    • Assemble all necessary equipment and reagents before introducing the 4-Nitrosomethylaminopyridine.

    • Ensure a chemical spill kit and emergency contact information are readily accessible.

  • Weighing and Dispensing:

    • Use a dedicated set of spatulas and weighing boats.

    • If possible, weigh the compound in a disposable container to minimize cleaning.

    • Handle the compound gently to avoid creating airborne dust.

  • Experimental Use:

    • Keep all containers of 4-Nitrosomethylaminopyridine sealed when not in use.

    • Conduct all manipulations within the fume hood.

    • Avoid heating the compound, as this can increase its volatility and decomposition into toxic fumes.[2]

Emergency Response Plan: Spills and Exposures

Rapid and correct response to an emergency is crucial to mitigate harm.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup Protocol

This protocol is for small spills (less than 1 gram) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: As outlined in Section 2.

  • Contain the Spill:

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, create a dike around the spill with an absorbent material like vermiculite or a spill pad.[10]

  • Decontaminate:

    • Carefully collect the spilled material and any contaminated absorbent materials using dedicated tools.

    • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

    • Decontaminate the spill area using the procedure outlined in Section 5.

  • Post-Cleanup:

    • Dispose of all contaminated PPE as hazardous waste.

    • Thoroughly wash hands and any exposed skin.

    • Document the spill and the cleanup procedure.

Decontamination and Disposal Plan

All waste generated from the handling of 4-Nitrosomethylaminopyridine must be treated as hazardous.

Decontamination of Surfaces and Equipment

A recommended method for the decontamination of N-nitroso compounds involves chemical degradation.[6]

Decontamination Solution: A freshly prepared 1:1 solution of 3% hydrobromic acid in glacial acetic acid.

Procedure:

  • Ensure the area is well-ventilated (within a fume hood).

  • Wearing appropriate PPE, apply the decontamination solution to the contaminated surface or equipment.

  • Allow a contact time of at least one hour.

  • Wipe the area with a damp cloth to remove the decontamination solution.

  • Wash the area with soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Disposal of Waste
  • Segregation: All solid and liquid waste contaminated with 4-Nitrosomethylaminopyridine must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Nitrosomethylaminopyridine," and the associated hazards (Toxic, Carcinogen).

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Conclusion: A Commitment to Safety

The safe handling of 4-Nitrosomethylaminopyridine is a shared responsibility that requires meticulous planning, unwavering adherence to protocols, and a proactive safety mindset. By understanding the risks and implementing the comprehensive procedures outlined in this guide, researchers can protect themselves and their colleagues while advancing their vital work. This commitment to safety is the bedrock of scientific integrity and innovation.

References

  • ACGIH. (2012). Documentation of the Threshold Limit Values and Biological Exposure Indices.
  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards.
  • PubChem. (n.d.). 4-Nitrosomethylaminopyridine. National Center for Biotechnology Information.
  • ChemicalBook. (2025). 4-nitrosomethylaminopyridine.
  • OSHA. (n.d.). Glove Selection Chart.
  • Fisher Scientific. (n.d.).
  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • Centers for Disease Control and Prevention (CDC). (n.d.).
  • University of Michigan. (n.d.). Glove Compatibility Chart. Environment, Health & Safety.
  • N-Nitrosamines Community. (2022).
  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety.
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
  • University of California. (n.d.). Chemical Spills. Emergency Management.
  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline.
  • Occupational Safety and Health Administration (OSHA). (1990). Hazard Information Bulletins: N-Nitroso Compounds in Industry.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill.
  • GOV.UK. (2024).
  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library.
  • University of Pennsylvania. (2019). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Safety.
  • East Carolina University. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319.
  • Ansell. (n.d.). Chemical Resistance Glove Chart.
  • Dräger. (n.d.). Filter Selection Guide.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • US Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • National Institutes of Health (NIH). (n.d.). Working with Chemicals.
  • East Carolina University. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrosomethylaminopyridine
Reactant of Route 2
4-Nitrosomethylaminopyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.